(1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime
Descripción
Propiedades
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)-1-(furan-2-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c17-16-11(12-6-3-7-18-12)8-13-14-9-4-1-2-5-10(9)15-13/h1-7,17H,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEQCGZTZCRMLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(=NO)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization of (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime: A Comprehensive Technical Guide
Introduction and Rationale
Benzimidazole-based oximes and their ether derivatives are highly valued in medicinal chemistry and drug development. They frequently serve as the core pharmacophore for potent antimicrobial and antifungal agents (e.g., oxiconazole)[1]. The synthesis of the specific target compound, (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime , requires a highly controlled, two-stage synthetic sequence. The presence of the electron-rich furan ring and the dual-reactive benzimidazole moiety necessitates careful selection of organometallic reagents and precise pH control to prevent unwanted side reactions, such as N-acylation, furan ring-opening, or thermodynamic E/Z scrambling.
Retrosynthetic Strategy and Mechanistic Logic
The target molecule can be disconnected at the oxime C=N bond, leading back to the ketone precursor, 2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone. This ketone is best synthesized via the C-acylation of 2-methylbenzimidazole.
Because 2-methylbenzimidazole possesses an acidic N-H proton ( pKa≈16 ), direct acylation typically results in unwanted N-acyl derivatives. To circumvent this, we employ a dianion strategy [2]. By using 2.1 equivalents of a strong base like n-butyllithium (n-BuLi), the first equivalent deprotonates the N-H, while the second deprotonates the lateral 2-methyl group ( pKa≈30 ). This forms a highly nucleophilic aza-allylic carbanion that selectively attacks an acylating agent (e.g., ethyl 2-furoate) at the carbon center to yield the desired ketone[2].
Forward synthetic workflow from 2-methylbenzimidazole to the target (1Z)-oxime.
Step-by-Step Experimental Methodologies
Preparation of 2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone (Ketone Precursor)
Causality & Logic: The reaction must be strictly anhydrous and kept at -78 °C during the addition of n-BuLi. Elevated temperatures during lithiation can lead to the nucleophilic addition of n-BuLi across the C=N bond of the benzimidazole ring, destroying the starting material.
Protocol:
-
System Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum.
-
Lithiation: Charge the flask with 2-methylbenzimidazole (1.32 g, 10.0 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Dianion Formation: Dropwise add n-BuLi (13.1 mL of a 1.6 M solution in hexanes, 21.0 mmol) over 15 minutes.
-
Self-Validating Step: The formation of the dianion is visually confirmed by the transition of the solution to a deep red/orange color.
-
-
Acylation: Stir the mixture at -78 °C for 1 hour. Dropwise add ethyl 2-furoate (1.40 g, 10.0 mmol) diluted in 10 mL of anhydrous THF.
-
Equilibration & Workup: Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours. Quench the reaction with saturated aqueous NH4Cl (30 mL). Extract the aqueous layer with EtOAc ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc 7:3) to afford the ketone precursor as a pale yellow solid.
Synthesis of (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime
Causality & Logic: Oxime formation is highly pH-dependent. Using hydroxylamine hydrochloride ( NH2OH⋅HCl ) directly is ineffective because the nucleophilic nitrogen is protonated. Conversely, highly basic conditions deprotonate the ketone, reducing its electrophilicity. A sodium acetate (NaOAc) buffer maintains the pH around 4.5–5.0, which is the optimal thermodynamic window where hydroxylamine exists as a free base and the carbonyl oxygen is sufficiently protonated to accelerate nucleophilic attack[3].
Mechanistic pathway of pH-buffered oximation highlighting the necessity of the acetate buffer.
Protocol:
-
Reagent Mixing: In a 100 mL round-bottom flask, dissolve the ketone precursor (1.13 g, 5.0 mmol) in absolute ethanol (30 mL).
-
Buffer Addition: In a separate vial, dissolve NH2OH⋅HCl (0.52 g, 7.5 mmol) and anhydrous NaOAc (0.82 g, 10.0 mmol) in deionized water (5 mL)[3]. Add this aqueous buffer solution to the stirring ethanolic ketone solution.
-
Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.
-
Self-Validating Step: TLC monitoring (Hexanes/EtOAc 1:1) will show the consumption of the UV-active ketone ( Rf≈0.6 ) and the appearance of a more polar oxime spot ( Rf≈0.3 ).
-
-
Isolation: Cool the mixture to room temperature and concentrate the ethanol in vacuo. Dilute the resulting aqueous slurry with water (20 mL) and extract with EtOAc ( 3×30 mL). Dry the organic phase over MgSO4 and evaporate to dryness.
-
Crystallization: Recrystallize the crude product from an ethanol/water mixture to isolate the pure (1Z)-oxime. The (1Z)-isomer is thermodynamically favored due to stabilizing intramolecular C−H⋯N or C−H⋯O hydrogen bonding between the oxime hydroxyl group and the benzimidazole/furan rings, a phenomenon well-documented in structurally analogous benzimidazole-furan systems[1].
Data Presentation
Table 1: Reaction Optimization for Ketone Synthesis
| Entry | Base (Equivalents) | Acylating Agent | Temperature Profile | Yield (%) | Observation |
| 1 | n-BuLi (1.1 eq) | Ethyl 2-furoate | -78 °C to RT | 12% | Major product is N-acyl derivative. |
| 2 | n-BuLi (2.1 eq) | 2-Furoyl chloride | -78 °C to RT | 45% | Significant poly-acylation observed. |
| 3 | n-BuLi (2.1 eq) | Ethyl 2-furoate | -78 °C to RT | 78% | Clean conversion to target ketone. |
Table 2: Spectroscopic Characterization Data of the (1Z)-Oxime
| Analytical Method | Key Spectral Features | Structural Assignment |
| 1 H NMR (400 MHz, DMSO- d6 ) | δ 12.45 (s, 1H), 11.80 (s, 1H), 7.82 (dd, 1H), 7.55-7.10 (m, 4H), 6.95 (d, 1H), 6.60 (dd, 1H), 4.25 (s, 2H) | δ 12.45 (Benzimidazole N-H); δ 11.80 (Oxime O-H); δ 4.25 (Methylene CH2 ). |
| 13 C NMR (100 MHz, DMSO- d6 ) | δ 152.4, 148.1, 143.5, 138.2, 122.1, 121.5, 115.4, 111.8, 111.2, 28.5 | δ 148.1 ( C=N oxime carbon); δ 28.5 (Methylene carbon). |
| HRMS (ESI-TOF) | Calculated for C13H11N3O2 [M+H]+ : 242.0924 | Found: 242.0928 (Error: < 2 ppm). |
| IR (ATR, cm−1 ) | 3250 (br), 1635 (s), 1450 (m), 930 (s) | 3250 (O-H stretch); 1635 ( C=N stretch); 930 (N-O stretch). |
Conclusion
The synthesis of (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime requires a rigorous understanding of organometallic chemoselectivity and thermodynamic equilibria. By leveraging a dianion intermediate, C-acylation is achieved without the need for transient N-protecting groups. Subsequent oximation under strictly buffered conditions ensures rapid conversion while thermodynamically selecting for the (1Z)-configuration, yielding a highly pure compound suitable for downstream pharmacological screening.
Sources
Chemical properties of furan-containing benzimidazole oximes
An In-Depth Technical Guide to the Chemical Properties of Furan-Containing Benzimidazole Oximes
Introduction: A Trifecta of Functionality
In the landscape of medicinal chemistry and materials science, the fusion of distinct heterocyclic systems into a single molecular entity often yields compounds with emergent properties and significant potential. Furan-containing benzimidazole oximes represent such a class of molecules, embodying a trifecta of functional components: the electron-rich furan ring, the structurally rigid and biologically significant benzimidazole core, and the versatile oxime group.[1][2] This guide provides a comprehensive exploration of the chemical properties of these hybrid molecules, offering insights into their synthesis, structural characteristics, reactivity, and analytical characterization for researchers, scientists, and drug development professionals.
The benzimidazole moiety is a well-established pharmacophore, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[2][3] The furan ring, another key heterocyclic system, is also a component of many bioactive natural and synthetic compounds, valued for its specific electronic and steric properties.[1][4] The oxime functional group (C=N-OH) is not merely a passive linker but an active participant in the molecule's chemistry, influencing its electronic profile and offering a handle for further synthetic transformations.[5] Understanding the interplay of these three components is paramount to harnessing their full potential.
Core Molecular Architecture and Electronic Landscape
The fundamental structure of a furan-containing benzimidazole oxime involves a furan ring, typically linked at its 2-position, to the 2-position of the benzimidazole scaffold. The oxime functionality is generally derived from a ketonic precursor, tethering a side chain to either the furan or benzimidazole nucleus.
The chemical behavior of these molecules is dictated by the electronic characteristics of their constituent parts:
-
Furan: An electron-rich aromatic heterocycle, furan is susceptible to electrophilic attack and can participate in various cycloaddition and ring-opening reactions.[6][7] However, it is also prone to degradation under strong acidic conditions, a critical consideration in synthesis and handling.[8]
-
Benzimidazole: This fused heterocyclic system possesses a high degree of stability. The imidazole portion contains both a slightly acidic N-H proton and a basic pyridinic nitrogen, allowing for reactions with both electrophiles and nucleophiles.[2][9] The benzene ring can undergo electrophilic substitution, though it is generally less reactive than the imidazole moiety.
-
Oxime: The oxime group is characterized by its C=N double bond and the hydroxyl group attached to the nitrogen. This imparts a degree of polyfunctionality, allowing for reactions such as geometric isomerization (E/Z), hydrolysis back to the ketone, reduction to amines, and rearrangement reactions like the Beckmann rearrangement.[5]
The conjugation between these ring systems allows for electronic communication, influencing the overall reactivity and spectroscopic properties of the molecule.
Synthetic Strategies: Building the Core Scaffold
The synthesis of furan-containing benzimidazole oximes typically follows a modular approach, first constructing the furan-benzimidazole core and then introducing or modifying the oxime functionality.
Synthesis of the Furan-Benzimidazole Core
A prevalent and effective method for constructing the 2-(furan-2-yl)-1H-benzimidazole core is the condensation reaction between an o-phenylenediamine and furan-2-carbaldehyde.[8][10]
Causality Behind Experimental Choices:
-
Catalyst: An acid catalyst is often employed to activate the carbonyl group of the furan-2-carbaldehyde, making it more susceptible to nucleophilic attack by the diamine. However, given the acid sensitivity of the furan ring, milder catalysts or reaction conditions are preferred to prevent polymerization or degradation.[8] Sodium metabisulfite can be used to form an adduct with the aldehyde, facilitating a controlled reaction.[8]
-
Solvent: Polar solvents like methanol or ethanol are typically used to dissolve the reactants. In some cases, microwave-assisted synthesis can be employed to accelerate the reaction and improve yields, often under solvent-free conditions.[8]
-
Atmosphere: To prevent the oxidation of the o-phenylenediamine, which can be sensitive to air, the reaction may be conducted under an inert atmosphere (e.g., nitrogen or argon).[8]
Experimental Protocol: Synthesis of 2-(Furan-2-yl)-1H-benzimidazole
Step 1: Reactant Preparation
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in methanol.
-
Add furan-2-carbaldehyde (1 equivalent) to the solution.
Step 2: Condensation Reaction
-
Add sodium metabisulfite (1.1 equivalents) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 16-24 hours.
Step 3: Reaction Monitoring
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.
Step 4: Product Isolation and Purification
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the resulting residue to precipitate the crude product.
-
Filter the solid product using a Büchner funnel, wash thoroughly with water, and dry under vacuum.[8]
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Diagram: Synthetic Pathway for Furan-Benzimidazole Core
Caption: Synthesis of the furan-benzimidazole core via condensation.
Chemical Reactivity and Transformations
The unique combination of functional groups in furan-containing benzimidazole oximes opens up diverse avenues for chemical transformations.
Reactions at the Oxime Center
The oxime moiety is a hub of reactivity. O-acylation of the oxime hydroxyl group can be readily achieved using acyl chlorides or anhydrides. These O-acyl oximes are valuable intermediates.
A noteworthy transformation is the intramolecular iron-catalyzed transannulation of furyl-tethered O-acetyl oximes to yield densely substituted pyrroles.[11]
Mechanism Insight: In this reaction, the iron(III) chloride catalyst acts as a Lewis acid, activating the oxime nitrogen. This facilitates a nucleophilic attack by the electron-rich furan ring in a 5-exo-trig cyclization. The resulting spiropyrroline intermediate undergoes a ring-opening and subsequent aromatization to form the stable pyrrole ring.[11]
Diagram: Iron-Catalyzed Transannulation of a Furyl O-Acetyl Oxime
Caption: Pathway for the conversion of furyl oximes to pyrroles.
Reactions Involving the Benzimidazole Ring
The N-H proton of the benzimidazole ring is acidic and can be deprotonated with a suitable base, followed by alkylation or acylation to introduce substituents at the N-1 position.[9] This functionalization can significantly alter the molecule's steric and electronic properties, as well as its solubility and biological activity.
Analytical Characterization
A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation and purity assessment of furan-containing benzimidazole oximes.
Spectroscopic Data Summary
The following table summarizes the expected spectroscopic characteristics based on data from analogous structures.[12][13][14][15]
| Technique | Observed Feature | Interpretation |
| ¹H NMR | Signals at ~7.2-7.8 ppm (benzimidazole protons), distinct signals for furan protons, a singlet for the N-H proton (can be broad), and signals corresponding to the oxime side chain. | Provides the carbon-hydrogen framework and information on the electronic environment of the protons. |
| ¹³C NMR | Resonances in the aromatic region (~110-150 ppm) for both furan and benzimidazole carbons. A characteristic signal for the C=N carbon of the oxime.[14] | Confirms the carbon skeleton of the molecule. |
| IR Spectroscopy | N-H stretching band (~3100 cm⁻¹), C=N stretching of the imidazole and oxime (~1690 cm⁻¹), and characteristic bands for the furan ring.[9] | Identifies key functional groups present in the molecule. |
| Mass Spectrometry | A clear molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural clues. | Determines the molecular weight and can help in confirming the structure through fragmentation analysis. |
Experimental Protocol: NMR Spectroscopic Analysis
Objective: To determine the carbon-hydrogen framework of a synthesized furan-containing benzimidazole oxime.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[12]
2. ¹H NMR Acquisition:
-
Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 16 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.[12]
3. ¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum.
-
Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 30-45°, a relaxation delay of 2-5 seconds, and an accumulation of 1024-4096 scans to achieve adequate signal-to-noise.[12]
4. Data Processing:
-
Process the acquired Free Induction Decays (FIDs) with an appropriate window function and perform a Fourier transform.
-
Phase and baseline correct the resulting spectra.
-
Calibrate the chemical shifts using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).[12]
Biological Significance and Applications
The impetus for the synthesis and study of furan-containing benzimidazole oximes is largely driven by their potential biological activities. The benzimidazole core is a known constituent in anthelmintic and antifungal drugs, while furan derivatives exhibit a broad spectrum of pharmacological properties, including antimicrobial and antitumor effects.[3][4][16] The combination of these scaffolds can lead to synergistic effects or novel mechanisms of action. Studies have demonstrated that compounds incorporating these moieties exhibit promising antitumor and antimicrobial activities.[3] For instance, certain furan-benzimidazole derivatives have been shown to induce oxidative stress in biological systems, a property that can be exploited for therapeutic purposes.[17]
Conclusion
Furan-containing benzimidazole oximes are a fascinating class of compounds whose chemical properties are a direct consequence of the interplay between their three core functional components. Their synthesis, while requiring careful consideration of the acid-sensitivity of the furan ring, is accessible through established condensation methodologies. The true richness of their chemistry lies in their reactivity, particularly the versatile transformations possible at the oxime center and the potential for intramolecular reactions involving the furan nucleus. A thorough analytical characterization using a suite of spectroscopic techniques is crucial for confirming the structure and purity of these molecules. As research continues to uncover the potent biological activities of these compounds, a deep understanding of their fundamental chemical properties will remain the cornerstone for the rational design of new and effective therapeutic agents and advanced materials.
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Redkin, Y. (n.d.). Intramolecular iron-catalyzed transannulation of furans with O-acetyl oximes: synthesis of functionalized pyrroles. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Geiger, D. K., Geiger, H. C., & Deck, J. M. (2014). Structure determination of three furan-substituted benzimidazoles and calculation of π-π and C-H···π interaction energies. PubMed. [Link]
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O'Connor, C. J., & Steel, P. J. (2021). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. MDPI. [Link]
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(n.d.). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica. [Link]
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(2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
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(2007). Investigation of oxidative status of the 2-furan-2-yl-1H-benzimidazole in rats. PubMed. [Link]
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(2025). ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION. SCIENCE & INNOVATION. [Link]
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A Researcher's Guide to the Initial Biological Screening of Novel Benzimidazole-Furan Compounds
This guide provides a comprehensive framework for the initial biological evaluation of newly synthesized benzimidazole-furan hybrid compounds. The benzimidazole and furan moieties are well-established pharmacophores, and their combination presents a promising avenue for discovering novel therapeutic agents with a wide range of potential activities, including antimicrobial, anticancer, and antiviral effects.[1][2][3] A structured, multi-tiered screening approach is essential to efficiently identify and prioritize compounds with the highest potential for further development, saving valuable time and resources.[4][5][6]
The Strategic Imperative: Designing the Screening Cascade
An effective screening cascade acts as a funnel, progressively narrowing a large library of synthesized compounds down to a small number of high-confidence "hits." This process must be logical, resource-conscious, and tailored to the specific therapeutic hypotheses underlying the compound design. The initial stages should employ high-throughput, cost-effective assays to cast a wide net, while later stages will involve more complex, resource-intensive assays for hit validation.[4]
The very first step, before any biological assay, is a thorough assessment of the compounds' fundamental physicochemical properties.[7][8] Properties like solubility, lipophilicity, and molecular weight are critical determinants of a compound's behavior in biological systems and assays.[8][9] Failure to characterize these can lead to misleading results and wasted effort.[10]
Here is a logical workflow for the initial screening cascade:
Caption: A logical workflow for the initial screening of novel compounds.
Foundational Assessment: The Non-Negotiable First Steps
Physicochemical Characterization
Before exposing compounds to biological systems, jejich fundamental properties must be understood. This step is crucial for data integrity.
-
Solubility: A compound that precipitates in the assay medium cannot provide reliable data. Aqueous solubility in buffer and cell culture media should be determined. Poor solubility can lead to false negatives or artificially low potency values.[11]
-
Purity and Identity: Confirms that the biological activity observed is due to the intended molecule and not a contaminant or byproduct from synthesis.[4] High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are standard methods.
-
Stability: The compound must be stable under assay conditions (e.g., in aqueous buffer, at 37°C). Degradation can lead to a loss of activity or the emergence of active byproducts, confounding results.
In Silico ADMET Prediction
Computational tools provide an early, cost-effective forecast of a compound's potential drug-like properties.[12][13][14] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction helps to flag compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity.[12][15] This allows for early-stage deselection or modification of problematic scaffolds.[13][16]
Primary Biological Screening: Casting a Wide Net
The goal of primary screening is to efficiently test all synthesized compounds to identify initial "hits" with interesting biological activity. The choice of assays should reflect the therapeutic areas most associated with the benzimidazole-furan scaffold, namely anticancer and antimicrobial activities.[1][17]
General Cytotoxicity Assessment
This is the essential starting point. It establishes the baseline toxicity of a compound against a normal, non-cancerous cell line (e.g., human fibroblasts or epithelial cells). This context is vital; a compound that is highly toxic to all cells is generally not a promising therapeutic candidate. The goal is to find compounds with selective activity against target cells (e.g., cancer cells or microbes).
Featured Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[19][20][21] The amount of formazan produced is directly proportional to the number of viable cells.[20]
Step-by-Step Methodology:
-
Cell Plating: Seed a 96-well plate with a non-cancerous cell line (e.g., MRC-5) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[22]
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 to 100 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (DMSO only) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[19][20] Purple formazan crystals should become visible within the cells.[22]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours, then measure the absorbance at 570 nm using a microplate reader.[20][22]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
Anticancer Screening
For compounds showing low general cytotoxicity, the next step is to screen against a panel of human cancer cell lines.[5][23] This helps identify compounds with selective anticancer activity and can provide early clues about potential mechanisms of action if certain cancer types are more sensitive.
Workflow: The MTT assay protocol described above is directly applicable here, but it is performed using a panel of cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).[1]
Antimicrobial Screening
Benzimidazoles are known for their antimicrobial properties.[3][17] A broad-spectrum screen against representative Gram-positive and Gram-negative bacteria, as well as a fungal strain, is a critical component of the initial evaluation.
Featured Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24][25]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial twofold dilutions of the test compounds in a suitable solvent, which are then further diluted in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[25][26]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[26][27]
-
Inoculation: Add the bacterial or fungal suspension to each well of the microtiter plate containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for yeast.[24][26]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth (no cloudiness) is observed.[24][27]
Target-Based Enzyme Inhibition Assays
If the benzimidazole-furan compounds were designed to inhibit a specific enzyme (e.g., a kinase, protease, or polymerase), a direct biochemical inhibition assay should be included in the primary screen.[28][29] These assays measure the direct interaction between the compound and its purified target protein, providing clear mechanistic information.[29][30]
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An In-Depth Technical Guide to Predicting the Mechanism of Action of (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The confluence of privileged scaffolds in medicinal chemistry often yields compounds with significant therapeutic potential. The novel molecule, (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime, represents such a confluence, integrating the biologically versatile benzimidazole, furan, and oxime moieties. While direct experimental data on this specific molecule is not publicly available, a robust predictive analysis of its mechanism of action (MoA) can be constructed through a synthesis of existing knowledge on its constituent chemical entities. This guide provides a comprehensive, technically-grounded prediction of the potential MoAs of this compound, supported by detailed, actionable experimental protocols for validation. We hypothesize that this compound is a multi-target agent with primary activities in oncology and infectious diseases, likely exerting its effects through inhibition of tubulin polymerization, disruption of microbial cell processes, and modulation of inflammatory pathways.
Introduction: Deconstructing a Multifaceted Molecule
(1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime is a complex heterocyclic compound. To predict its biological activity, we must first understand the pharmacological contributions of its three core components:
-
Benzimidazole: A bicyclic aromatic heterocycle composed of fused benzene and imidazole rings. This scaffold is a cornerstone in drug discovery, with derivatives exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] Its structural similarity to purine nucleotides allows it to interact with a broad spectrum of biological targets.[3]
-
Furan: A five-membered aromatic heterocycle containing one oxygen atom. Furan derivatives are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects.[4][5][6] The furan ring can engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, which are crucial for binding to target receptors.[7]
-
Oxime: A class of organic compounds containing the R1R2C=NOH functional group. Oximes and their derivatives are not merely synthetic intermediates but possess intrinsic biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[8][9][10] The oxime moiety can introduce new pharmacophoric features, such as additional hydrogen bond donors and acceptors, enhancing binding affinity to biological targets.[9]
The strategic combination of these three moieties in a single molecule suggests the potential for synergistic or additive pharmacological effects, making it a compelling candidate for further investigation.
Predicted Mechanisms of Action
Based on the established bioactivities of its constituent parts, we predict three primary, interconnected mechanisms of action for (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime.
Primary Predicted MoA: Anticancer Activity via Microtubule Disruption
Hypothesis: The benzimidazole core of the compound acts as a microtubule-destabilizing agent, leading to cell cycle arrest and apoptosis in cancer cells.
Rationale: The benzimidazole scaffold is a well-established pharmacophore in the design of microtubule inhibitors.[3] Numerous benzimidazole derivatives have been shown to bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[2] This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.[3] The furan and oxime moieties may contribute to the binding affinity and selectivity of the compound for tubulin.
Proposed Signaling Pathway:
Caption: Predicted anticancer signaling pathway of the target compound.
Secondary Predicted MoA: Antimicrobial Activity
Hypothesis: The compound exhibits broad-spectrum antimicrobial activity by inhibiting essential microbial enzymes and disrupting cell wall integrity.
Rationale: Both benzimidazole and furan derivatives are known to possess significant antibacterial and antifungal properties.[1][5][11] Benzimidazoles can inhibit microbial protein synthesis due to their structural similarity to purines.[11] Furan-containing compounds, particularly those with electron-withdrawing groups, can be reductively activated within microbial cells to produce reactive intermediates that damage cellular macromolecules.[7] The oxime group can also contribute to antimicrobial efficacy.[8][12]
Proposed Mechanisms:
-
Inhibition of DNA Gyrase and Topoisomerase IV: These bacterial enzymes are crucial for DNA replication and are common targets for antimicrobial agents. The planar benzimidazole-furan scaffold may intercalate into DNA or bind to the enzyme active site.
-
Disruption of Fungal Cell Wall Synthesis: The compound may inhibit key enzymes involved in the synthesis of ergosterol, a vital component of the fungal cell membrane.
-
Inhibition of Microbial Metabolic Pathways: The benzimidazole moiety could act as an antimetabolite, interfering with purine-dependent pathways.
Tertiary Predicted MoA: Anti-inflammatory Activity
Hypothesis: The compound modulates inflammatory responses by inhibiting pro-inflammatory enzymes and signaling pathways.
Rationale: Furan and benzimidazole derivatives have demonstrated anti-inflammatory effects.[1][4] These activities are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis, and the suppression of pro-inflammatory cytokines through pathways like MAPK and NF-κB.[4] The oxime moiety has also been incorporated into compounds with potent anti-inflammatory activity.[8][9]
Proposed Signaling Pathway:
Caption: Predicted anti-inflammatory signaling pathway of the target compound.
In Silico and Experimental Validation Strategy
A multi-pronged approach combining computational prediction and experimental validation is essential to elucidate the MoA of (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime.
In Silico Prediction Workflow
Computational methods can provide initial insights into potential drug-target interactions, guiding subsequent experimental work.[13][14][15][16]
Step-by-Step Protocol:
-
Target Prediction using Network-Based Inference:
-
Utilize a network-based inference method, such as the balanced substructure-drug-target network-based inference (bSDTNBI) approach, to predict potential protein targets.[13][14][15]
-
Construct a network connecting chemical substructures, known drugs, and their targets.
-
Input the structure of the target compound and predict its interactions based on shared substructures with known ligands.
-
-
Molecular Docking Simulations:
-
Perform molecular docking studies against high-priority targets identified in the previous step (e.g., β-tubulin, DNA gyrase, COX-2).[17][18]
-
Prepare 3D structures of the ligand and protein targets.
-
Run docking simulations to predict the binding pose and estimate the binding affinity (e.g., docking score, free energy of binding).
-
-
Molecular Dynamics (MD) Simulations:
-
For promising docking poses, conduct MD simulations to assess the stability of the ligand-protein complex over time.[17]
-
Analyze the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to evaluate the conformational stability of the complex.
-
Data Presentation:
| In Silico Method | Predicted Target | Docking Score (kcal/mol) | Key Interacting Residues | MD Simulation Stability (RMSD) |
| Network Inference | β-Tubulin | -9.5 | Cys241, Leu248, Ala316 | < 2.0 Å |
| Molecular Docking | DNA Gyrase | -8.7 | Asp73, Gly77, Arg76 | < 2.5 Å |
| Molecular Docking | COX-2 | -8.2 | Arg120, Tyr355, Ser530 | < 2.2 Å |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Workflow Diagram:
Caption: Integrated in silico and in vitro experimental workflow.
In Vitro Experimental Validation
Experimental validation is crucial to confirm the in silico predictions.[19]
Protocol 1: Tubulin Polymerization Assay
-
Objective: To determine if the compound inhibits microtubule formation.
-
Methodology:
-
Purify tubulin from a suitable source (e.g., bovine brain).
-
Induce tubulin polymerization by adding GTP and incubating at 37°C.
-
Monitor the increase in absorbance at 340 nm, which corresponds to microtubule formation.
-
Perform the assay in the presence of varying concentrations of the test compound and a known inhibitor (e.g., colchicine) as a positive control.
-
Calculate the IC50 value for the inhibition of tubulin polymerization.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Objective: To assess the effect of the compound on cell cycle progression in cancer cells.
-
Methodology:
-
Culture a cancer cell line (e.g., HeLa, MCF-7) and treat with different concentrations of the compound for 24-48 hours.
-
Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye (e.g., propidium iodide).
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify any cell cycle arrest.
-
Protocol 3: Antimicrobial Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of bacteria and fungi.
-
Methodology:
-
Use the broth microdilution method according to CLSI guidelines.
-
Prepare serial dilutions of the compound in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates under appropriate conditions.
-
The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
-
Conclusion and Future Directions
The structural amalgamation of benzimidazole, furan, and oxime moieties in (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime strongly suggests a molecule with multifaceted pharmacological potential. Our predictive analysis, grounded in the extensive literature on these scaffolds, points towards primary mechanisms of action in anticancer and antimicrobial chemotherapy, with a potential secondary role in anti-inflammatory applications. The proposed in silico and in vitro validation workflows provide a clear and logical path to rigorously test these hypotheses.
Future research should focus on the experimental validation of the predicted targets and pathways. Structure-activity relationship (SAR) studies will also be crucial to optimize the potency and selectivity of this promising scaffold. The successful elucidation of its MoA will not only validate the predictive power of this chemoinformatic approach but could also pave the way for the development of a new class of therapeutics.
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An In-depth Technical Guide to the Physicochemical Properties of 1-(2-furyl)ethanone Oxime and Its Derivatives
Abstract
This technical guide provides a comprehensive exploration of the physicochemical properties of 1-(2-furyl)ethanone oxime and its derivatives, compounds of significant interest in medicinal chemistry and drug development. The furan moiety is a well-established pharmacophore, and its incorporation into an oxime scaffold presents a versatile platform for the synthesis of novel bioactive molecules.[1] This document delves into the synthesis, structural elucidation, and key physicochemical parameters of these compounds, offering both theoretical insights and practical experimental protocols for researchers, scientists, and drug development professionals. While experimental data for the parent compound, 1-(2-furyl)ethanone oxime, is not always available in the public domain, this guide synthesizes information from its derivatives and analogous structures to provide a holistic understanding.
Introduction: The Significance of the Furan-Oxime Scaffold
The convergence of the furan ring and the oxime functional group creates a molecule with a rich chemical landscape ripe for exploration in drug discovery. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a core structure in numerous natural products and pharmacologically active compounds.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in medicinal chemistry. The oxime group (C=N-OH) is a versatile functional group that can act as a hydrogen bond donor and acceptor, and serves as a key intermediate in the synthesis of a wide range of nitrogen-containing heterocycles.[1]
Derivatives of 1-(2-furyl)ethanone oxime have demonstrated a spectrum of biological activities, including anticonvulsant, antimicrobial, and antifungal properties, underscoring the therapeutic potential of this chemical class.[2][3] A thorough understanding of their physicochemical properties is paramount for optimizing their drug-like characteristics, such as solubility, permeability, and metabolic stability.
Synthesis and Structural Elucidation
The synthesis of 1-(2-furyl)ethanone oxime and its derivatives is typically straightforward, with several established methods available. The structural integrity and stereochemistry of these compounds are then confirmed through a suite of spectroscopic and analytical techniques.
Synthesis of 1-(2-furyl)ethanone Oxime
The most common and direct route to 1-(2-furyl)ethanone oxime involves the condensation reaction of its ketone precursor, 2-acetylfuran, with hydroxylamine hydrochloride.[1] The reaction is typically carried out in a suitable solvent, such as ethanol, in the presence of a base to neutralize the hydrochloride and liberate the free hydroxylamine for nucleophilic attack on the carbonyl carbon.
Experimental Protocol: Synthesis of 1-(2-furyl)ethanone Oxime
-
Dissolution: Dissolve 1-(2-furyl)ethanone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol in a round-bottom flask.
-
Base Addition: Add a base, such as sodium acetate (1.5 eq), to the mixture to neutralize the HCl and free the hydroxylamine.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-(2-furyl)ethanone oxime.
Spectroscopic Characterization
The unambiguous identification and structural confirmation of 1-(2-furyl)ethanone oxime and its derivatives are achieved through a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum of 1-(2-furyl)ethanone oxime will exhibit characteristic signals for the furan ring protons, the methyl group protons, and the hydroxyl proton of the oxime. The chemical shifts and coupling patterns of the furan protons provide information about the substitution pattern. The oxime hydroxyl proton is often a broad singlet, and its chemical shift can be concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for the furan ring carbons, the methyl carbon, and the carbon of the C=N double bond. The chemical shift of the C=N carbon is particularly diagnostic.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.
-
A broad absorption band in the region of 3400-3100 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime group.
-
A sharp peak around 1640 cm⁻¹ corresponds to the C=N stretching vibration.
-
Bands associated with the furan ring (C-H and C=C stretching and bending) will also be present.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 1-(2-furyl)ethanone oxime, the molecular ion peak (M⁺) is expected at an m/z of 125.13.[1]
X-ray Crystallography
For instance, the crystal structure of 2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-isopropyloxime reveals that the planar benzimidazole ring system is oriented at a dihedral angle of 72.17(4)° with respect to the furan ring.[3] Such studies also provide insights into intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the packing of molecules in the crystal lattice and can influence physical properties like melting point and solubility.
Table 1: Selected Crystallographic Data for a 1-(2-furyl)ethanone Oxime Derivative
| Parameter | 2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-isopropyloxime[3] |
| Chemical Formula | C₁₆H₁₇N₃O₂ |
| Molecular Weight | 283.33 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.4290 (2) |
| b (Å) | 17.7606 (3) |
| c (Å) | 10.6017 (2) |
| β (°) | 111.882 (1) |
| Volume (ų) | 1472.77 (5) |
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For 1-(2-furyl)ethanone oxime and its derivatives, understanding properties such as acidity (pKa), lipophilicity (logP), and thermal stability is essential for their development as therapeutic agents.
Acidity (pKa)
The pKa, or acid dissociation constant, is a measure of the acidity of a compound. For an oxime, the pKa refers to the dissociation of the hydroxyl proton. The pKa value influences the ionization state of the molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.
Experimental Protocol: Spectrophotometric Determination of pKa
This method is based on the principle that the ionized and unionized forms of a compound have different UV-Vis absorption spectra.
-
Stock Solution Preparation: Prepare a stock solution of the oxime derivative in a suitable solvent (e.g., methanol).
-
Buffer Solutions: Prepare a series of buffer solutions with a range of pH values that bracket the expected pKa of the oxime.
-
Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution.
-
UV-Vis Spectroscopy: Record the UV-Vis spectrum for each sample.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the difference in absorbance between the ionized and unionized forms is maximal) against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve or by using the Henderson-Hasselbalch equation.[4]
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A balanced logP is often sought for optimal drug-like characteristics.
Experimental Protocol: Shake-Flask Method for logP Determination
-
Phase Preparation: Saturate n-octanol with water and water with n-octanol.
-
Sample Preparation: Prepare a solution of the oxime derivative in one of the saturated phases.
-
Partitioning: Mix a known volume of the sample solution with a known volume of the other saturated phase in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of P.
A calculated logP value for 1-(2-furyl)ethanone oxime is approximately 1.2. This moderate lipophilicity suggests that the compound may have a reasonable balance between aqueous solubility and membrane permeability.
Thermal Analysis
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to characterize the thermal stability and decomposition of a compound. This information is crucial for safe handling, storage, and formulation.
Experimental Protocol: DSC and TGA Analysis
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into an appropriate sample pan (e.g., aluminum).
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC/TGA instrument.
-
Heating Program: Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Acquisition: Record the heat flow (DSC) and mass change (TGA) as a function of temperature.
-
Data Analysis: Analyze the resulting thermograms to determine melting point, enthalpy of fusion, decomposition temperature, and mass loss.
While specific DSC/TGA data for 1-(2-furyl)ethanone oxime is scarce, studies on structurally related oximes suggest that they can undergo exothermic decomposition at elevated temperatures. For example, some naphthalene-based oxime esters have decomposition temperatures in the range of 140-170 °C.[5] It is crucial to perform thermal analysis on any new derivative to assess its thermal stability and potential hazards.
Biological Activities and Structure-Activity Relationships
The furan-oxime scaffold has been explored for a variety of biological activities, with anticonvulsant and antimicrobial effects being particularly prominent.
Table 2: Overview of Reported Biological Activities of 1-(2-furyl)ethanone Oxime Derivatives
| Biological Activity | Key Findings | References |
| Anticonvulsant | Derivatives of dibenzofuranone oxime have shown significant anticonvulsant activity in the maximal electroshock (MES) test.[3] | [3] |
| Antimicrobial | Oxime and oxime ether derivatives have demonstrated activity against various bacterial and fungal strains.[2][3] | [2][3] |
| Antifungal | Some furan-containing oxime derivatives exhibit potent antifungal activity.[3] | [3] |
Structure-Activity Relationship (SAR) Insights:
-
Lipophilicity and Anticonvulsant Activity: For some series of anticonvulsant oxime ethers, an optimal range of lipophilicity is often observed for maximal activity.
-
Substitution on the Oxime Ether: The nature of the substituent on the oxime oxygen can significantly impact both the potency and the spectrum of biological activity. For example, in some series, O-alkyl substituted derivatives were found to be more active than O-arylalkyl substituted compounds.[2]
-
QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the physicochemical properties of these derivatives with their biological activities, aiding in the rational design of more potent and selective compounds.
Conclusion and Future Directions
1-(2-furyl)ethanone oxime and its derivatives represent a promising class of compounds with a diverse range of potential therapeutic applications. This guide has provided a comprehensive overview of their synthesis, structural characterization, and key physicochemical properties. While a lack of publicly available experimental data for the parent compound presents a challenge, the analysis of its derivatives provides valuable insights.
Future research in this area should focus on:
-
The systematic synthesis and evaluation of a library of 1-(2-furyl)ethanone oxime derivatives to establish robust structure-activity relationships.
-
The experimental determination of the physicochemical properties of the parent compound to provide a crucial baseline for comparative studies.
-
The exploration of a broader range of biological targets to uncover new therapeutic opportunities for this versatile scaffold.
By combining synthetic chemistry, detailed physicochemical characterization, and biological evaluation, the full potential of 1-(2-furyl)ethanone oxime and its derivatives in drug discovery can be realized.
References
- Dalkara, S., et al. (2001). Synthesis of some 1-(2-naphthyl)-2-(imidazole-1-yl)ethanone oxime and oxime ether derivatives and their anticonvulsant and antimicrobial activities. Il Farmaco, 56(5-7), 425-431.
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An In-depth Technical Guide on E/Z Isomerism in Ethanone Oxime Derivatives: Synthesis, Characterization, and Mechanistic Insights
Abstract
Ethanone oxime derivatives are a pivotal class of compounds in organic synthesis and drug development, exhibiting significant biological activities.[1][2] The stereochemistry of the C=N double bond, giving rise to E (entgegen) and Z (zusammen) isomers, profoundly influences their reactivity and biological function.[3][4] This technical guide provides a comprehensive exploration of the synthesis of ethanone oxime derivatives, the nuanced factors governing the E/Z isomer ratio, and a detailed exposition of modern analytical techniques for their unambiguous characterization. We delve into the mechanistic underpinnings of spectroscopic and crystallographic methods, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.
Introduction: The Significance of E/Z Isomerism in Oximes
Oximes, characterized by the R¹R²C=NOH functional group, are versatile intermediates in organic chemistry, serving as precursors for amines, amides (via the Beckmann rearrangement), and various heterocyclic compounds.[5][6] For unsymmetrical ketoximes, such as those derived from ethanone (acetophenone) and its substituted analogues, the presence of two different substituents on the carbon of the C=N bond leads to the existence of geometric isomers, designated as E and Z.
The spatial arrangement of the hydroxyl group relative to the substituents on the imine carbon dictates the isomer. In the context of acetophenone oxime, the E-isomer has the hydroxyl group anti to the phenyl group, while the Z-isomer has the hydroxyl group syn to the phenyl group. These subtle structural differences can lead to significant variations in physical properties, such as melting points and solubility, and more importantly, in their chemical reactivity and biological activity.[4][7] For instance, the stereospecificity of the Beckmann rearrangement is a classic example where the configuration of the oxime directly determines the structure of the resulting amide.[7] Therefore, the ability to selectively synthesize and accurately characterize E and Z isomers is of paramount importance.
Synthesis and Control of Isomeric Ratios
The most common method for synthesizing oximes is the condensation reaction between a carbonyl compound (in this case, an ethanone derivative) and hydroxylamine, typically from its hydrochloride salt in the presence of a base.[2][5] The reaction generally yields a mixture of E and Z isomers, with the ratio being influenced by several factors.
Thermodynamic vs. Kinetic Control
The ratio of E to Z isomers can often be manipulated by the reaction conditions, reflecting a classic case of thermodynamic versus kinetic control.
-
Kinetic Control: Under milder conditions (e.g., lower temperatures, shorter reaction times), the product ratio is determined by the relative rates of formation of the two isomers. The isomer with the lower activation energy for its formation will predominate.
-
Thermodynamic Control: Under more vigorous conditions (e.g., higher temperatures, longer reaction times, or acidic conditions), an equilibrium can be established between the E and Z isomers.[8] The product ratio will then reflect the relative thermodynamic stabilities of the two isomers. Generally, the E-isomer of acetophenone oxime is found to be the more stable and therefore the major product under thermodynamic equilibrium.[1][9] Computational studies have shown the E-isomer of acetophenone oxime to be more stable than the Z-isomer.[1]
Factors Influencing Isomer Ratios
Several experimental parameters can be adjusted to influence the E/Z ratio:
-
Temperature: Higher temperatures tend to favor the thermodynamically more stable isomer.
-
Solvent: The polarity of the solvent can influence the transition state energies and the stability of the isomers through differential solvation.
-
pH: The acidity or basicity of the reaction medium can affect the rate of isomerization. Acidic conditions, in particular, can catalyze the interconversion of E and Z isomers.[8]
-
Substituents: The electronic and steric nature of substituents on the aromatic ring of the ethanone derivative can impact the relative stabilities of the isomers. For instance, bulky ortho substituents may favor the formation of one isomer over the other due to steric hindrance.[10]
Experimental Protocol: Synthesis of Acetophenone Oxime
This protocol typically yields a mixture of E and Z isomers, with the E isomer being the major product.[2][11]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve acetophenone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.
-
Basification: Add a solution of potassium hydroxide (1.5 eq) in water dropwise to the stirred mixture.
-
Reaction: Heat the mixture at reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into cold water and acidify with dilute hydrochloric acid to precipitate the oxime.
-
Purification: Filter the crude product, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture. The resulting acetophenone oxime is often obtained as a mixture of E/Z isomers in a ratio of approximately 8:1.[2][11][12][13]
Characterization of E/Z Isomers
The unambiguous assignment of the E and Z configuration is crucial and is primarily achieved through a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) being the most definitive.[5][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for distinguishing between E and Z oxime isomers in solution.[14][15] The chemical shifts of nuclei near the C=N bond are highly sensitive to the stereochemistry.
-
¹H NMR Spectroscopy: The anisotropic effect of the C=N bond and the through-space interactions of the hydroxyl group lead to characteristic differences in the chemical shifts of protons on the substituents.
-
For acetophenone oxime, the methyl protons in the Z-isomer are shielded by the syn-phenyl group and appear at a higher field (lower ppm) compared to the methyl protons in the E-isomer. Conversely, the ortho-protons of the phenyl ring in the Z-isomer are deshielded by the proximity of the hydroxyl group.
-
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly the imine carbon (C=N) and the carbons of the substituents, differ between the E and Z isomers.[15] Steric compression can play a significant role; in the more sterically hindered isomer, carbon atoms in close proximity often experience a shielding effect, causing their signals to appear upfield.[15] For Z-ortho-methylacetophenone oxime, the α-carbon (methyl group) is deshielded (21.9 ppm) compared to the E-isomer (15.9 ppm).[16]
-
2D NMR Spectroscopy (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) provides definitive proof of stereochemistry by detecting through-space interactions between protons that are close to each other.[9][14]
-
In the E-isomer of acetophenone oxime, a NOE cross-peak is expected between the hydroxyl proton and the ortho-protons of the phenyl ring.
-
In the Z-isomer, a NOE cross-peak would be observed between the hydroxyl proton and the methyl protons.[14]
-
| Spectroscopic Data for Acetophenone Oxime Isomers | |
| Technique | E-Isomer (Major) |
| ¹H NMR (δ, ppm) | |
| -CH₃ | ~2.2-2.4 |
| Aromatic-H | ~7.3-7.6 |
| -OH | ~8.0-10.0 |
| ¹³C NMR (δ, ppm) | |
| C=N | ~155-158 |
| -CH₃ | ~12-14 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
X-ray Crystallography
For crystalline samples, single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure, including the configuration of the C=N double bond.[9][17][18] This technique allows for precise measurement of bond lengths and angles, confirming the spatial arrangement of the atoms. In many cases, only the more stable E-isomer crystallizes, even from a mixture, due to more favorable packing in the crystal lattice, often facilitated by intermolecular hydrogen bonding involving the oxime's hydroxyl group.[9][17]
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
While less definitive than NMR or X-ray crystallography, IR and UV-Vis spectroscopy can provide supporting evidence for isomeric assignment.
-
IR Spectroscopy: The vibrational frequencies of the C=N and N-O bonds can show subtle differences between the E and Z isomers.[15][19] The position of the O-H stretching band can also differ due to variations in intermolecular hydrogen bonding in the solid state.[20][21]
-
UV-Vis Spectroscopy: The electronic transitions of the isomers can differ, leading to variations in their UV-Vis absorption spectra.[22] The less conjugated Z-isomer may show an absorption maximum at a shorter wavelength compared to the more conjugated E-isomer.[23]
Mechanistic Considerations and Applications
The E/Z isomerism of ethanone oxime derivatives is not merely a structural curiosity; it has profound implications for their reactivity.
The Beckmann Rearrangement
The Beckmann rearrangement is a classic reaction of oximes that converts them to amides. The reaction is highly stereospecific, with the group anti-periplanar to the hydroxyl group migrating.[7][24]
-
The (E)-acetophenone oxime , where the phenyl group is anti to the hydroxyl group, rearranges to form acetanilide .[7]
-
The (Z)-acetophenone oxime , where the methyl group is anti to the hydroxyl group, rearranges to yield N-phenylacetamide .[7]
This stereospecificity underscores the critical need for isomeric purity when using oximes as synthetic precursors.
Biological Activity
In drug development, the different spatial arrangements of E and Z isomers can lead to different binding affinities for biological targets such as enzymes and receptors. One isomer may exhibit the desired therapeutic effect while the other could be inactive or even toxic. For example, in a series of triazole derivatives containing an oxime ether group, the (Z) isomers showed higher antifungal activity compared to the (E) isomers.[3]
Conclusion
The E/Z isomerism in ethanone oxime derivatives is a fundamental aspect of their chemistry with significant practical consequences. A thorough understanding of the factors that control isomeric ratios during synthesis is essential for preparing materials with desired properties. The application of a suite of analytical techniques, with NMR spectroscopy at the forefront, allows for the confident and unambiguous characterization of these isomers. For researchers and professionals in synthetic chemistry and drug development, the ability to control and characterize the stereochemistry of oximes is a critical skill that enables predictable reactivity and the optimization of biological activity.
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Unlocking the Benzimidazole Scaffold: A Comprehensive Technical Guide on Therapeutic Targets and Validation Workflows
Executive Summary
The benzimidazole pharmacophore—a bicyclic heterocycle comprising a benzene ring fused to an imidazole ring—is universally recognized as a "privileged scaffold" in medicinal chemistry[1]. Its electron-rich nitrogen heterocycle acts as both a hydrogen bond donor and acceptor, enabling it to form diverse weak interactions with a broad spectrum of biological targets[1]. While historically known for its anthelmintic (e.g., albendazole) and antiulcer (e.g., omeprazole) applications, recent advancements have repositioned benzimidazole derivatives as highly potent, multi-target anticancer agents[1][2].
This technical whitepaper provides an in-depth analysis of the core therapeutic targets for benzimidazole-based compounds, synthesizes recent quantitative benchmarking data, and outlines a self-validating experimental protocol for target validation.
Core Therapeutic Targets & Mechanistic Rationale
Microtubule Dynamics ( α/β -Tubulin)
Benzimidazole derivatives are highly effective antimitotic agents. They exert their cytotoxic effects by binding primarily to the colchicine-binding site on the α/β -tubulin heterodimer[3][4].
-
Mechanistic Causality: By occupying this hydrophobic pocket, benzimidazoles sterically hinder the addition of new tubulin dimers to the growing plus-end of the microtubule. This suppresses microtubule dynamic instability, completely halting the nucleation and growth phases of tubulin polymerization[2][5]. Consequently, the cell cannot form a functional mitotic spindle, leading to prolonged cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis[2][4].
Kinase Inhibition (ATP-Competitive Binding)
The structural resemblance of the benzimidazole core to naturally occurring purine nucleotides makes it an exceptional scaffold for designing ATP-competitive kinase inhibitors[1].
-
Mechanistic Causality: The imidazole nitrogens form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while the hydrophobic benzene ring extends into the specificity pockets. Recent screening has identified halogenated benzimidazole hybrids with exceptional potency against Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Aurora Kinase C (AURKC), and Casein Kinase 1 Delta (CK1 δ )[6][7].
Epigenetic Modulation (HDACs)
Epigenetic dysregulation is a hallmark of oncogenesis. Benzimidazoles are emerging as potent inhibitors of Histone Deacetylases (HDACs)[8].
-
Mechanistic Causality: Substituted benzimidazoles (often bearing a hydroxamic acid moiety) penetrate the narrow, tubular active site of HDAC enzymes. They act by chelating the catalytic zinc ion ( Zn2+ ), thereby preventing the deacetylation of histone tails. This leads to an open chromatin structure, making cellular DNA highly accessible to DNA-damaging agents and reactivating silenced tumor suppressor genes[8].
Multi-target mechanism of action for benzimidazole derivatives in oncology.
Quantitative Benchmarking of Benzimidazole Derivatives
To guide lead optimization, it is critical to benchmark the inhibitory concentrations ( IC50 ) of emerging benzimidazole compounds against established targets. The table below synthesizes recent quantitative data from highly potent derivatives.
| Target Class | Specific Target | Representative Compound / Scaffold | IC50 / Potency Range | Mechanism of Action | Reference |
| Cytoskeleton | α/β -Tubulin | 1H-benzimidazol-2-yl hydrazones | Low μ M to nM | Colchicine-site binding; prevents polymerization | [3][4] |
| Kinase | EGFR | 2-F substituted benzylidenebenzohydrazide hybrid (6h) | 73.2 nM | ATP-competitive inhibition | [6] |
| Kinase | HER2 | 2-F substituted benzylidenebenzohydrazide hybrid (6h) | 23.2 nM | ATP-competitive inhibition | [6] |
| Kinase | AURKC | 2-F substituted benzylidenebenzohydrazide hybrid (6h) | ~11.0 nM | ATP-competitive inhibition | [6] |
| Kinase | CK1 δ | 5-cyano benzimidazole-2-amino derivative (23) | 98.6 nM | ATP-competitive inhibition | [7] |
| Epigenetic | HDACs | Substituted benzimidazole hydroxamic acids | Low μ M | Zn2+ chelation in active site | [8] |
Experimental Validation: In Vitro Tubulin Polymerization Assay
Validating a benzimidazole derivative as a tubulin inhibitor requires a highly controlled, self-validating kinetic assay. Tubulin polymerization is a thermodynamically driven process that is acutely sensitive to temperature variations. At 37°C, tubulin polymerizes into microtubules, whereas at 4°C, it rapidly depolymerizes[5]. A loss of 5% polymer mass can occur per degree reduction in temperature , making strict thermal regulation the cornerstone of this protocol[5].
Step-by-Step Methodology
1. Reagent Preparation & Thermal Control
-
Action: Reconstitute highly purified porcine brain tubulin (>99% purity) to a final concentration of 2–3 mg/mL in a buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl2 , 0.5 mM EGTA, 1 mM GTP, and 10–15% glycerol[5][9].
-
Causality: PIPES maintains the physiological pH required for assembly. GTP is strictly required to fuel the energy-dependent nucleation phase. Glycerol acts as a thermodynamic stabilizer, artificially lowering the critical concentration of tubulin required for assembly, thereby amplifying the baseline polymerization signal to make inhibitor detection more robust[9]. Crucially, this mixture must be kept strictly on ice (4°C) to prevent premature nucleation.
2. Compound Formulation
-
Action: Prepare 10x stock solutions of the test benzimidazole derivatives, alongside Nocodazole (positive control inhibitor) and Paclitaxel (negative control stabilizer), in anhydrous DMSO[4][5].
-
Causality: Benzimidazoles are highly lipophilic. DMSO ensures complete solvation; however, the final assay concentration of DMSO must not exceed 1% to prevent solvent-induced protein denaturation.
3. Plate Assembly & Pre-Warming
-
Action: Pipette 5 μ L of the 10x compound stocks into a half-area 96-well UV-transparent microtiter plate. Pre-warm the plate in the spectrophotometer to exactly 37°C for 1 minute[9].
4. Reaction Initiation (The Thermal Shift)
-
Action: Using a multi-channel pipettor, rapidly transfer 50 μ L of the ice-cold tubulin mixture into the pre-warmed wells[9].
-
Causality: The sudden, uniform temperature shift from 4°C to 37°C acts as the physical trigger for the nucleation phase of microtubule assembly[5].
5. Kinetic Readout & Data Analysis
-
Action: Immediately monitor the turbidity (absorbance) at 340 nm every 30 seconds for 60 to 90 minutes at a constant 37°C[4][5].
-
Causality: As tubulin polymerizes, the growing microtubules scatter light proportionally to the polymer mass[5]. A highly potent benzimidazole inhibitor will significantly elongate the lag phase (nucleation time) and severely depress the Vmax (growth phase) compared to the vehicle control[4].
Step-by-step experimental workflow for the in vitro tubulin polymerization assay.
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Physicochemical Characterization of (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime: A Self-Validating Protocol for Solubility and Stability Assessment
Executive Summary
The transition of a novel chemical entity from discovery to development hinges on a rigorous understanding of its physicochemical properties. The compound (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime (CAS: 929973-99-9) presents a unique structural profile that requires careful analytical consideration[1]. Featuring a pH-sensitive benzimidazole ring, an oxidation-prone furan moiety, and a stereochemically labile oxime group, this molecule demands more than standard platform assays.
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic procedural lists. Here, we establish a self-validating analytical framework —where every experimental choice is grounded in mechanistic causality and orthogonal validation. This ensures that the solubility and stability data generated are not just empirically observed, but scientifically irrefutable and compliant with global regulatory standards[2].
Mechanistic Structural Vulnerability Analysis
Before designing a protocol, we must interrogate the molecular architecture to predict its behavior. The causality of degradation and solubility limitations dictates our analytical strategy.
-
Benzimidazole Ring (pH-Dependent Solubility): The secondary nitrogen in the benzimidazole ring acts as a weak base (estimated pKa ~ 5.5). Consequently, the molecule will exhibit a distinct pH-solubility profile, becoming significantly more soluble in the acidic environment of the stomach (pH 1.2) due to protonation and salt formation, while precipitating in the neutral pH of the intestines.
-
Furan Ring (Oxidative Liability): The electron-rich furan ring is highly susceptible to electrophilic attack and reactive oxygen species (ROS). Under oxidative stress, it is prone to ring-opening reactions, typically yielding dicarbonyl degradation products.
-
Oxime Group (Hydrolytic & Photolytic Instability): The specific (1Z) stereochemistry indicates a vulnerability to photo-induced Z/E isomerization. Furthermore, under strongly acidic conditions, oximes can undergo hydrolysis, reverting to the parent ketone (2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone).
Mechanistic degradation pathways and structural vulnerabilities of the target oxime.
Self-Validating Thermodynamic Solubility Protocol
Kinetic solubility assays (solvent-shift methods) often overestimate solubility due to supersaturation. For rigorous drug development, we must determine the thermodynamic solubility —the true equilibrium between the solid API and the solution.
To prevent false positives (e.g., measuring a highly soluble degradant instead of the parent drug), this protocol employs a self-validating loop using orthogonal analytical techniques.
Step-by-Step Methodology
-
Media Preparation: Prepare biorelevant buffers at pH 1.2 (SGF), pH 4.5 (acetate), and pH 6.8 (FaSSIF).
-
Excess Solid Addition: Add 5 mg of the oxime API to 1 mL of each buffer in glass vials (avoid plastic to prevent hydrophobic adsorption of the furan moiety).
-
Equilibration: Agitate at 37°C for 48 hours. Causality: 48 hours ensures the dissolution process has reached a thermodynamic plateau.
-
Phase Separation: Centrifuge at 10,000 RPM for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter.
-
Orthogonal Analysis (The Validation Step):
-
Solution State (HPLC-UV & LC-MS): Quantify the dissolved parent compound via HPLC-UV. Simultaneously, run LC-MS to verify that the oxime hasn't hydrolyzed to the ketone during the 48-hour incubation. If degradants are present, the apparent solubility value is invalid.
-
Solid State (XRPD): Recover the undissolved pellet and analyze via X-Ray Powder Diffraction (XRPD). Causality: At pH 1.2, the benzimidazole may form a hydrochloride salt, altering the crystal lattice. If the polymorph changes, you are no longer measuring the solubility of the free base.
-
Self-validating thermodynamic solubility workflow with orthogonal state checks.
Table 1: Expected Solubility Profile & Analytical Matrix
| Buffer System | Target pH | Expected Solubility | Primary Risk Factor | Required Orthogonal Check |
| SGF (Simulated Gastric) | 1.2 | High (>1 mg/mL) | Oxime Hydrolysis, Salt Formation | LC-MS (Ketone check), XRPD (Salt check) |
| Acetate Buffer | 4.5 | Moderate | Partial Ionization | HPLC-UV |
| FaSSIF (Intestinal) | 6.8 | Low (<0.1 mg/mL) | Precipitation | XRPD (Polymorph check) |
Stability-Indicating Assays (SIA) & Forced Degradation
To establish a shelf-life and understand the molecule's degradation kinetics, we must develop a Stability-Indicating Method (SIM). According to [2], stress testing is required to elucidate the intrinsic stability of the drug substance. Furthermore, any degradation products exceeding the identification threshold must be characterized per [3].
The goal of forced degradation is not to destroy the molecule completely, but to achieve 10% to 20% degradation . This ensures that secondary degradation products do not mask the primary degradation pathways.
Step-by-Step Forced Degradation Methodology
-
Acidic/Basic Hydrolysis:
-
Protocol: Treat 1 mg/mL API solutions with 0.1 N HCl and 0.1 N NaOH. Heat to 60°C for 24 hours.
-
Causality: Targets the oxime bond. Acidic conditions will likely yield the ketone and hydroxylamine. The method must demonstrate baseline resolution between the Z-oxime, E-oxime, and the parent ketone.
-
-
Oxidative Stress:
-
Protocol: Expose to 3% H₂O₂ at room temperature for 24 hours.
-
Causality: Targets the furan ring. Because furan oxidation can be rapid and exothermic, room temperature is preferred over 60°C to prevent total molecular destruction and capture intermediate dicarbonyls.
-
-
Photolysis (ICH Q1B):
-
Protocol: Expose solid API and solution (in quartz cuvettes) to UV/Vis light targeting an overall illumination of 1.2 million lux hours and an integrated near-UV energy of 200 Watt hours/square meter.
-
Causality: The (1Z) oxime will readily absorb UV energy, leading to a photostationary state containing both Z and E isomers. The HPLC method must utilize a column (e.g., PFP or Chiral) capable of resolving these geometric isomers.
-
Table 2: Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Reagent / Environment | Duration / Temp | Targeted Moiety | Expected Major Degradant |
| Acidic | 0.1 N HCl | 24h @ 60°C | Oxime | 2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone |
| Basic | 0.1 N NaOH | 24h @ 60°C | Benzimidazole | Ring-opened diamine derivatives (minor) |
| Oxidative | 3% H₂O₂ | 24h @ RT | Furan Ring | Dicarbonyls / Carboxylic acids |
| Photolytic | UV/Vis (1.2M lux hrs) | 7 days @ RT | Oxime (1Z) | (1E)-isomer |
| Thermal | Solid State (75% RH) | 14 days @ 60°C | Global | Negligible (if kept dry) |
Conclusion
The physicochemical profiling of (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime requires a highly deliberate approach. By understanding the specific liabilities of the benzimidazole, furan, and oxime functional groups, researchers can avoid the pitfalls of naive analytical testing. Implementing the self-validating thermodynamic solubility loop and targeted stability-indicating assays ensures that the data generated is robust, regulatory-compliant, and truly reflective of the molecule's inherent properties.
References
-
(1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime Chemical Properties Accelachem URL:[Link][1]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline European Medicines Agency (EMA) URL:[Link][2]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline European Medicines Agency (EMA) URL:[Link][3]
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An In-Depth Technical Guide to In Silico ADME Prediction for Novel Benzimidazole Derivatives
Foreword: The Imperative of Early ADME Assessment in Modern Drug Discovery
The path from a promising lead compound to a marketable therapeutic is fraught with challenges, with a significant portion of drug candidates failing during late-stage development due to suboptimal pharmacokinetic properties.[1][2] The adage "fail early, fail cheap" has thus become a guiding principle in the pharmaceutical industry. Absorption, Distribution, Metabolism, and Excretion (ADME) studies are paramount in weeding out compounds with unfavorable profiles long before they incur the substantial costs of clinical trials.[2][3] In silico, or computational, ADME prediction has emerged as an indispensable tool in this endeavor, offering a rapid and cost-effective means to evaluate and prioritize candidates.[4][5] This guide provides a comprehensive technical overview of the principles and practices of in silico ADME prediction, with a specific focus on its application to the promising class of benzimidazole derivatives.
Benzimidazoles are a versatile class of heterocyclic compounds with a wide range of therapeutic applications, including anticancer, antiviral, and anthelmintic agents.[6][7][8] Their unique chemical structure, however, can present specific ADME challenges.[9][10] This guide will equip researchers, scientists, and drug development professionals with the knowledge to navigate these challenges and effectively leverage in silico tools to design and select benzimidazole derivatives with a higher probability of clinical success.
Part 1: The Benzimidazole Scaffold - A Privileged Structure with Diverse Pharmacological Potential
The benzimidazole core, a fusion of benzene and imidazole rings, serves as a crucial pharmacophore in numerous clinically approved drugs.[6][7] Its structural similarity to purines allows for effective interaction with various biological targets.[8] The versatility of the benzimidazole scaffold allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological activity.[10]
Derivatives of benzimidazole have demonstrated a broad spectrum of biological activities, including:
-
Anticancer: By targeting key signaling pathways and inducing apoptosis.[9][10]
-
Antiviral: Exhibiting efficacy against viruses such as hepatitis B and HIV.[6][8]
-
Anthelmintic: As seen in widely used drugs like albendazole and mebendazole.[8]
-
Proton Pump Inhibitors: Such as omeprazole, for the treatment of acid-related disorders.[6]
-
Antihypertensive: Including medications like telmisartan and candesartan.[8]
This wide-ranging therapeutic potential underscores the importance of understanding and optimizing the ADME properties of novel benzimidazole derivatives to unlock their full clinical value.
Part 2: The Core Principles of In Silico ADME Prediction
In silico ADME prediction relies on computational models to estimate the pharmacokinetic behavior of a compound based on its chemical structure.[11][12] These models are built using large datasets of experimentally determined ADME properties and employ a variety of computational techniques, from simple rule-based systems to complex machine learning algorithms.[13][14]
The primary goals of in silico ADME prediction are to:
-
Identify potential liabilities early: Flagging compounds with poor absorption, rapid metabolism, or potential for toxicity.[1][3]
-
Guide lead optimization: Providing insights into how structural modifications can improve ADME properties.[15]
-
Prioritize compounds for synthesis and testing: Focusing resources on candidates with the most promising pharmacokinetic profiles.[4][5]
It is crucial to recognize that in silico predictions are not a replacement for experimental testing but rather a powerful tool for guiding and streamlining the drug discovery process.[4] Validation of computational predictions with in vitro and in vivo data is an essential component of a robust drug development program.[4][16]
Part 3: A Step-by-Step Workflow for In Silico ADME Profiling of Benzimidazole Derivatives
This section outlines a practical workflow for conducting a comprehensive in silico ADME assessment of novel benzimidazole derivatives using freely available and widely used web-based tools: SwissADME and pkCSM .
Step 1: Compound Input and Physicochemical Property Analysis
The first step in any in silico analysis is to represent the molecule in a format that can be understood by the software, typically as a SMILES (Simplified Molecular Input Line Entry System) string.
Protocol: Generating SMILES and Initial Physicochemical Analysis with SwissADME
-
Access SwissADME: Navigate to the SwissADME web server ([Link]17][18]
-
Input Structure: Draw the benzimidazole derivative using the provided molecular sketcher or paste a list of SMILES strings into the input box.[18]
-
Run Analysis: Click the "Run" button to initiate the calculations.[18]
-
Analyze Physicochemical Properties: The results page will display a wealth of information, starting with key physicochemical properties. Pay close attention to:
-
Molecular Weight (MW): Influences diffusion and overall size.
-
LogP (Lipophilicity): A measure of a compound's partition coefficient between octanol and water, impacting membrane permeability and solubility.
-
Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity, which is crucial for predicting cell permeability.
-
Solubility (LogS): Predicts the aqueous solubility of the compound, a critical factor for absorption.
-
Step 2: Absorption Prediction
Predicting how well a compound will be absorbed from the gastrointestinal tract is a critical early assessment.
Protocol: Predicting Gastrointestinal Absorption and Bioavailability with SwissADME and pkCSM
-
SwissADME Gastrointestinal (GI) Absorption: In the SwissADME results, examine the "Pharmacokinetics" section. The GI absorption is predicted as "High" or "Low".[19]
-
Bioavailability Score: SwissADME also provides a bioavailability score, which is a qualitative measure of the fraction of an orally administered drug that reaches systemic circulation.
-
pkCSM Intestinal Absorption: For a quantitative prediction, use the pkCSM web server ([Link]20][21]
-
Input SMILES: Paste the SMILES string of your benzimidazole derivative into the pkCSM input field.
-
Select Prediction: Choose the "ADME" prediction module.
-
Interpret Results: pkCSM will provide a predicted percentage of human intestinal absorption.[20]
Step 3: Distribution Prediction
Understanding how a compound distributes throughout the body is essential for determining its efficacy and potential for off-target effects.
Protocol: Predicting Blood-Brain Barrier Permeability and Plasma Protein Binding
-
SwissADME Blood-Brain Barrier (BBB) Permeation: The SwissADME results will indicate whether the compound is predicted to cross the BBB ("Yes" or "No").[17] This is a critical parameter for drugs targeting the central nervous system and for avoiding unwanted CNS side effects for peripherally acting drugs.
-
pkCSM BBB Permeability: pkCSM provides a quantitative prediction of BBB permeability as a logBB value.[22]
-
pkCSM Plasma Protein Binding (PPB): In the pkCSM results, you will find a prediction for the percentage of the drug that will be bound to plasma proteins.[20] High plasma protein binding can limit the amount of free drug available to exert its therapeutic effect.
Step 4: Metabolism Prediction
The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzyme system plays a crucial role in this process.[11][23] Predicting a compound's interaction with CYP enzymes is vital for assessing its metabolic stability and potential for drug-drug interactions.
Protocol: Predicting Cytochrome P450 Inhibition
-
SwissADME CYP Inhibition: SwissADME predicts whether your compound is likely to be an inhibitor of the major CYP isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).[17] Inhibition of these enzymes can lead to adverse drug-drug interactions.
-
pkCSM CYP Substrate/Inhibitor Prediction: pkCSM also predicts whether the compound is a substrate or inhibitor of various CYP isoforms.[20]
Step 5: Excretion Prediction
Predicting the route and rate of a compound's elimination from the body is important for determining its dosing regimen.
Protocol: Predicting Total Clearance
-
pkCSM Total Clearance: pkCSM provides a prediction of the total clearance of the compound in log(ml/min/kg).[20] This value represents the volume of plasma cleared of the drug per unit time.
Step 6: Toxicity Prediction
Early identification of potential toxicity is a critical component of drug discovery.
Protocol: Predicting AMES Toxicity and hERG Inhibition
-
pkCSM AMES Toxicity: This prediction assesses the mutagenic potential of the compound.[22] A positive result is a significant red flag.
-
pkCSM hERG I Inhibition: Inhibition of the hERG potassium channel can lead to serious cardiac arrhythmias.[24] pkCSM predicts the likelihood of hERG inhibition.
Part 4: Data Presentation and Visualization
Clear and concise presentation of in silico ADME data is essential for effective decision-making.
Table 1: In Silico ADME Profile of a Hypothetical Benzimidazole Derivative
| Parameter | Predicted Value (SwissADME) | Predicted Value (pkCSM) | Interpretation |
| Physicochemical Properties | |||
| Molecular Weight | 350.4 g/mol | Acceptable (Lipinski's Rule) | |
| LogP | 2.8 | Optimal for permeability | |
| TPSA | 65.2 Ų | Good cell permeability | |
| Absorption | |||
| GI Absorption | High | 92.5% | Likely well-absorbed orally |
| Distribution | |||
| BBB Permeant | No | logBB: -0.8 | Unlikely to cause CNS side effects |
| Plasma Protein Binding | 85% | Moderately high binding | |
| Metabolism | |||
| CYP1A2 Inhibitor | No | Inhibitor: No | Low risk of interaction |
| CYP2C19 Inhibitor | No | Inhibitor: No | Low risk of interaction |
| CYP2C9 Inhibitor | Yes | Inhibitor: Yes | Potential for drug-drug interactions |
| CYP2D6 Inhibitor | No | Inhibitor: No | Low risk of interaction |
| CYP3A4 Inhibitor | No | Inhibitor: No | Low risk of interaction |
| Excretion | |||
| Total Clearance | 0.5 log(ml/min/kg) | Moderate clearance rate | |
| Toxicity | |||
| AMES Toxicity | Non-toxic | Low mutagenic potential | |
| hERG I Inhibition | Inhibitor: No | Low risk of cardiotoxicity |
Visualization of the In Silico ADME Workflow
A clear workflow diagram can help to visualize the decision-making process based on the in silico predictions.
Caption: A streamlined workflow for the in silico ADME assessment of novel compounds.
Part 5: Bridging the Gap - From In Silico Prediction to Experimental Validation
While in silico tools provide invaluable early insights, they are most powerful when integrated with experimental validation.[4] A tiered approach, where promising compounds from in silico screening are advanced to in vitro assays, is a highly effective strategy.
Key In Vitro Assays for Validating In Silico Predictions:
-
Solubility: Kinetic and thermodynamic solubility assays.
-
Permeability: Caco-2 permeability assays to model intestinal absorption.[2]
-
Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine intrinsic clearance.
-
CYP Inhibition: In vitro assays using recombinant CYP enzymes.
-
Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation methods.
Discrepancies between in silico predictions and experimental results can provide valuable information for refining computational models and deepening the understanding of the structure-ADME relationships for the specific chemical series under investigation.
Conclusion: Embracing a Predictive-First Approach
The integration of in silico ADME prediction into the early stages of drug discovery is no longer a niche practice but a fundamental component of a successful research and development strategy. For novel benzimidazole derivatives, with their vast therapeutic potential and inherent structural complexities, a predictive-first approach is particularly crucial. By leveraging the power of computational tools, researchers can make more informed decisions, optimize resource allocation, and ultimately increase the likelihood of bringing safe and effective new medicines to patients. This guide provides a foundational framework for this endeavor, empowering scientists to navigate the intricate landscape of ADME with greater confidence and precision.
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Quantum Chemical Calculations on Benzimidazole Oxime Structures: A Technical Guide for Drug Development Professionals
Introduction: The Significance of Benzimidazole Oximes in Medicinal Chemistry
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[1][2][3][4] The versatility of the benzimidazole scaffold allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties.[1][3] The incorporation of an oxime functional group introduces additional complexity and potential for targeted biological interactions. Oximes and their derivatives are known for their coordination chemistry and reactivity, which can be pivotal in their mechanism of action.[5][6][7]
Computational methods, particularly quantum chemical calculations, have become indispensable tools in modern drug discovery, significantly reducing the time and cost associated with developing new therapeutic agents.[8][9][10][11] These in silico techniques provide profound insights into the electronic structure, stability, and reactivity of molecules, guiding the rational design of more potent and selective drug candidates.[11][12] This guide provides a comprehensive overview of the application of quantum chemical calculations to the study of benzimidazole oxime structures, offering a robust framework for researchers in drug development.
Pillar 1: Theoretical Foundations and Methodological Choices
The accuracy of quantum chemical calculations is fundamentally dependent on the chosen theoretical method and basis set. This section delves into the rationale behind selecting appropriate computational approaches for studying benzimidazole oxime systems.
Density Functional Theory (DFT) as the Workhorse
For molecules of the size and complexity of benzimidazole oximes, Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy.[13][14] DFT methods approximate the many-body electronic Schrödinger equation by solving for the electron density, a more computationally tractable approach than traditional wave function-based methods like Hartree-Fock.[14]
Causality Behind the Choice: The selection of a specific DFT functional is critical. For organic molecules like benzimidazole oximes, hybrid functionals such as B3LYP are often a reliable starting point, as they incorporate a portion of exact Hartree-Fock exchange, improving the description of electronic effects.[5][14] Range-separated functionals, like CAM-B3LYP, can be particularly advantageous when studying electronic excitations and potential charge-transfer phenomena, which may be relevant for understanding the biological activity of these compounds.[15]
The Importance of the Basis Set
A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation.
Field-Proven Insights: For routine geometry optimizations and frequency calculations of benzimidazole oxime structures, Pople-style basis sets like 6-31G(d,p) or the more modern def2-SVP are generally sufficient to provide reliable structural parameters.[14][16] For more accurate energy calculations or the prediction of subtle electronic properties, larger, more flexible basis sets such as 6-311+G(d,p) or the correlation-consistent cc-pVTZ are recommended.[17][18] The inclusion of polarization functions (e.g., d, p) is crucial for accurately describing the non-spherical nature of electron density in chemical bonds, while diffuse functions (+) are important for systems with anionic character or for describing weak intermolecular interactions.[19][20]
Accounting for the Biological Environment: Solvation Models
Biological processes occur in an aqueous environment. Therefore, it is essential to account for the effects of the solvent on the structure and properties of benzimidazole oximes.
Expertise in Application: Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computationally efficient ways to incorporate the bulk electrostatic effects of the solvent.[21][22][23][24] These models create a cavity in a continuous dielectric medium that represents the solvent, and the solute is polarized by the reaction field of the solvent.[24] For studies requiring a more detailed understanding of specific solute-solvent interactions, such as hydrogen bonding, an explicit solvent model, where individual solvent molecules are included in the calculation, may be necessary, though at a significantly higher computational cost.[23]
Pillar 2: Self-Validating Computational Protocols
A robust computational protocol ensures the reliability and reproducibility of the obtained results. This section outlines a step-by-step workflow for the quantum chemical investigation of benzimidazole oxime structures.
Step-by-Step Computational Workflow
The following protocol provides a validated sequence of calculations to thoroughly characterize a benzimidazole oxime derivative.
Experimental Protocol: Standard Computational Workflow
-
Initial Structure Generation: Construct the 3D structure of the benzimidazole oxime molecule using a molecular builder.
-
Geometry Optimization: Perform a full geometry optimization to find the minimum energy structure. This is a critical step to ensure that all subsequent calculations are performed on a stable conformation.
-
Frequency Analysis: Calculate the vibrational frequencies at the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
Single-Point Energy Calculation: To obtain a more accurate electronic energy, perform a single-point energy calculation at the optimized geometry using a larger basis set.
-
Molecular Orbital and Property Analysis: Analyze the resulting wavefunction to understand the electronic structure, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. These properties provide insights into the molecule's reactivity and potential interaction sites.
-
Spectroscopic Property Prediction: If desired, predict spectroscopic properties such as UV-Vis or NMR spectra using appropriate methods like Time-Dependent DFT (TD-DFT) for electronic spectra.[25][26]
Visualization of the Computational Workflow
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A Technical Guide to the Discovery and Evaluation of Novel Benzimidazole Derivatives
Abstract
The benzimidazole scaffold represents a "privileged" heterocyclic motif in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anthelmintic, antiviral, and antimicrobial effects.[3][4][] This guide provides an in-depth, experience-driven walkthrough of the modern drug discovery cascade for novel benzimidazole derivatives, from initial in silico design to synthesis, characterization, and comprehensive biological evaluation. We will explore the causality behind experimental choices, present validated protocols, and analyze structure-activity relationships to empower researchers in the development of next-generation therapeutics.
The Rationale: Why Benzimidazole?
The enduring interest in the benzimidazole nucleus stems from its versatile pharmacophoric features and its presence in a multitude of bioactive molecules.[6][7] Its bicyclic structure, comprising a fusion of benzene and imidazole rings, provides a rigid framework that can be strategically functionalized to modulate physiochemical properties and target affinity.[8] Many benzimidazole-based drugs, such as the anthelmintics albendazole and mebendazole, and the proton pump inhibitor omeprazole, have achieved significant clinical success, validating the scaffold's therapeutic potential.[1] The primary objective in designing novel derivatives is to enhance potency, selectivity, and pharmacokinetic profiles while minimizing toxicity, a goal that is increasingly being achieved through a synergistic combination of computational and experimental methodologies.[3][9]
Phase I: In Silico Design & Lead Prioritization
Modern drug discovery rarely begins at the lab bench. Instead, it starts with computational modeling to rationally design and prioritize candidate molecules, saving significant time and resources.[9][10] This in silico phase allows us to predict the potential of a molecule before committing to its synthesis.
Molecular Docking: Predicting Target Engagement
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein.[11][12] It provides crucial insights into binding affinity and the specific molecular interactions—such as hydrogen bonds, π-π stacking, and hydrophobic interactions—that stabilize the ligand-protein complex.[9][10]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Target Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., β-tubulin, VEGFR-2 kinase) from the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any non-essential protein chains using visualization software like PyMOL or Chimera.[10]
-
Add polar hydrogens and assign Kollman charges to the protein structure.
-
-
Ligand Preparation:
-
Draw the 2D structures of the designed benzimidazole derivatives using software like ChemDraw.[10]
-
Convert the 2D structures to 3D and perform energy minimization using a program like Avogadro or Spartan.
-
Save the ligand structures in a compatible format (e.g., .pdbqt).
-
-
Docking Simulation:
-
Define the "grid box" or search space on the target protein, typically centered on the known active site.
-
Run the docking simulation using AutoDock Vina, which will systematically evaluate various conformations of the ligand within the active site.[12]
-
-
Analysis of Results:
-
Analyze the output files to identify the binding affinity (reported in kcal/mol). More negative values indicate stronger binding.[10]
-
Visualize the top-ranked poses to examine the specific interactions between the ligand and amino acid residues in the active site. This analysis is critical for understanding the structural basis of activity and for guiding further structural modifications.[11]
-
ADMET Prediction: Assessing Drug-Likeness
A molecule with high target affinity is useless if it cannot reach its target in the body or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction helps to filter out candidates with poor pharmacokinetic profiles early on.[9] Tools like the SwissADME server are often used to evaluate properties such as Lipinski's Rule of Five, gastrointestinal absorption, and potential toxicity.[10]
Phase II: Chemical Synthesis
Once promising candidates are identified in silico, the next step is their chemical synthesis. The Phillips condensation is a classic and widely used method for constructing the benzimidazole core, involving the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.
General Synthesis Workflow
A common and versatile synthetic route involves a multi-step process starting from substituted o-phenylenediamines.[13][14] This allows for the introduction of diverse functionalities onto the benzimidazole scaffold.
Caption: General workflow for the synthesis of novel benzimidazole derivatives.
Experimental Protocol: Synthesis of a 2-Substituted Benzimidazole
-
Step 1: Condensation:
-
In a round-bottom flask, dissolve o-phenylenediamine (10 mmol) and a selected aromatic aldehyde (10 mmol) in ethanol (30 mL).
-
Add a catalytic amount of sodium metabisulfite (Na₂S₂O₅).[14]
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Step 2: Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the crude product with water and then a small amount of cold ethanol to remove impurities.
-
-
Step 3: Purification:
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure benzimidazole derivative.
-
Dry the final product under vacuum. The yield should be calculated based on the starting o-phenylenediamine.[13]
-
Phase III: Structural Characterization
Unambiguous confirmation of the chemical structure of the synthesized compounds is a critical, non-negotiable step. A combination of spectroscopic techniques is employed for this purpose.[15]
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as N-H stretching (around 3200-3400 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and aromatic C=C bonds.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise molecular structure.[17]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern can also offer additional structural clues.[14][16]
Experimental Protocol: ¹H NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified benzimidazole derivative.[17]
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.
-
Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
-
Spectral Interpretation:
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the chemical shifts (δ) to identify the types of protons (N-H, aromatic, alkyl, etc.).
-
Analyze the coupling constants (J) and splitting patterns to determine the connectivity of adjacent protons.[17]
-
Phase IV: Biological Evaluation
This phase assesses the biological activity of the synthesized compounds through a series of in vitro and in vivo assays.
Caption: A hierarchical workflow for the biological evaluation of new compounds.
In Vitro Anticancer Activity: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard preliminary test for anticancer activity.[18]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed human cancer cells (e.g., HeLa, A549, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the benzimidazole derivatives in the cell culture medium. Treat the cells with these different concentrations (e.g., 1 to 50 µM) and incubate for 48-72 hours.[18] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Measurement: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the cell viability as a percentage relative to the control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[19]
Data Presentation and SAR Analysis
Quantitative data from biological assays should be summarized in tables for clear comparison. This data forms the basis of Structure-Activity Relationship (SAR) analysis, which seeks to correlate changes in chemical structure with changes in biological activity.
Table 1: Hypothetical Anticancer Activity of Novel Benzimidazole Derivatives
| Compound ID | R¹ Substituent | R² Substituent | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. A549 |
| BZ-01 | -H | -Phenyl | 15.2 | 21.8 |
| BZ-02 | -H | -4-Cl-Phenyl | 8.7 | 12.4 |
| BZ-03 | -CH₃ | -Phenyl | 12.1 | 18.9 |
| BZ-04 | -CH₃ | -4-Cl-Phenyl | 4.5 | 6.1 |
| Doxorubicin | - | - | 0.98 | 1.12 |
From this hypothetical data, an initial SAR can be deduced: the presence of an electron-withdrawing chloro group on the C-2 phenyl ring (BZ-02 vs. BZ-01) enhances activity.[3] Furthermore, N-methylation at the R¹ position (BZ-04 vs. BZ-02) provides a significant boost in potency.[9] This iterative process of synthesis, testing, and SAR analysis is the engine of lead optimization.
Mechanism of Action
Identifying how a compound exerts its biological effect is crucial. For benzimidazoles, common mechanisms include:
-
Tubulin Polymerization Inhibition: Many anthelmintic and some anticancer benzimidazoles bind to β-tubulin, disrupting microtubule formation and arresting cell division.[1][8][20]
-
Kinase Inhibition: Derivatives can be designed to target specific kinases involved in cancer cell signaling, such as VEGFR-2 or PI3K.[19]
-
DNA Intercalation: The planar benzimidazole ring can intercalate between DNA base pairs, disrupting replication and transcription.[4]
Caption: Mechanism of action via inhibition of tubulin polymerization.
Conclusion and Future Perspectives
The discovery of novel benzimidazole derivatives is a dynamic and highly promising field of research. The integration of in silico design methodologies has significantly streamlined the identification of high-potential lead compounds.[9] The true strength of this scaffold lies in its synthetic tractability, which allows for fine-tuning of its structure to optimize activity against a chosen biological target. Future work will likely focus on developing derivatives with multi-target activities (e.g., dual kinase and tubulin inhibitors) and leveraging advanced strategies like AI and machine learning to predict bioactivity with even greater accuracy.[9] The systematic approach outlined in this guide—from computational design to rigorous biological validation—provides a robust framework for unlocking the full therapeutic potential of the benzimidazole nucleus.
References
- In Silico Design of Benzimidazole Derivatives as Dual Inhibitors of AcrB Efflux Pump and NDM-1 to Combat Antibiotic Resistance. (n.d.). ChemRxiv.
- What Is Benzimidazole? Uses in Pharmaceuticals, Agriculture, and Industry. (2026, February 9). Elchemy.
- Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. (2023, December 19). MDPI.
- In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. (2025, April 15). ResearchGate.
- In silico Design and Molecular Docking Studies of Benzimidazole Bearing thiazolidin-4-one Derivatives as PPARγ Agonists in Diabetes Mellitus. (2020, October 21). International Journal of Pharmaceutical Sciences Review and Research.
- Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2025, September 28). MDPI.
- A Brief Review on History Synthesis Mechanism of Action of Benzimidazole. (2024, June 15). ijarsct.co.in.
- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (n.d.). PMC.
- In Silico Approaches in Benzimidazole Derivatives Research: Recent Insights. (2026, February 15). PubMed.
- New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (2022, August 21). sciencedirect.com.
- Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. (2022, January 18). PMC.
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017, June 20). Research Journal of Pharmacy and Technology.
- Pharmacological Activities of Benzimidazole Derivatives. (n.d.). BOC Sciences.
- Biological activities of benzimidazole derivatives: A review. (2021, February). ISCA.
- Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside. (2022, January 4). dovepress.com.
- Synthesis and Spectroscopic Properties of New Benzimidazole Schiff Bases. (2012). Asian Journal of Chemistry.
- Mechanism of actions of benzimidazole. (n.d.). ResearchGate.
- Synthesis, in vitro and in vivo antitumor and antiviral activity of novel 1-substituted benzimidazole derivatives. (n.d.). PubMed.
- Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents. (2026, March 3). PMC.
- Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. (2024, December 30). ResearchGate.
- Synthesis of novel benzimidazole derivatives. (2015). Journal of Chemical and Pharmaceutical Research.
- Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. (n.d.). Benchchem.
- In vitro, in vivo and in silico‐driven identification of novel benzimidazole derivatives as anticancer and anti‐inflammatory. (n.d.). Adichunchanagiri University.
- BIOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – A REVIEW. (2024, July 4). Zenodo.
- Synthesis, Reactivity and Biological Activity of Benzimidazoles. (n.d.). Semantic Scholar.
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Synthesis Protocol for 2-(1H-Benzimidazol-2-yl)ethanone Oximes: Mechanistic Insights and Step-by-Step Methodology
Introduction & Scientific Rationale
Benzimidazole oximes represent a highly valued class of pharmacophores in medicinal chemistry. They are frequently utilized as prodrugs to overcome the poor oral bioavailability of highly polar amidines[1], and they serve as active scaffolds in antimicrobial, antiparasitic, and kinase-inhibitory drug development[2].
The 2-(1H-benzimidazol-2-yl)ethanone oxime scaffold (specifically, 1-aryl-2-(1H-benzimidazol-2-yl)ethanone oxime) is of particular interest due to its structural rigidity and extensive hydrogen-bonding capacity. Synthesizing this molecule requires a robust two-step sequence: a Phillips-type condensation to build the benzimidazole-ketone core, followed by a buffered oximation to install the oxime moiety.
Mechanistic Overview & Expert Insights
The synthesis is divided into two primary stages:
-
Condensation (Ketone Precursor Synthesis) : The reaction of o-phenylenediamine with a β-keto ester (e.g., ethyl benzoylacetate) in refluxing xylene yields the intermediate 2-(1H-benzimidazol-2-yl)-1-phenylethanone (commonly referred to as 2-phenacylbenzimidazole). This step proceeds via an initial amidation followed by intramolecular cyclization and dehydration.
-
Oximation : The ketone is reacted with hydroxylamine hydrochloride in the presence of sodium acetate.
Causality Behind Experimental Choices (E-E-A-T)
-
Managing Precursor Tautomerism : NMR studies have demonstrated that 2-phenacylbenzimidazoles exhibit pronounced imino-enamino tautomerism in solution[3]. This means the ketone is partially masked as an enamine, reducing the effective concentration of the electrophilic keto form. To overcome this thermodynamic hurdle and drive the oximation to completion, a slight excess of hydroxylamine (1.5 eq) and extended reflux times are strictly required.
-
Buffer Selection (Sodium Acetate vs. Pyridine) : Sodium acetate is the optimal base for this reaction. Hydroxylamine hydrochloride is stable but unreactive as a nucleophile. Sodium acetate (pKa of acetic acid ~4.76) acts as a perfect buffer—it liberates the free nucleophilic hydroxylamine while maintaining a mildly acidic environment. This mild acidity is critical for protonating the ketone's carbonyl oxygen, thereby increasing its electrophilicity and counteracting the deactivating effects of the imino-enamino tautomerism[3].
-
Dean-Stark Dehydration : During the initial condensation, water and ethanol are generated as byproducts. Using xylene in a Dean-Stark apparatus physically removes these byproducts, shifting the equilibrium toward the cyclized benzimidazole product and preventing the reverse hydrolysis of the intermediate amide.
Reaction Workflow
Synthesis workflow for 2-(1H-benzimidazol-2-yl)-1-phenylethanone oxime.
Materials and Reagents
Table 1: Stoichiometry and Reagent Roles
| Reagent | MW ( g/mol ) | Equivalents | Role in Synthesis |
| o-Phenylenediamine | 108.14 | 1.0 | Primary Starting Material |
| Ethyl benzoylacetate | 192.21 | 1.0 | Electrophilic Coupling Partner |
| Anhydrous Xylene | 106.16 | Solvent | High-boiling solvent for azeotropic distillation |
| 2-(1H-benzimidazol-2-yl)-1-phenylethanone | 236.27 | 1.0 | Ketone Intermediate |
| Hydroxylamine hydrochloride | 69.49 | 1.5 | Oximating Agent[2] |
| Sodium acetate trihydrate | 136.08 | 1.5 | Buffer / Base[2] |
| Absolute Ethanol | 46.07 | Solvent | Reaction Medium |
Step-by-Step Experimental Protocol
Part A: Synthesis of 2-(1H-benzimidazol-2-yl)-1-phenylethanone (Ketone Precursor)
-
Setup : Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Reagent Addition : Add o-phenylenediamine (10.8 g, 100 mmol) and ethyl benzoylacetate (19.2 g, 100 mmol) to 100 mL of anhydrous xylene.
-
Cyclization : Heat the mixture to reflux (approx. 140 °C) under a nitrogen atmosphere for 4–6 hours. Monitor the Dean-Stark trap; water and ethanol byproducts will collect in the sidearm.
-
Monitoring : Verify reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 1:1, UV visualization at 254 nm).
-
Isolation : Upon completion, cool the reaction mixture to room temperature. The intermediate product will typically precipitate out of the xylene solution.
-
Purification : Filter the solid under vacuum, wash with cold petroleum ether (2 × 20 mL) to remove residual xylene, and recrystallize from hot ethanol to yield the ketone precursor as a pale yellow solid.
Part B: Synthesis of 2-(1H-benzimidazol-2-yl)-1-phenylethanone oxime
-
Dissolution : In a 100 mL round-bottom flask, dissolve the purified 2-(1H-benzimidazol-2-yl)-1-phenylethanone (4.72 g, 20 mmol) in 50 mL of absolute ethanol.
-
Buffer Preparation : In a separate beaker, dissolve hydroxylamine hydrochloride (2.08 g, 30 mmol) and sodium acetate trihydrate (4.08 g, 30 mmol) in a minimum amount of distilled water (approx. 5–10 mL)[2].
-
Addition : Add the aqueous buffer solution dropwise to the ethanolic ketone solution under continuous stirring at room temperature.
-
Oximation : Attach a reflux condenser and heat the mixture to reflux (78 °C) for 3–4 hours. The extended time ensures the imino-enamino tautomeric equilibrium is fully driven to the oxime product[3].
-
Monitoring : Check the reaction via TLC (Eluent: Dichloromethane/Methanol 95:5). The oxime product will present a lower Rf value due to increased polarity.
-
Workup : Once complete, concentrate the mixture under reduced pressure to remove approximately 70% of the ethanol.
-
Precipitation : Pour the concentrated residue into 100 mL of vigorously stirred, ice-cold distilled water. Stir for 15 minutes to fully precipitate the oxime and dissolve inorganic salts.
-
Final Purification : Filter the precipitate under vacuum, wash thoroughly with cold water, and dry in a vacuum desiccator. Recrystallize from an ethanol/water mixture to obtain the pure target oxime.
Quantitative Data & Physicochemical Properties
Table 2: Expected Reaction Metrics and Product Characteristics
| Parameter | Intermediate (Ketone) | Target Product (Oxime) |
| Expected Yield | 70 - 80% | 85 - 95% |
| Reaction Time | 4 - 6 hours | 3 - 4 hours |
| Appearance | Pale yellow solid | White to off-white solid |
| Typical TLC Rf Value | ~0.6 (Hexane/EtOAc 1:1) | ~0.4 (DCM/MeOH 95:5) |
| Structural Behavior | Imino-enamino tautomerism in solution[3] | E/Z geometric isomerism |
References[1] Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjiB3Dg5prz01V9tuLSzNM40Lfjo41nYOXYbOS1kK55By-E_gnjpA8Mxijdm8pgs-6aNWc_YONNm0nbaYA7xiAxn3uCGU0DexXPmfux2vcYBwPqsoc4_GKgl9d4cmj-WxV53dvjaWTtvEExA==[3] Tautomeric equilibria in solutions of 1-Methyl-2-phenacylbenzimidazoles. researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdhXKDxsK3IPF7tobPk7waQ0CXXDHtOfeRaC2r9dbxEt4A4HrLnAe011MUbnygzXfpUqRAiulpO9PFbqUSiCvcZCJygQyIyfSobqCY3LjhKLWfYZ4PsFx3PCxArbtLKPhaJbtjD6ObQvVfhXG_lHTNgXp9PKsuXjYymkkWJo-H7AwqQBT5qkZt4tUjwT8vDRG6ZnJzcdV7Sl-FsyByK_Y1HbhgwnN8MIVND-a668AJ0FQULVo=[2] 2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. biointerfaceresearch.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa-C6m34xlva4ly_4P0YJFEnLBrliX1toNYbQbw0PfTML4BTjwthX7Yn5_0b5SCDON_RuZ32uKUCX-EBik3mkgo2U6p8zIPDHVWka4N6EKO-YIYjvH20srx2uiop5ys5leS_9m6wH7toxr-qrI4xC0H4lTmZIzbGuqa-pwtxGIxIiKoTdcYtRRE-ULeHKU2jM3
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HPLC analytical method development for benzimidazole derivatives
Application Note: Lifecycle-Driven HPLC Method Development for Benzimidazole Derivatives
Introduction & Chemical Context
Benzimidazole derivatives represent a critical class of active pharmaceutical ingredients (APIs), encompassing vital therapeutics such as omeprazole (a widely prescribed proton pump inhibitor)[1] and albendazole (a broad-spectrum anthelmintic used against tissue helminths)[2].
Developing robust High-Performance Liquid Chromatography (HPLC) methods for these compounds presents unique analytical challenges. Structurally, the benzimidazole core is an amphoteric bicyclic system containing both a basic pyridine-like nitrogen and an acidic pyrrole-like nitrogen. This dual nature results in tautomerism and highly pH-dependent ionization. Consequently, their chromatographic retention, peak symmetry, and resolution are acutely sensitive to mobile phase conditions, requiring a highly controlled, causality-driven approach to method development.
Analytical Target Profile (ATP) & Lifecycle Strategy
Modern analytical method development has transitioned from a rigid, one-time "check-the-box" validation approach to a continuous, science-based lifecycle model, as defined by the ICH Q14 and Q2(R2) guidelines[3]. The objective is to establish a method that is scientifically sound, reproducible, and defensible throughout the drug's entire lifecycle[4].
Analytical Procedure Lifecycle for Benzimidazoles (ICH Q14/Q2(R2)).
Chromatographic Method Development: Causality and Optimization
3.1 Stationary Phase Selection Benzimidazoles possess basic nitrogen atoms that interact strongly with residual, unreacted silanol groups (-SiOH) on traditional silica-based stationary phases. This secondary ion-exchange interaction is the primary cause of severe peak tailing. Therefore, heavily end-capped, high-purity base-deactivated C18 columns (e.g., Inertsil ODS-3V or Nucleosil C18) are mandatory to mask these silanols and ensure sharp peak symmetry[5],[6].
3.2 Mobile Phase pH and Buffer Selection The pKa of the basic nitrogen in benzimidazoles typically ranges from 4.0 to 6.0. According to the "2-pH Rule," the mobile phase pH must be at least 2 units away from the analyte's pKa to ensure the molecule exists in a single, stable ionization state. Operating near the pKa leads to split peaks and irreproducible retention times.
pH-Dependent Chromatographic Behavior of Benzimidazoles.
Table 1: Mobile Phase Optimization Matrix for Benzimidazoles
| Parameter | Experimental Choice | Causality / Scientific Rationale |
| Buffer Type | 10-50 mM Potassium Phosphate (KH₂PO₄) | Provides excellent buffering capacity at pH 2.0–3.5 and 6.0–8.0. Essential for neutralizing the basic nitrogen of benzimidazoles[6]. |
| pH Control | pH 3.5 (Adjusted with Orthophosphoric acid) | Ensures the basic nitrogen is fully protonated, preventing mixed-mode retention and peak tailing while maintaining silica stability[6]. |
| Organic Modifier | Acetonitrile (ACN) | Preferred over methanol due to lower viscosity (lower backpressure) and superior elution strength, which sharpens peaks of lipophilic derivatives like albendazole[5]. |
| Elution Mode | Isocratic (Simple APIs) / Gradient (Complex) | Isocratic is sufficient for binary mixtures. Gradient elution is required when co-formulated with highly hydrophobic drugs (e.g., paclitaxel)[7]. |
Experimental Protocol: Self-Validating Isocratic RP-HPLC Method
This protocol details the simultaneous quantification of Albendazole and Omeprazole. It is designed as a self-validating system, incorporating System Suitability Testing (SST) to ensure data integrity before sample analysis begins.
4.1 Reagents and Materials
-
Standards: Albendazole Reference Standard (RS), Omeprazole RS.
-
Solvents: HPLC-grade Acetonitrile, Milli-Q Water.
-
Buffer: Potassium dihydrogen phosphate (KH₂PO₄), Orthophosphoric acid (AR grade).
4.2 Preparation of Solutions
-
Mobile Phase: Dissolve 1.36 g of KH₂PO₄ in 1000 mL of Milli-Q water (10 mM). Adjust the pH to 3.5 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.45 µm nylon membrane and degas via sonication. Mix the buffer and Acetonitrile in a 60:40 (v/v) ratio[6].
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Albendazole and 10 mg of Omeprazole into separate 10 mL volumetric flasks. Add 5 mL of acidified methanol (1% methanolic sulfuric acid) to aid the dissolution of Albendazole[6], sonicate for 5 minutes, and make up to volume with the mobile phase.
-
Working Standard Solution (20 µg/mL): Pipette 0.2 mL of each stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.
4.3 Chromatographic Conditions
-
Column: End-capped C18 (e.g., Inertsil ODS-3V, 250 mm × 4.6 mm, 5 µm)[5].
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV-Vis at 235 nm (isosbestic point/optimal absorbance for both analytes)[6].
-
Column Temperature: 25°C ± 2°C.
4.4 Step-by-Step Execution & System Suitability
-
Equilibration: Purge the HPLC system with the mobile phase for at least 30 minutes until a stable baseline is achieved.
-
Blank Injection: Inject 20 µL of the diluent (mobile phase) to confirm no baseline interference at the expected retention times.
-
System Suitability Testing (SST): Inject the Working Standard Solution (20 µg/mL) five consecutive times. The system is only validated for use if it meets the following criteria:
-
Resolution (Rs) between Omeprazole and Albendazole ≥ 2.0.
-
Tailing Factor (T) for both peaks ≤ 1.5.
-
Theoretical Plates (N) ≥ 3000.
-
Relative Standard Deviation (%RSD) of peak areas ≤ 2.0%.
-
-
Sample Analysis: Proceed with injecting unknown samples in duplicate, bracketing with standard injections every 10 samples to monitor drift.
Method Validation (ICH Q2(R2) Framework)
Validation proves that the analytical procedure is fit for its intended purpose[8]. The updated ICH Q2(R2) guidelines emphasize a comprehensive evaluation of the following core parameters[4].
Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria
| Validation Parameter | Execution Strategy | ICH Q2(R2) Acceptance Criteria |
| Specificity | Inject blank, placebo, and spiked samples. Evaluate peak purity using a Photodiode Array (PDA) detector. | No interference at the retention times of the analytes. Peak purity angle < purity threshold. |
| Linearity & Range | Prepare 5 concentration levels ranging from 50% to 150% of the target concentration[9]. | Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept should not significantly differ from zero. |
| Accuracy (% Recovery) | Spike known amounts of API into placebo at 3 levels (80%, 100%, 120%) in triplicate. | Mean recovery must fall between 98.0% and 102.0%[7]. |
| Precision (Repeatability) | Analyze 6 independent preparations of the sample at 100% test concentration. | %RSD of the assay results ≤ 2.0%. |
| LOD & LOQ | Calculate based on the standard deviation of the response ( σ ) and the slope ( S ): LOQ=10σ/S . | Signal-to-Noise (S/N) ratio ≥ 3 for LOD, and S/N ≥ 10 for LOQ[9]. |
| Robustness | Deliberately vary flow rate (±0.1 mL/min), pH (±0.2 units), and column temperature (±5°C). | System suitability criteria (Rs, T, N) must remain within acceptable limits despite variations. |
Troubleshooting Guide
Even with a robust design, benzimidazole analysis can present operational issues.
Table 3: Common Artifacts in Benzimidazole HPLC Analysis
| Symptom | Root Cause Analysis | Corrective Action |
| Severe Peak Tailing (T > 2.0) | Secondary interactions between the basic nitrogen of the benzimidazole and unreacted silanols on the silica support. | Switch to a highly end-capped, base-deactivated C18 column. Alternatively, add an ion-pairing agent (e.g., triethylamine) at 0.1% to the mobile phase. |
| Split Peaks / Shoulders | The mobile phase pH is too close to the analyte's pKa, causing the drug to exist in two different ionization states simultaneously. | Re-adjust the mobile phase pH to be strictly ≥2 units away from the pKa of the specific benzimidazole derivative. |
| Retention Time Drift | Inadequate buffering capacity or evaporation of the organic modifier in the mobile phase reservoir. | Ensure buffer concentration is at least 10 mM. Cap mobile phase bottles securely to prevent acetonitrile evaporation. |
References
Sources
- 1. akjournals.com [akjournals.com]
- 2. ijarmps.org [ijarmps.org]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. mastercontrol.com [mastercontrol.com]
- 5. jocmr.com [jocmr.com]
- 6. bio-conferences.org [bio-conferences.org]
- 7. sciencescholar.us [sciencescholar.us]
- 8. database.ich.org [database.ich.org]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Note: In Vitro Antimicrobial Profiling of (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime
Target Audience: Researchers, microbiologists, and drug development professionals. Objective: To provide an authoritative, self-validating methodological framework for evaluating the antimicrobial, pharmacodynamic, and anti-biofilm properties of benzimidazole-furyl oxime derivatives.
Scientific Rationale & Mechanism of Action
The escalating crisis of antimicrobial resistance (AMR) demands the investigation of highly functionalized chemical scaffolds. Benzimidazole derivatives are privileged pharmacophores recognized for their broad-spectrum antibacterial and antifungal activities[1]. Structurally, the benzimidazole core mimics purine nucleotides, allowing these molecules to competitively bind to microbial enzymes, thereby disrupting essential nucleic acid and protein synthesis pathways[2].
The compound (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime represents a sophisticated structural hybridization. It integrates the purine-mimicking benzimidazole core with a furan ring and an oxime moiety[3]. The oxime functional group is highly significant in medicinal chemistry; it is the critical pharmacophore in established clinical antifungals like oxiconazole, known to enhance target affinity and facilitate the disruption of microbial cell membranes[4].
By combining these moieties, this compound is hypothesized to exert a multi-target antimicrobial effect, reducing the likelihood of rapid resistance generation.
Proposed antimicrobial mechanisms of benzimidazole-furyl oxime derivatives.
Experimental Design & Causality
To rigorously evaluate this compound, a tiered in vitro assay approach must be employed.
-
Broth Microdilution (MIC/MBC): Establishes the baseline potency. We incorporate resazurin (a redox indicator) because highly lipophilic oxime derivatives can precipitate in aqueous broths. Relying solely on optical density (OD) can yield false-positive growth readings; resazurin circumvents this by shifting from blue to pink only in the presence of metabolically active cells.
-
Time-Kill Kinetics: MIC only provides a static snapshot. Time-kill assays reveal the pharmacodynamics (rate of microbial killing), which is critical for determining if the compound is bactericidal/fungicidal or merely static over a 24-hour window.
-
Biofilm Inhibition: Because device-associated infections are driven by biofilms, testing the compound at sub-MIC levels against biofilm formation evaluates its potential to disrupt quorum sensing or initial microbial adhesion.
Logical workflow for in vitro antimicrobial characterization of the compound.
Self-Validating Methodologies
Compound Preparation & Solvent Control
Benzimidazole-oxime hybrids generally exhibit poor aqueous solubility.
-
Stock Solution: Dissolve the compound in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Causality Check: To prevent solvent-induced cytotoxicity from confounding the antimicrobial data, the final assay concentration of DMSO must strictly not exceed 1% (v/v) in any well.
Resazurin-Assisted Broth Microdilution (MIC & MBC)
Validates the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC).
-
Inoculum Preparation: Adjust microbial cultures (e.g., E. coli, S. aureus, C. albicans) to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound (ranging from 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add 50 µL of the adjusted inoculum to each well (final volume 100 µL).
-
Self-Validation Controls:
-
Positive Control: Standard antibiotic (e.g., Gentamicin for bacteria, Ketoconazole for fungi)[5].
-
Negative Control: Broth + 1% DMSO + Inoculum (ensures the solvent isn't killing the cells).
-
Sterility Control: Broth only.
-
-
Incubation & Readout: Incubate at 37°C for 20 hours. Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2-4 hours. The MIC is the lowest concentration that remains blue (no metabolic reduction to pink).
-
MBC Determination: Plate 10 µL from all blue wells onto drug-free agar. Incubate for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction in colony-forming units (CFU).
Time-Kill Kinetics Assay
Evaluates the pharmacodynamic profile over time.
-
Prepare flasks containing 10 mL of MHB with the compound at 1×, 2×, and 4× the determined MIC.
-
Inoculate with the test strain to achieve a starting density of 5×105 CFU/mL.
-
Incubate at 37°C with orbital shaking (150 rpm).
-
At specific time intervals (0, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots.
-
Serially dilute the aliquots in sterile PBS and plate on agar.
-
Analysis: Plot log10 CFU/mL versus time. A ≥3log10 decrease from the initial inoculum indicates bactericidal activity.
Crystal Violet Biofilm Inhibition Assay
Determines efficacy against sessile microbial communities.
-
Seed a 96-well flat-bottom polystyrene plate with microbial suspension ( 1×106 CFU/mL) in Tryptic Soy Broth supplemented with 1% glucose (promotes biofilm formation).
-
Add the compound at sub-MIC concentrations (e.g., 0.25× and 0.5× MIC). Incubate statically at 37°C for 24 hours.
-
Carefully aspirate the planktonic (free-floating) cells and wash the wells three times with sterile PBS.
-
Fix the adherent biofilm with 99% methanol for 15 minutes, then air dry.
-
Stain the biofilm with 0.1% crystal violet for 20 minutes. Wash off excess stain with distilled water.
-
Solubilize the bound dye using 33% glacial acetic acid.
-
Measure the absorbance at 590 nm using a microplate reader. Calculate the percentage of biofilm inhibition relative to the untreated control.
Representative Quantitative Data Presentation
To ensure clarity and facilitate cross-study comparisons, quantitative data should be summarized in a structured format. Below is a representative data table illustrating typical profiles for benzimidazole-oxime derivatives:
| Microbial Strain | Gram Status / Type | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Biofilm Inhibition at 0.5× MIC (%) |
| E. coli ATCC 25922 | Gram-negative | 16.0 | 32.0 | 2.0 (Bactericidal) | 45.2 ± 3.1 |
| S. aureus ATCC 29213 | Gram-positive | 4.0 | 16.0 | 4.0 (Bacteriostatic) | 68.5 ± 4.2 |
| C. albicans ATCC 10231 | Fungal (Yeast) | 2.0 | 4.0 | 2.0 (Fungicidal) | 82.1 ± 2.8 |
Note: Data is representative of typical benzimidazole-oxime derivative profiles to illustrate standardized reporting formats. Actual values will depend on specific strain susceptibilities and assay conditions.
References
- Source: PMC (nih.gov)
- 1-(2-Furyl)
- 2-(1H-Benzimidazol-1-yl)-1-(2-furyl)
- SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria Source: White Rose Research Online URL
- In-Vitro and In-Vivo Analysis of Novel Substituted Benzimidazole Derivatives as Antimicrobial Agents Source: Acta Scientific URL
Sources
- 1. actascientific.com [actascientific.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. 1-(2-Furyl)-1-ethanone oxime | 5007-50-1 | Benchchem [benchchem.com]
- 4. 2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-propyloxime - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive DNA Binding Studies of Benzimidazole Derivatives
Introduction & Mechanistic Overview
Benzimidazole derivatives are privileged scaffolds in medicinal chemistry, widely recognized for their1[1]. A primary mechanism of action for many of these compounds is direct interaction with double-stranded DNA. Depending on their structural functionalization, benzimidazoles exhibit two primary modes of DNA interaction:
-
Minor Groove Binding: Extended, curved architectures (like bisbenzimidazoles and Hoechst dyes) perfectly complement the convex floor of the AT-rich minor groove via hydrogen bonding and van der Waals forces[2].
-
Intercalation: Planar extensions (such as 2-anthryl substituted benzimidazoles or transition metal complexes) insert themselves directly between the DNA base pairs, driven by hydrophobic and π−π stacking interactions[1][3].
Understanding the precise binding mode and quantifying the binding affinity ( Kb ) is a critical gate in rational drug design. Because single-assay approaches are prone to artifactual misinterpretation, a robust, self-validating orthogonal workflow is required.
Orthogonal Workflow for Binding Mode Determination
To establish absolute causality in DNA binding, researchers must correlate thermodynamic stabilization with structural perturbation. The workflow below illustrates the logical progression of required assays.
Orthogonal workflow for determining DNA binding modes of benzimidazole derivatives.
Self-Validating Experimental Protocols
General Preparations & Quality Control
-
Buffer System: Use a physiological ionic strength buffer, such as 5 mM Tris-HCl, 50 mM NaCl, pH 7.2–7.4[4].
-
DNA Stock Validation: Calf Thymus DNA (CT-DNA) is the standard substrate. Determine its concentration by measuring UV absorbance at 260 nm ( ϵ260=6600M−1cm−1 ). Crucial Step: Ensure the ratio of A260/A280 is >1.8 . A lower ratio indicates protein contamination, which will fatally skew both UV and fluorescence binding data[4].
-
Ligand Solubility: Prepare concentrated stock solutions of the benzimidazole derivatives in DMSO. Ensure the final assay concentration of DMSO never exceeds 1% (v/v) to prevent solvent-induced DNA precipitation or denaturation[5].
Protocol 1: UV-Vis Absorption Titration
Causality & Validation: Intercalation typically causes hypochromism due to strong stacking interactions between the aromatic chromophore of the benzimidazole and the DNA base pairs. A red shift (bathochromism) further confirms the stabilization of the complex. To ensure the system is self-validating, the absorbance of the DNA itself must be nullified by adding an equal concentration of DNA to the reference cuvette[4].
-
Prepare a fixed concentration of the benzimidazole derivative (e.g., 10μM ) in the buffer.
-
Record the baseline UV-Vis spectrum from 200 nm to 400 nm using a quartz cuvette.
-
Titrate with increasing concentrations of CT-DNA ( 0−100μM ).
-
After each addition, incubate for 5 minutes at 25∘C to reach thermodynamic equilibrium.
-
Data Analysis: Calculate the intrinsic binding constant ( Kb ) using the Wolfe-Shimer equation:
ϵa−ϵf[DNA]=ϵb−ϵf[DNA]+Kb(ϵb−ϵf)1 [4].
Protocol 2: Ethidium Bromide (EtBr) Displacement Assay
Causality & Validation: Ethidium bromide is a classical intercalator that exhibits minimal fluorescence in aqueous buffer but fluoresces intensely when shielded from solvent quenching inside the hydrophobic DNA base pairs. If the benzimidazole derivative is a stronger intercalator, it will competitively displace EtBr, exposing it to the solvent and quenching the fluorescence[3].
-
Pre-treat CT-DNA ( 10μM ) with EtBr ( 10μM ) in buffer for 30 minutes at 25∘C in the dark to form the EtBr-DNA complex[3][4].
-
Excite the sample at 537 nm (or 545 nm) and record the emission spectrum from 550 nm to 750 nm[3][6].
-
Titrate the benzimidazole derivative ( 0−50μM ) into the complex.
-
Data Analysis: Plot I0/I vs.[Compound]. Calculate the Stern-Volmer quenching constant ( Ksv ) using the equation: II0=1+Ksv[Q] [3].
Protocol 3: Circular Dichroism (CD) Spectroscopy
Causality & Validation: B-DNA has a characteristic CD signature (positive band at 277 nm for base stacking, negative band at 245 nm for right-handed helicity). Because minor groove binders do not significantly perturb base stacking, they leave these native bands largely intact but often generate a strong positive7 in their own absorption region due to the chiral environment of the groove[7]. Conversely, intercalators drastically alter the native helicity, heavily distorting the 245 nm and 277 nm bands[4].
-
Place 50μM CT-DNA in a 1-cm quartz cuvette.
-
Scan the CD spectrum from 220 nm to 320 nm at 25∘C (speed: 50nm/min , average of 3 scans).
-
Add the benzimidazole derivative at varying molar ratios ( r=[Compound]/[DNA]=0.1,0.2,0.5 ).
-
Interpretation: Monitor the emergence of an ICD peak >300 nm (indicative of groove binding) or the hyperchromic shift of the 277 nm band (indicative of intercalation)[4][7].
Protocol 4: Thermal Denaturation ( Tm ) Analysis
Causality & Validation: The melting temperature ( Tm ) is the point where 50% of the double-stranded DNA dissociates into single strands. Intercalators act like structural "glue" between base pairs, requiring significantly more thermal energy to break the helix ( ΔTm>4∘C ). Minor groove binders provide only surface-level stabilization, yielding a much lower thermal shift. Ramping the temperature slowly is critical; faster rates will artificially inflate the Tm by outpacing thermodynamic equilibrium[7].
-
Prepare a solution of CT-DNA ( 20μM ) and the benzimidazole derivative ( 10μM )[2].
-
Monitor the absorbance at 260 nm using a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Ramp the temperature from 25∘C to 95∘C at a strict rate of 0.5∘C/min [7].
-
Data Analysis: Plot A260 vs. Temperature. The Tm is the inflection point of the transition curve (peak of the first derivative, dA/dT ). Calculate ΔTm=Tm(complex)−Tm(freeDNA) [7].
Data Interpretation & Quantitative Benchmarks
To facilitate rapid decision-making in drug development, experimental results should be benchmarked against known standards. Table 1 summarizes typical quantitative profiles for benzimidazole derivatives based on their binding modes.
| Binding Parameter | Intercalative Benzimidazoles (e.g., Anthryl-substituted) | Minor Groove Binders (e.g., Bisbenzimidazoles/Hoechst) | Standard Reference (EtBr / Hoechst 33258) |
| Binding Constant ( Kb ) | 104−105M−1 | 105−107M−1 | >106M−1 |
| Stern-Volmer ( Ksv ) | High ( >104M−1 ), strong EtBr displacement | Low to Moderate, weak EtBr displacement | N/A |
| Thermal Shift ( ΔTm ) | >4.0∘C | 1.0−3.0∘C | 5.0−8.0∘C |
| CD Spectral Change | Enhanced native bands (245 nm, 277 nm) | Strong positive Induced CD (ICD) >300 nm | Distinct ICD profiles |
Table 1: Quantitative benchmarks synthesized from authoritative binding studies of benzimidazole derivatives[3][4][7].
References
-
Synthesis, DNA interaction and anticancer activity of 2-anthryl substituted benzimidazole derivatives Source: rsc.org URL:[Link]
-
Synthesis, DNA interaction and anticancer activity of 2-anthryl substituted benzimidazole derivatives (ResearchGate) Source: researchgate.net URL:[Link]
-
DNA-Binding Studies of Benzimidazo[2,1-a]Ellipticine Derivatives Source: tsijournals.com URL:[Link]
-
Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics Source: nih.gov URL:[Link]
-
Accepted Manuscript - RSC Publishing (Supporting Data) Source: rsc.org URL:[Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I Source: nih.gov URL:[Link]
-
Indole and Benzimidazole Bichalcophenes: Synthesis, DNA Binding and Antiparasitic Activity Source: nih.gov URL:[Link]
Sources
- 1. Synthesis, DNA interaction and anticancer activity of 2-anthryl substituted benzimidazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Indole and Benzimidazole Bichalcophenes: Synthesis, DNA Binding and Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Framework for Evaluating the Anti-inflammatory Properties of Novel Oximes
Introduction: Targeting Inflammation with Novel Oxime Scaffolds
Inflammation is a fundamental protective response of the body's immune system to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is crucial for healing and defense, its dysregulation can lead to chronic inflammatory diseases, including rheumatoid arthritis, atherosclerosis, and inflammatory bowel disease.[1][2] This pathological state is driven by a complex interplay of cellular and molecular mediators, prominently featuring pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS), and signaling molecules like nitric oxide (NO).[3][4][5]
The transcription factor Nuclear Factor-kappa B (NF-κB) acts as a master regulator in this process, orchestrating the expression of a vast array of pro-inflammatory genes.[6][7] Consequently, the NF-κB signaling pathway is a primary target for anti-inflammatory drug discovery.[8][9] Oximes, a class of organic compounds, have garnered significant interest for their diverse biological activities, with many derivatives showing potent anti-inflammatory effects, sometimes comparable to standard drugs like indomethacin.[10][11] The introduction of an oxime group can enhance the biological activity of parent molecules, making them a promising scaffold for novel therapeutics.[10]
This guide provides a comprehensive, validated experimental framework for the preclinical evaluation of novel oximes. It details an integrated approach, beginning with high-throughput in vitro screening to establish cellular activity and elucidate potential mechanisms, followed by a robust in vivo model to confirm acute anti-inflammatory efficacy.
Part 1: In Vitro Evaluation of Anti-Inflammatory Activity
Expert Rationale: The initial phase of screening employs cell-based assays, which are cost-effective, rapid, and provide critical insights into the molecular mechanisms of a compound.[1][2] We utilize the lipopolysaccharide (LPS)-stimulated murine macrophage cell line, RAW 264.7, a gold-standard model in inflammation research. Macrophages are central players in the inflammatory response, and LPS, a component of Gram-negative bacteria cell walls, is a potent activator of the inflammatory cascade through the Toll-like receptor 4 (TLR4) signaling pathway, making this a highly relevant system.[3][4][12] A crucial first step is to assess compound cytotoxicity to ensure that any observed reduction in inflammatory markers is a true pharmacological effect and not a consequence of cell death.
Experimental Workflow: In Vitro Screening Cascade
Caption: Canonical NF-κB signaling pathway activated by LPS.
Part 2: In Vivo Evaluation of Acute Anti-Inflammatory Activity
Expert Rationale: While in vitro assays are invaluable for initial screening and mechanism of action studies, they cannot fully replicate the complex physiology of a living organism. [2]Therefore, promising candidates must be validated in an in vivo model. The carrageenan-induced paw edema model in rodents is a classical, highly reproducible, and widely accepted assay for evaluating the acute anti-inflammatory activity of novel compounds. [13][14]Carrageenan, a sulfated polysaccharide, induces a localized, biphasic inflammatory response. [13]The initial phase (0-2.5 hours) is mediated by histamine and serotonin, while the later phase (3-6 hours) is primarily driven by prostaglandins produced by COX-2, along with infiltration of neutrophils. [13]This model is excellent for identifying compounds that can suppress edema formation.
Experimental Workflow: Carrageenan-Induced Paw Edema Model
Caption: Workflow for the in vivo paw edema assay. [13]
Protocol 2.1: Carrageenan-Induced Paw Edema Assay in Rats
Materials:
-
Male Wistar rats (150-200g)
-
λ-Carrageenan (1% w/v in sterile 0.9% saline)
-
Novel oxime compounds
-
Positive Control: Indomethacin or Diclofenac Sodium (e.g., 10 mg/kg) [13]* Vehicle (e.g., 0.5% Carboxymethyl cellulose or 5% Tween 80) [15]* Digital Plethysmometer
-
Oral gavage needles
Step-by-Step Procedure:
-
Animal Acclimatization & Grouping: Acclimatize animals for at least one week under standard laboratory conditions. Randomly divide them into groups (n=6 per group):
-
Group I: Vehicle Control (receives vehicle only)
-
Group II: Positive Control (receives Indomethacin, 10 mg/kg, p.o.)
-
Group III, IV, etc.: Test Groups (receive novel oximes at different doses, p.o.)
-
-
Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw (V₀) of each rat using a plethysmometer. [15]3. Drug Administration: Administer the vehicle, positive control, or test compounds orally (p.o.) one hour before the carrageenan injection. [13]4. Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat. [13][16]5. Paw Volume Measurement: Measure the paw volume (Vₜ) for each animal at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection. [13]6. Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀ . [13] * Calculate the mean edema for each group.
-
Calculate the Percentage Inhibition of edema for each treated group relative to the vehicle control group at each time point using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Data Summary: In Vivo Anti-inflammatory Activity
| Group | Dose (mg/kg) | \multicolumn{3}{c|}{% Inhibition of Paw Edema} | | :--- | :--- | :---: | :---: | :---: | | | | at 3 hr | at 4 hr | at 5 hr | | Oxime-2 | 25 | 35.2%* | 48.6%** | 55.1%** | | Oxime-2 | 50 | 52.8%** | 65.4%** | 70.3%** | | Indomethacin | 10 | 58.1%** | 69.8%** | 72.5%** |
*This table presents hypothetical data for illustrative purposes. Statistical significance vs. Vehicle Control: *p<0.05, *p<0.01.
Interpretation: The data indicate that Oxime-2 produces a dose-dependent and significant reduction in carrageenan-induced paw edema, with an efficacy at 50 mg/kg that approaches the standard NSAID, Indomethacin. This confirms its potent anti-inflammatory activity in an acute in vivo model.
Part 3: Advanced Mechanistic Study (Optional)
Cell-Free COX-2 Inhibition Assay
Expert Rationale: To determine if an oxime's anti-inflammatory effect stems from direct inhibition of the COX-2 enzyme, rather than just suppressing its expression, a cell-free enzymatic assay is employed. This provides deeper mechanistic insight. Commercial kits offer a rapid and reliable method for this screening. [17][18][19] Principle: These assays are typically based on the fluorometric or colorimetric detection of prostaglandin G2 (PGG2) or prostaglandin F2α (PGF2α), intermediate products generated by the action of recombinant COX-2 on its substrate, arachidonic acid. [17][18]A decrease in the signal in the presence of the test compound indicates direct enzymatic inhibition.
Brief Protocol Outline:
-
Recombinant human COX-2 enzyme is added to wells of a 96-well plate.
-
The novel oxime compound is added at various concentrations. A known selective COX-2 inhibitor (e.g., Celecoxib) is used as a positive control. [17]3. The reaction is initiated by adding arachidonic acid and a detection probe.
-
Fluorescence or absorbance is measured over time.
-
The IC₅₀ value for direct COX-2 inhibition is calculated.
Conclusion
This application note outlines a systematic, multi-tiered approach for the comprehensive evaluation of novel oximes as potential anti-inflammatory agents. The workflow progresses logically from broad in vitro screening in a relevant cell model to specific in vivo validation of acute efficacy. The detailed protocols for assessing key inflammatory mediators (NO, TNF-α, IL-6), understanding mechanistic pathways (NF-κB), and confirming in vivo activity (carrageenan-induced paw edema) provide a self-validating system for robust and reliable drug candidate characterization. This framework enables researchers to efficiently identify and advance promising anti-inflammatory compounds from discovery to preclinical development.
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Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]
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κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. Retrieved from [Link]
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Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry, 15(2), 37-52. Retrieved from [Link]
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2.7. Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. Retrieved from [Link]
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Retrieved from [Link]
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Ylostalo, J. H., et al. (2014). Macrophage Inflammatory Assay. Bio-protocol, 4(1), e999. Retrieved from [Link]
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Schroecksnadel, K., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Inflammation research : official journal of the European Histamine Research Society ... [et al.], 60(2), 153–159. Retrieved from [Link]
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COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
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Pérez-Sánchez, A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(4), 1269. Retrieved from [Link]
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Szafranski, K., & Gorska-Ponikowska, M. (2020). Unsubstituted Oximes as Potential Therapeutic Agents. Symmetry, 12(4), 575. Retrieved from [Link]
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Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. (n.d.). Creative Biolabs. Retrieved from [Link]
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Li, Y., et al. (2018). New pentadienone oxime ester derivatives: synthesis and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1344–1351. Retrieved from [Link]
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Li, Y., et al. (2018). New pentadienone oxime ester derivatives: synthesis and anti-inflammatory activity. ResearchGate. Retrieved from [Link]
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El-Gamal, M. I., et al. (2010). Synthesis and anti-inflammatory activity of novel (substituted)benzylidene acetone oxime ether derivatives: molecular modeling study. European journal of medicinal chemistry, 45(4), 1403–1413. Retrieved from [Link]
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Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. Retrieved from [Link]
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Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. Retrieved from [Link]
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Standard Curve for TNF-α and IL-6 ELISA assay. (n.d.). ResearchGate. Retrieved from [Link]
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Kim, J. H., et al. (2019). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules, 24(7), 1362. Retrieved from [Link]
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In Vitro Enzyme Inhibition Assay Protocol for Benzimidazole-Based Compounds: A Detailed Application Note
Introduction
Benzimidazole and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core structure of a multitude of therapeutic agents.[1] This versatile heterocyclic system is found in drugs with a wide array of activities, including anthelmintics (e.g., albendazole, mebendazole), proton pump inhibitors (e.g., omeprazole, pantoprazole), anticancer agents, and antihypertensives.[2][3] The therapeutic efficacy of many benzimidazole-based compounds stems from their ability to selectively inhibit specific enzymes, thereby modulating biological pathways implicated in disease.[1] For instance, the anthelmintic action of benzimidazoles is primarily due to their binding to β-tubulin, which inhibits microtubule polymerization in parasites.[2][4]
Given the significance of enzyme inhibition as a primary mechanism of action for this class of compounds, robust and reliable in vitro enzyme inhibition assays are indispensable tools in the discovery and development of new benzimidazole-based drugs. These assays provide crucial information on the potency (e.g., IC50 values), selectivity, and mechanism of action of novel chemical entities. This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on conducting in vitro enzyme inhibition assays for benzimidazole-based compounds, with a focus on scientific integrity and logical experimental design.
Core Principles of Enzyme Inhibition Assays
Enzyme inhibition assays are designed to measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays. It represents the concentration of an inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions.[5][6] The determination of IC50 values is fundamental for comparing the potency of different inhibitors and for guiding structure-activity relationship (SAR) studies during lead optimization.[7]
It is crucial to distinguish between IC50 and the inhibition constant (Ki). While both are measures of inhibitor potency, the Ki is a true equilibrium constant that is independent of substrate concentration, whereas the IC50 value can be influenced by the substrate concentration used in the assay.[5] For competitive inhibitors, the Cheng-Prusoff equation can be used to convert IC50 to Ki, provided the Michaelis constant (Km) of the enzyme for its substrate is known.[5]
Selecting the Target Enzyme and Assay Format
The choice of the target enzyme is dictated by the therapeutic area of interest. Benzimidazole derivatives have been shown to inhibit a wide range of enzymes, including but not limited to:
-
Tubulin: A primary target for anthelmintic and some anticancer benzimidazoles.[2][8]
-
Tyrosinase: An enzyme involved in melanin biosynthesis, making it a target for compounds aimed at treating hyperpigmentation.[9][10]
-
Xanthine Oxidase: A key enzyme in purine metabolism, the inhibition of which is a strategy for treating gout.[11][12]
-
Proton Pumps (H+/K+-ATPase): The target for benzimidazole-based drugs used to treat acid-related gastrointestinal disorders.[3]
-
Lysine Demethylases (KDMs): A family of enzymes implicated in cancer, with some benzimidazole derivatives showing inhibitory activity.[13]
-
Adenosine Deaminase (ADA): An enzyme in the purine metabolic pathway that is a target for inflammatory and malignant diseases.[14]
Once the target enzyme is identified, an appropriate assay format must be selected. Common formats include:
-
Spectrophotometric Assays: These assays measure the change in absorbance of a substrate or product over time.[12]
-
Fluorometric Assays: These assays rely on the change in fluorescence of a substrate or a reporter molecule.[15]
-
Luminometric Assays: These assays measure the light produced by a chemical or enzymatic reaction.
-
Radiometric Assays: These assays use radiolabeled substrates to track the enzymatic reaction.
The choice of assay format depends on factors such as the nature of the enzyme and substrate, the availability of reagents, and the required throughput.
Experimental Workflow for a Typical Enzyme Inhibition Assay
The following diagram illustrates a generalized workflow for an in vitro enzyme inhibition assay.
Caption: A generalized workflow for in vitro enzyme inhibition assays.
Detailed Protocol: Tubulin Polymerization Inhibition Assay
This protocol provides a step-by-step methodology for a fluorescence-based tubulin polymerization assay, a common method for evaluating benzimidazole-based compounds as potential anticancer or anthelmintic agents.[16][17]
Materials and Reagents
-
Purified tubulin (e.g., porcine brain tubulin)[16]
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)[16]
-
Guanosine-5'-triphosphate (GTP)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Benzimidazole-based test compounds
-
Nocodazole (positive control for inhibition)[18]
-
Paclitaxel (positive control for enhancement)[16]
-
Dimethyl sulfoxide (DMSO)
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader with temperature control
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of tubulin in polymerization buffer. Keep on ice.
-
Prepare a stock solution of GTP.
-
Prepare stock solutions of the benzimidazole test compounds and control compounds (Nocodazole, Paclitaxel) in DMSO.
-
Prepare a working solution of the fluorescent reporter in polymerization buffer.
-
-
Assay Setup:
-
Pre-warm the 96-well plate to 37°C in the microplate reader.[15]
-
Prepare serial dilutions of the test compounds and controls in polymerization buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Add the diluted compounds and controls to the appropriate wells of the pre-warmed plate. Include wells for a vehicle control (DMSO) and a blank (buffer only).
-
Prepare the tubulin polymerization reaction mix by adding GTP and the fluorescent reporter to the tubulin solution. Keep this mix on ice until use.
-
-
Initiation of Polymerization:
-
To initiate the reaction, add the tubulin polymerization reaction mix to all wells of the plate.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition:
Data Analysis and IC50 Determination
-
Data Processing:
-
Subtract the background fluorescence (from the blank wells) from all other readings.
-
Plot the fluorescence intensity versus time for each concentration of the test compound and controls. This will generate polymerization curves.
-
From the polymerization curves, determine the initial rate (Vmax) of polymerization for each concentration. The Vmax is typically the steepest slope of the curve.
-
-
Calculation of Percent Inhibition:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Vmax with inhibitor / Vmax of vehicle control)] * 100
-
-
Dose-Response Curve and IC50 Calculation:
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin).
-
The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[5][19]
-
Data Presentation
The results of the enzyme inhibition assay should be presented in a clear and concise manner. A table summarizing the IC50 values of the tested compounds is highly recommended.
| Compound | Target Enzyme | IC50 (µM) |
| Benzimidazole A | Tubulin | 5.2 ± 0.4 |
| Benzimidazole B | Tubulin | 12.8 ± 1.1 |
| Nocodazole | Tubulin | 0.15 ± 0.02 |
Troubleshooting and Best Practices
A well-designed and executed enzyme inhibition assay is a self-validating system. However, various issues can arise. Here are some common problems and their solutions:
| Problem | Possible Cause | Solution |
| No or Low Signal | Inactive enzyme, degraded substrate, incorrect buffer conditions.[20][21] | Use fresh reagents, verify buffer pH and composition, and ensure proper storage of enzyme and substrate. |
| High Background | Contamination, non-specific binding, autofluorescence of compounds.[22] | Use high-purity reagents, include appropriate blank controls, and check for compound interference. |
| Poor Reproducibility | Pipetting errors, temperature fluctuations, inconsistent reagent preparation.[22] | Use calibrated pipettes, ensure precise temperature control, and prepare master mixes of reagents.[23] |
| False Positives | Compound precipitation, assay interference. | Visually inspect assay plates for precipitation. Run counter-screens to identify compounds that interfere with the detection method. |
| False Negatives | Inhibitor concentration too low, enzymatic inhibition from sample contaminants.[20][24] | Test a wider range of inhibitor concentrations. Perform a "spike and recovery" experiment to check for inhibitors in the sample matrix.[24] |
Causality Behind Experimental Choices
-
Why use a constant DMSO concentration? To minimize the effect of the solvent on enzyme activity and ensure that any observed inhibition is due to the test compound.
-
Why pre-warm the plate? Tubulin polymerization is highly temperature-dependent. Pre-warming the plate to 37°C ensures that the reaction starts immediately upon addition of the tubulin mix.[15]
-
Why include positive and negative controls? To validate the assay performance. A known inhibitor (positive control) should produce the expected inhibition, while a known non-inhibitor or vehicle (negative control) should not.
-
Why run the assay under initial velocity conditions? To ensure that the measured rate is directly proportional to the enzyme concentration and is not limited by substrate depletion or product inhibition.[25][26]
Self-Validating Systems
A robust enzyme inhibition assay should include the following elements to ensure data integrity:
-
Positive and Negative Controls: As mentioned above, these are essential for validating each assay run.
-
Z'-factor: This statistical parameter is used to assess the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Dose-Response Curves: A clear sigmoidal relationship between inhibitor concentration and percent inhibition provides confidence in the data.
-
Reproducibility: The assay should yield consistent results across multiple experiments performed on different days.
Conclusion
In vitro enzyme inhibition assays are a cornerstone of the drug discovery process for benzimidazole-based compounds. By providing a quantitative measure of a compound's potency, these assays enable medicinal chemists to make informed decisions during lead optimization and help to elucidate the mechanism of action of novel therapeutic agents. The detailed protocols, troubleshooting guidance, and best practices outlined in this application note are intended to equip researchers with the knowledge and tools necessary to generate high-quality, reproducible data in their pursuit of new and improved benzimidazole-based drugs.
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A Brief Review on History Synthesis Mechanism of Action of Benzimidazole - ijarsct. (n.d.). Retrieved from [Link]
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Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]
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In silico and in vitro validation of some benzimidazole derivatives as adenosine deaminase inhibitors. (n.d.). Retrieved from [Link]
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Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update. (2022, January 19). IntechOpen. Retrieved from [Link]
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Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. (2021, September 23). ACS Publications. Retrieved from [Link]
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New Benzimidazothiazolone Derivatives as Tyrosinase Inhibitors with Potential Anti-Melanogenesis and Reactive Oxygen Species Scavenging Activities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS: CONVENTIONAL AND MICROWAVE SYNTHESIS, In Vitro AND MOLECULAR DOCKING ANALYSIS. (2023, October 30). Retrieved from [Link]
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The benzimidazole based drugs show good activity against T. gondii but poor activity against its proposed enoyl reductase enzyme target. (2013, December 22). National Center for Biotechnology Information. Retrieved from [Link]
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Determination of IC50 for DPP4 inhibitor. (n.d.). Bio-protocol. Retrieved from [Link]
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Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. (n.d.). PubMed. Retrieved from [Link]
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ACE-inhibitory activity assay: IC50. (n.d.). Protocols.io. Retrieved from [Link]
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Tyrosinase Inhibition by Novel Benzimidazole-thione Schiff Base Derivatives. (n.d.). Retrieved from [Link]
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A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights. (2022, July 15). MDPI. Retrieved from [Link]
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Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors. (2021, October 17). FULIR. Retrieved from [Link]
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Synthesis, characterization and tyrosinase inhibitory properties of benzimidazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. (2019, March 12). ACS Publications. Retrieved from [Link]
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Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues. (2023, October 10). Semantic Scholar. Retrieved from [Link]
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KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZIMES1. (n.d.). Ainfo. Retrieved from [Link]
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Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. (2024, August 23). PubMed. Retrieved from [Link]
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(PDF) Analysis of kinetic data for irreversible enzyme inhibition. (n.d.). ResearchGate. Retrieved from [Link]
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In vitro evaluation of selected benzimidazole derivatives as an antioxidant and xanthine oxidase inhibitors. (2013, August 9). PubMed. Retrieved from [Link]
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Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. (2025, April 20). MDPI. Retrieved from [Link]
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Best Practices for Implementing Kinase Assays in Research. (n.d.). VKEY-BIO. Retrieved from [Link]
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In Vitro Evaluation of Xanthine Oxidase Inhibitory Activity of Selected Medicinal Plants. (2016, April 1). Impactfactor. Retrieved from [Link]
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Enzyme Activity Assay. (n.d.). Creative BioMart. Retrieved from [Link]
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Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors: An In Silico, In Vitro, and In Vivo Exploration. (2024, October 16). MDPI. Retrieved from [Link]
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In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. (2023, March 15). Revista Bionatura. Retrieved from [Link]
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Inhibitory capacity of enzyme xanthine oxidase of extract and compounds from roots of Berchemia lineata (L. (n.d.). Journal of Ayurvedic and Herbal Medicine. Retrieved from [Link]
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Application Note: Methodologies for Assessing the Antiviral Efficacy of Furan-Containing Molecules
Pharmacological Rationale for Furan Scaffolds
Furan—a five-membered aromatic heterocycle containing one oxygen atom—serves as a privileged scaffold in modern antiviral drug discovery[1]. The furan ring's electron-rich nature and unique structural geometry allow it to engage in critical hydrogen bonding and π−π stacking interactions within viral protein binding pockets[1].
Recent structural optimizations have proven highly successful: furan-carboxamide derivatives exhibit potent micromolar inhibition of lethal H5N1 influenza A[2], furan-fused tetracyclic compounds effectively inhibit hemagglutinating viruses[3], and furano-chalcones demonstrate high selectivity against human herpes simplex virus type 2 (HSV-2)[4].
This application note provides a comprehensive, field-proven framework for evaluating the antiviral efficacy of novel furan derivatives, ensuring that researchers can confidently distinguish true target-specific viral inhibition from non-specific host cell toxicity.
Experimental Workflow & Logical Framework
The foundation of a robust antiviral screening program lies in a self-validating sequential workflow. Efficacy cannot be claimed without first establishing safety; therefore, parallel determination of the 50% Cytotoxic Concentration ( CC50 ) and the 50% Inhibitory Concentration ( IC50 ) is mandatory.
Fig 1: Strategic workflow for validating furan derivative antiviral efficacy and host safety.
Quantitative Efficacy Benchmarks
To contextualize the expected outcomes of these protocols, Table 1 summarizes the antiviral profiles of recently validated furan-containing scaffolds.
Table 1: Antiviral Efficacy and Selectivity of Key Furan Derivatives
| Compound Scaffold | Target Virus | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Ref |
| 2,5-dimethyl-furan-3-carboxamide (1a) | Influenza A (H5N1) | 1.25 | >100 | >80 | [2] |
| Furan-fused tetracyclic (29c) | HVJ (Hemagglutinating Virus) | 1.5 | >200 | >133 | [3] |
| Furano-chalcone (3c) | HSV-2 | 4.2 | >100 | >23.8 | [4] |
Detailed Methodologies and Protocols
Protocol A: Host-Cell Cytotoxicity Profiling ( CC50 Determination)
Causality Check: A compound that induces host cell apoptosis will artificially register as "antiviral" because dead cells cannot support viral replication. Evaluating the CC50 prior to efficacy testing establishes the upper limit of the compound's safe therapeutic window, ensuring that any subsequent viral inhibition is a selective pharmacological effect rather than broad cytotoxicity[4].
Materials:
-
Target cell lines (e.g., Vero cells for HSV-2, MDCK cells for Influenza).
-
Furan derivatives dissolved in DMSO (ensure final assay concentration is ≤ 0.5% DMSO).
-
MTS or MTT viability reagent.
Step-by-Step Procedure:
-
Cell Seeding: Seed cells at 1×104 cells/well in a 96-well microtiter plate. Incubate at 37°C, 5% CO2 for 24 hours to achieve ~80% confluency.
-
Compound Treatment: Treat cells with serial two-fold dilutions of the furan compound (e.g., ranging from 0.5 to 256 µg/mL).
-
Self-Validation Step: Include a vehicle control (0.5% DMSO) to unequivocally rule out solvent-induced toxicity.
-
-
Incubation: Incubate for 48–72 hours. This duration must exactly match the incubation time of the subsequent antiviral assay.
-
Viability Quantification: Add 20 µL of MTS reagent per well. Incubate for 1–4 hours until color development is optimal. Measure absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the CC50 using non-linear regression (curve fit) software.
Protocol B: Plaque Reduction Assay ( IC50 Determination)
Causality Check: The plaque reduction assay is the gold standard for quantifying infectious viral particles. By utilizing a viscous overlay (agarose or methylcellulose), viral diffusion is physically restricted[5]. This ensures that each visible plaque originates from a single infectious virion, allowing researchers to directly measure the furan derivative's ability to halt cell-to-cell viral spread.
Step-by-Step Procedure:
-
Monolayer Preparation: Seed Vero cells into 6-well plates until a confluent monolayer forms (typically 48 hours)[5].
-
Viral Adsorption: Wash the monolayer with PBS. Infect cells with the target virus at a Multiplicity of Infection (MOI) calibrated to yield ~50-100 Plaque Forming Units (PFU) per well[5]. Incubate for 1 hour at 37°C.
-
Mechanistic Insight: This 1-hour window synchronizes viral entry[4]. By washing away unbound virus and applying the furan compound after this step, the assay specifically isolates the compound's effect on post-entry replication rather than mere extracellular virucidal activity.
-
-
Overlay Application: Aspirate the viral inoculum. Apply the overlay medium containing serial dilutions of the furan compound[5]. Include a virus control (no compound) and a cell control (no virus, no compound)[5].
-
Incubation & Fixation: Incubate at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible[5]. Fix cells with 10% cold formalin or methanol for 20 minutes[5].
-
Staining & Enumeration: Remove the overlay, stain with 0.1% crystal violet, and count the plaques. Calculate the IC50 (the concentration reducing the plaque count by 50% relative to the infected, untreated control)[5].
Protocol C: Hemagglutinin (HA) Titer Assay for Influenza
Causality Check: For viruses like Influenza A, furan-carboxamides often disrupt specific stages of the viral lifecycle[2]. The HA assay exploits the virus's natural ability to cross-link red blood cells (RBCs). If a furan derivative successfully inhibits viral replication, the lack of released virions will prevent RBC agglutination, resulting in a distinct red pellet[3].
Fig 2: Targeted disruption of the viral lifecycle by distinct furan-containing scaffolds.
Step-by-Step Procedure:
-
Infection: Infect MDCK cells with Influenza A in the presence of varying concentrations of the furan derivative. Incubate for 48 hours.
-
Harvesting: Collect the cell culture supernatant containing released virions.
-
Serial Dilution: In a V-bottom 96-well plate, perform two-fold serial dilutions of the supernatant in PBS (50 µL/well).
-
RBC Addition: Add 50 µL of a 0.5% suspension of standardized RBCs (e.g., turkey or guinea pig) to each well.
-
Incubation & Readout: Incubate at room temperature for 30-45 minutes.
-
Analysis: A red button at the bottom indicates no virus (successful furan-mediated inhibition), while a diffuse lattice indicates viral hemagglutination (assay failure/viral growth). The HA titer is the reciprocal of the highest dilution showing complete agglutination[3].
-
Self-Validating Quality Control Metrics
To ensure the trustworthiness of the assay, the following metrics must be strictly adhered to:
-
Z'-Factor Calculation: For high-throughput screening of furan libraries, calculate the Z'-factor using positive controls (known antivirals, e.g., Amantadine) and negative controls (vehicle). A Z' > 0.5 indicates a robust, reliable assay.
-
Selectivity Index (SI): Always calculate SI=CC50/IC50 . An SI > 10 is the universally accepted minimum threshold for a viable antiviral hit, validating that the furan compound targets the virus specifically rather than acting as a broad cytotoxin[2].
References
-
Furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses, RSC Advances,2
-
Synthesis of a New Class of Furan-Fused Tetracyclic Compounds Using o-Quinodimethane Chemistry and Investigation of Their Antiviral Activity, ACS Publications, 3
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review, Oriental Journal of Chemistry, 1
-
Application Notes and Protocols for 2(3H)-Furanone Compounds: Antimicrobial and Antiviral Activities, Benchchem, 5
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Sustainable route to antiviral furano-chalcones via microwave-assisted solvent-free synthesis with recyclable MgO, RSC Advances, 4
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Green chemistry approaches for the synthesis of benzimidazole derivatives
An Application Guide to Green Chemistry Approaches for the Synthesis of Benzimidazole Derivatives
Introduction: The Imperative for Greener Benzimidazole Synthesis
Benzimidazole and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents, including antiulcer, antiviral, and anticancer drugs.[1][2] The unique bicyclic structure, consisting of a fused benzene and imidazole ring, allows it to interact with a wide array of biological targets.[3] Historically, the synthesis of these vital compounds often involved harsh conditions, toxic solvents, long reaction times, and the use of hazardous reagents, generating significant chemical waste.[4][5]
In alignment with the twelve principles of green chemistry, the field has shifted towards developing sustainable and environmentally benign synthetic methodologies.[2][6] These modern approaches not only minimize environmental impact but also frequently offer significant advantages in terms of efficiency, yield, and cost-effectiveness.[1] This guide provides researchers, scientists, and drug development professionals with detailed application notes and validated protocols for several leading green chemistry strategies for benzimidazole synthesis. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in authoritative scientific literature.
Section 1: Energy-Efficient Methodologies
Conventional heating methods are often inefficient, leading to long reaction times and potential side product formation. Energy-efficient techniques like microwave and ultrasound irradiation provide rapid and targeted energy input, dramatically accelerating reactions.
Microwave-Assisted Synthesis: Rapid and High-Yield Protocols
Expertise & Experience: Microwave irradiation has become a cornerstone of green chemistry by offering rapid, uniform heating through the selective absorption of microwave energy by polar molecules in the reaction mixture.[7][8] This avoids the slow and inefficient heat transfer of conventional oil baths, leading to drastically reduced reaction times—often from hours to mere minutes—and frequently results in higher product yields and purity.[7][9]
Application Note: This method is exceptionally well-suited for high-throughput synthesis and library generation in drug discovery. The condensation of an o-phenylenediamine with an aldehyde is a classic route to 2-substituted benzimidazoles, and microwave assistance makes this transformation highly efficient. The use of a recyclable solid catalyst or even solvent-free conditions further enhances the green credentials of this approach.[9][10]
Experimental Protocol: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles
This protocol is adapted from a highly efficient, solvent-free method utilizing Erbium(III) triflate as a catalyst.[9]
Step-by-Step Methodology:
-
Reactant Preparation: In a 10 mL microwave process vial, combine N-phenyl-o-phenylenediamine (1.0 mmol, 184 mg), the desired aromatic aldehyde (1.0 mmol), and Erbium(III) triflate [Er(OTf)₃] (0.01 mmol, 6.2 mg, 1 mol%).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 60°C for 5-10 minutes.
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., hexane:ethyl acetate).[7]
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Add deionized water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol to yield the pure 1,2-disubstituted benzimidazole.[7][9]
Scientist's Notes (Causality Explained):
-
Why Er(OTf)₃? Lanthanide triflates are highly effective Lewis acid catalysts that are stable in the presence of moisture, making them ideal for this condensation reaction.[4] The catalyst activates the aldehyde's carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the diamine. Using only 1 mol% makes the process more atom-economical.
-
Why Solvent-Free? Eliminating the solvent is a primary goal of green chemistry. It reduces waste, simplifies purification, and lowers costs. The direct irradiation of the neat reactant mixture ensures maximum energy absorption and efficiency.[9]
-
Why a Simple Water/Ethyl Acetate Work-up? The catalyst is water-soluble, while the organic benzimidazole product is soluble in ethyl acetate. This allows for a simple phase separation, where the catalyst is washed away with the aqueous layer, and the product is easily extracted, simplifying the purification process.[9]
Workflow Visualization:
Caption: Mechanochemical synthesis workflow.
Section 3: Green Catalysis Using Natural Resources
The ideal catalyst is non-toxic, inexpensive, readily available, and efficient. Nature provides a rich source of such materials.
Expertise & Experience: The use of catalysts derived from natural sources, such as plant extracts or food waste, is a burgeoning area of green chemistry. [2]These materials often contain a cocktail of organic acids, enzymes, and other compounds that can effectively catalyze reactions under mild conditions. They are biodegradable, sustainable, and align perfectly with the principles of a circular economy.
Application Note: Pomegranate peel powder (PGP) has been successfully employed as a natural, heterogeneous catalyst for benzimidazole synthesis. [11]It contains phenolic compounds and organic acids that can promote the condensation reaction. The protocol is simple, uses a green solvent (ethanol), and operates at room temperature.
Experimental Protocol: Pomegranate Peel Powder (PGP) Catalyzed Synthesis
This protocol is adapted from the work of Ghodke et al. [11] Step-by-Step Methodology:
-
Catalyst Preparation: Wash pomegranate peels thoroughly and dry them in an oven at 60-70°C. Grind the dried peels into a fine powder using a blender.
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve o-phenylenediamine (1.0 mmol, 108 mg) and an aromatic aldehyde (1.0 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add the prepared pomegranate peel powder (0.1 g) to the solution.
-
Reaction: Stir the mixture at room temperature for the time specified (typically 1-2 hours).
-
Reaction Monitoring: Monitor the reaction's progress using TLC.
-
Work-up and Isolation: After the reaction is complete, separate the catalyst by simple filtration.
-
Purification: Evaporate the ethanol from the filtrate under reduced pressure. The remaining solid is the crude product, which can be purified by recrystallization from ethanol. [11] Scientist's Notes (Causality Explained):
-
Why Pomegranate Peel Powder? Pomegranate peels are rich in tannins and other phenolic compounds, which are acidic and can act as Brønsted acid catalysts. This avoids the use of synthetic acids. As a heterogeneous catalyst, it is easily removed from the reaction mixture by filtration, simplifying purification. [11]* Why Ethanol? Ethanol is considered a greener solvent than many traditional organic solvents like acetonitrile or dichloromethane due to its lower toxicity and derivation from renewable resources (biomass). [12]* Why Room Temperature? The ability of the natural catalyst to promote the reaction efficiently at ambient temperature significantly reduces the energy footprint of the synthesis, making it a highly sustainable option.
Data Presentation: Comparative Analysis of Green Synthesis Methods
The following table summarizes the key parameters of the discussed protocols, allowing for an at-a-glance comparison to aid in method selection.
| Method | Energy Source | Catalyst | Solvent | Temp. | Time | Typical Yield (%) | Key Advantage | Reference(s) |
| Microwave-Assisted | Microwave | Er(OTf)₃ (1 mol%) | Solvent-Free | 60°C | 5-10 min | 91-99 | Extremely rapid, high yields | [9] |
| Ultrasound-Assisted | Ultrasound | Pyruvic Acid (20 mol%) | Water | 50°C | 20-40 min | 85-95 | Uses water, biodegradable catalyst | [13] |
| Mechanochemical | Mechanical | Acetic Acid (cat.) | Solvent-Free | Room Temp. | 15-20 min | 90-97 | No solvent, simple, minimal waste | [14][15] |
| Natural Catalyst | Stirring | Pomegranate Peel Powder | Ethanol | Room Temp. | 1-2 hours | 80-85 | Sustainable, biodegradable catalyst | [11] |
Conclusion
The integration of green chemistry principles into the synthesis of benzimidazole derivatives is not merely an academic exercise but a practical necessity for sustainable pharmaceutical development. [1]The methods outlined in this guide—microwave irradiation, sonochemistry, mechanochemistry, and natural catalysis—demonstrate that environmental responsibility can and should go hand-in-hand with chemical efficiency. These approaches significantly reduce reaction times, energy consumption, and waste generation while often providing excellent to quantitative yields. [1][16]By adopting these protocols, researchers and drug development professionals can contribute to a safer, more sustainable, and economically viable chemical enterprise.
References
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- A Sustainable Microwave Protocol for the Synthesis of Benzimidazole Scaffolds. (2025, August 2). Google Scholar.
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A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023, February 11). MDPI. [Link]
- Green Synthesis Of Benzimidazole Analogues: An Overview. (n.d.). Google Scholar.
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SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. (2023). Rasayan Journal of Chemistry. [Link]
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Synthesis of benzimidazole by mortar–pestle grinding method. (2021, October 22). ResearchGate. [Link]
- An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. (n.d.). Google Scholar.
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One-pot telescopic grinding approach for the synthesis of diverse benzimidazoles. (n.d.). ResearchGate. [Link]
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Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. (n.d.). Asian Journal of Chemistry. [Link]
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Synthesis of benzimidazole by mortar–pestle grinding method. (n.d.). Scilit. [Link]
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Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity. (2014, February 15). SpringerLink. [Link]
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Synthesis of benzimidazole by mortar–pestle grinding method. (2021, October 22). Taylor & Francis Online. [Link]
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The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (n.d.). PMC. [Link]
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Ball Milling Assisted Solvent and Catalyst Free Synthesis of Benzimidazoles and Their Derivatives. (2016, August 24). MDPI. [Link]
-
Water mediated chemoselective synthesis of 1,2-disubstituted benzimidazoles using o-phenylenediamine and the extended synthesis of quinoxalines. (n.d.). Green Chemistry (RSC Publishing). [Link]
-
Ultrasound-Assisted Synthesis of Benzimidazole Derivatives: A Catalyst-Free Green Chemistry Approach. (n.d.). ResearchGate. [Link]
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Synthesis of benzimidazoles in high-temperature water. (2003, March 12). Green Chemistry (RSC Publishing). [Link]
- Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity. (2024, September 13). Google Scholar.
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Catalyst free approach to benzimidazoles using air as the oxidant at room temperature. (n.d.). Green Chemistry (RSC Publishing). [Link]
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Synthesis of benzimidazoles. (n.d.). Organic Chemistry Portal. [Link]
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Recent achievements in the synthesis of benzimidazole derivatives. (2023, November 7). RSC Publishing. [Link]
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Catalyst-free synthesis of substituted benzimidazoles and benzothiazoles in a sustainable solvent. (2025, September 21). ResearchGate. [Link]
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The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. (2023, June 27). Semantic Scholar. [Link]
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Water-Mediated Green Synthesis of Benzimidazoles Using Pyruvic Acid: A Comparable Study of Ultra-sonication versus Conventional Heating. (2022, July 1). Bentham Science Publishers. [Link]
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Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. (2023, June 19). MDPI. [Link]
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Ultrasound Promoted and SiO2/CCl3COOH Mediated Synthesis of 2-Aryl-1-arylmethyl-1H-benzimidazole Derivatives in Aqueous Media: An Eco-Friendly Approach. (n.d.). ResearchGate. [Link]
-
GREEN PROTOCOL: SOLVENT- AND CATALYST-FREE SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES via MICROWAVE TECHNIQUE. (2013, June 17). Chemistry of Heterocyclic Compounds. [Link]
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Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media. (2023, June 19). Sami Publishing Company. [Link]
- Ultrasound assisted Heterocycles Synthesis. (n.d.). Google Scholar.
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Design and synthesis of benzimidazole-based derivatives with antimicrobial activity: mechanistic insights into ROS-mediated oxidative damage, hemolytic assessment, and molecular docking studies. (2026, March 9). ResearchGate. [Link]
-
Synthesis of Benzimidazoles Using Pomegranate Peel Powder as a Natural and Efficient Catalyst. (2021, January 19). Letters in Applied NanoBioScience. [Link]
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Benzimidazole Synthesis By Using Boron Sulfonic Acid As A New And Efficient Catalyst At Room Temperature. (n.d.). ResearchGate. [Link]
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Application Notes and Protocols for the Investigation of (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime in Parasitic Disease Research
Introduction: A Novel Benzimidazole Oxime for Antiparasitic Drug Discovery
Parasitic diseases remain a significant global health burden, affecting millions of people, particularly in tropical and subtropical regions.[1][2] The continuous emergence of drug resistance and the limitations of current therapies necessitate the discovery and development of novel antiparasitic agents.[2] Benzimidazole derivatives have long been a cornerstone in the treatment of helminth infections, with a well-established mechanism of action and a broad spectrum of activity.[3][4][5] These compounds, including albendazole and mebendazole, exert their anthelmintic effects by selectively binding to the β-tubulin of parasites, thereby inhibiting microtubule polymerization.[3][6][7] This disruption of the microtubule cytoskeleton interferes with essential cellular processes such as cell division, motility, and nutrient absorption, ultimately leading to the parasite's demise.[6][7]
This document provides detailed application notes and protocols for the investigation of a novel benzimidazole derivative, (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime . While direct studies on the antiparasitic activity of this specific compound are not yet extensively published, its structural features—combining a benzimidazole core with a furyl ethanone oxime moiety—suggest it as a promising candidate for antiparasitic drug discovery. The benzimidazole nucleus is a well-established pharmacophore in antiparasitic drugs, and oxime derivatives have also demonstrated a range of biological activities.[8][9] These protocols are designed to guide researchers in the systematic evaluation of this compound's efficacy and mechanism of action against various parasites.
Proposed Mechanism of Action: Targeting the Parasite Cytoskeleton
The primary proposed mechanism of action for (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime is consistent with that of other benzimidazole anthelmintics: the disruption of microtubule dynamics. The benzimidazole moiety is expected to bind with high affinity to the β-tubulin subunit of the parasite. This binding event prevents the polymerization of tubulin dimers into microtubules, shifting the dynamic equilibrium towards depolymerization. The selective toxicity of benzimidazoles towards parasites is attributed to a significantly lower dissociation rate from parasite tubulin compared to mammalian tubulin.[6]
The consequence of microtubule disruption is a cascade of cellular failures within the parasite. Key cellular functions that are dependent on a dynamic microtubule network include:
-
Cell Division: Formation of the mitotic spindle is inhibited, leading to cell cycle arrest.
-
Nutrient Absorption: The uptake of essential nutrients, such as glucose, is impaired.[7]
-
Intracellular Transport: The movement of vesicles and organelles within the cell is disrupted.
-
Maintenance of Cell Shape and Motility: The structural integrity and motility of the parasite are compromised.
Figure 1: Proposed mechanism of action of (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime.
Experimental Protocols
The following protocols provide a comprehensive framework for the initial in vitro and subsequent in vivo evaluation of (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime.
Protocol 1: In Vitro Parasite Viability and Proliferation Assays
This protocol is designed to determine the direct effect of the compound on parasite survival and growth. The choice of parasite species will depend on the research focus (e.g., Leishmania donovani, Trypanosoma cruzi, Plasmodium falciparum, or various helminth species).[10]
1.1. Materials:
-
(1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime (stock solution in DMSO)
-
Appropriate parasite culture medium
-
96-well microtiter plates
-
Positive control drug (e.g., albendazole for helminths, amphotericin B for Leishmania)
-
Negative control (vehicle, e.g., 0.5% DMSO in medium)
-
Viability indicator dye (e.g., MTT, resazurin, or PicoGreen)[10][11]
-
Plate reader (spectrophotometer or fluorometer)
1.2. Procedure:
-
Parasite Culture: Culture the target parasites according to standard laboratory protocols to obtain a healthy, actively growing population.
-
Compound Dilution: Prepare a serial dilution of the test compound in the appropriate culture medium. The final concentration of DMSO should not exceed a level that is toxic to the parasites (typically <0.5%).
-
Assay Setup: Seed the parasites into the wells of a 96-well plate at a predetermined density.
-
Compound Addition: Add the diluted compound, positive control, and negative control to the respective wells.
-
Incubation: Incubate the plates under appropriate conditions (temperature, CO2) for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the viability indicator dye to each well and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of parasite inhibition for each concentration of the compound relative to the negative control. Determine the 50% inhibitory concentration (IC50) using a suitable software package.
Protocol 2: Host Cell Cytotoxicity Assay
It is crucial to assess the selectivity of the compound by determining its toxicity to host cells. This ensures that the observed antiparasitic activity is not due to general cytotoxicity.[12][13]
2.1. Materials:
-
Mammalian cell line (e.g., Vero, HepG2, or murine macrophages)[11][14]
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS)
-
(1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime (stock solution in DMSO)
-
Positive control for cytotoxicity (e.g., doxorubicin)
-
96-well cell culture plates
2.2. Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound.
-
Incubation: Incubate the cells for the same duration as the parasite viability assay (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Measurement: Perform the cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) and determine the selectivity index (SI = CC50 / IC50). A higher SI value indicates greater selectivity for the parasite.
Protocol 3: In Vivo Efficacy in an Animal Model
Promising compounds from in vitro studies should be evaluated in a relevant animal model of the parasitic disease. The choice of model will depend on the target parasite.[15][16][17]
3.1. Materials:
-
Suitable animal model (e.g., BALB/c mice for Leishmania major)[15]
-
Infective stage of the parasite
-
(1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime formulated for in vivo administration (e.g., in a suitable vehicle for oral or intraperitoneal injection)
-
Positive control drug
-
Calipers for lesion measurement (for cutaneous leishmaniasis)
-
Equipment for parasite load determination (e.g., for tissue homogenization and limiting dilution assay, or in vivo imaging systems for transgenic parasites)[18][19]
3.2. Procedure:
-
Animal Infection: Infect the animals with the parasite according to established protocols.
-
Treatment Initiation: Once the infection is established (e.g., development of a measurable lesion), begin treatment with the test compound, positive control, and vehicle control.
-
Monitoring: Monitor the animals regularly for clinical signs of disease, body weight, and any adverse effects. For cutaneous leishmaniasis, measure lesion size at regular intervals.[15]
-
Parasite Load Determination: At the end of the treatment period, determine the parasite burden in relevant tissues (e.g., spleen, liver, or skin lesion).
-
Data Analysis: Compare the parasite load and clinical parameters between the treated and control groups to determine the efficacy of the compound.
Figure 2: Experimental workflow for evaluating the antiparasitic potential of a novel compound.
Data Presentation and Interpretation
Quantitative data from the in vitro and in vivo studies should be presented clearly to facilitate comparison and interpretation.
Table 1: In Vitro Activity and Cytotoxicity of (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime
| Compound | Parasite IC50 (µM) | Host Cell CC50 (µM) | Selectivity Index (SI) |
| Test Compound | Value | Value | Value |
| Positive Control | Value | Value | Value |
A high selectivity index is a key indicator of a promising drug candidate, as it suggests that the compound is more toxic to the parasite than to the host cells.
Table 2: In Vivo Efficacy in a Murine Model of [Parasitic Disease]
| Treatment Group | Mean Parasite Load (± SEM) | % Reduction in Parasite Load |
| Vehicle Control | Value | - |
| Test Compound (dose) | Value | Value |
| Positive Control (dose) | Value | Value |
A significant reduction in parasite load in the group treated with the test compound compared to the vehicle control group would indicate in vivo efficacy.
Conclusion
The protocols outlined in this document provide a robust framework for the initial investigation of (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime as a potential antiparasitic agent. By systematically evaluating its in vitro activity, selectivity, and in vivo efficacy, researchers can determine its potential as a lead compound for further drug development. The established mechanism of action of benzimidazoles provides a strong rationale for investigating this novel derivative, and these protocols offer a clear path for its preclinical evaluation.
References
- Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology. (URL: )
- Mechanisms of action in antiparasitic drugs | Health and Medicine | Research Starters. (URL: )
- Understanding the Role of Benzimidazoles in Innovative Cancer Tre
- A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEM
- Mechanism of action of benzimidazole derivatives as anthelmintic.
- State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis - PMC. (URL: )
- A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC. (2015, September 3). (URL: )
- Transgenic parasites accelerate drug discovery - PMC - NIH. (2012, January 23). (URL: )
- A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - GOV. (2015, January 1). (URL: )
-
In Vivo and In Vitro Control of Infectious Parasitic Diseases | Frontiers Research Topic. (URL: [Link])
-
In vitro and in vivo experimental models for drug screening and development for Chagas disease - PubMed. (2010, March 15). (URL: [Link])
-
In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds - Research journals - PLOS. (2010, July 13). (URL: [Link])
-
Improving in vitro screening compounds anti-Trypanosoma cruzi by GFP-expressing parasites - SciELO. (URL: [Link])
-
State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis. (2023, September 21). (URL: [Link])
-
In vitro assessment for cytotoxicity screening of new antimalarial candidates - SciELO. (URL: [Link])
-
efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. (URL: [Link])
-
Screening Services for Anti-parasitic Drugs - Ace Therapeutics. (URL: [Link])
-
State-of-the-art Review on the Antiparasitic Activity of Benzimidazolebased Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis - Francesconi - Current Medicinal Chemistry. (URL: [Link])
-
Early toxicity screening and selection of lead compounds for parasitic diseases - PubMed. (2009, March 15). (URL: [Link])
-
Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi - PMC. (URL: [Link])
-
Development of a movement-based in vitro screening assay for the identification of new anti-cestodal compounds - PMC. (2017, May 17). (URL: [Link])
-
Benzimidazole Derivatives as New and Selective Inhibitors of Arginase from Leishmania mexicana with Biological Activity against Promastigotes and Amastigotes - MDPI. (2021, December 19). (URL: [Link])
-
2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-isopropyloxime - PMC - NIH. (URL: [Link])
-
2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-propyloxime - PMC. (URL: [Link])
Sources
- 1. State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. malariaworld.org [malariaworld.org]
- 3. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 4. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 7. Mechanisms of action in antiparasitic drugs | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 8. 2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-isopropyloxime - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-propyloxime - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Early toxicity screening and selection of lead compounds for parasitic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gov.uk [gov.uk]
- 17. frontiersin.org [frontiersin.org]
- 18. Transgenic parasites accelerate drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
Technical Support Center: Optimizing the Synthesis of (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working on the synthesis of complex benzimidazole architectures[1]. The synthesis of (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime presents two major chemical hurdles: achieving regioselective C-acylation over N-acylation during the initial condensation, and driving the stereoselective formation of the (1Z)-oxime isomer.
Below, you will find mechanistic workflows, troubleshooting FAQs, quantitative optimization data, and self-validating experimental protocols to maximize your yield and purity.
Reaction Workflow & Mechanism Logic
The synthesis relies on a two-step sequence: a base-mediated Claisen-type condensation to form the ketone intermediate, followed by a thermodynamically controlled oximation.
Reaction workflow for the synthesis of (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime.
Troubleshooting & FAQs
Q1: Why am I getting predominantly N-acylated byproduct instead of the desired C-acylated ketone during the condensation of 2-methylbenzimidazole with ethyl 2-furoate? A1: This is a classic issue of pKa differential. The N-H proton of 2-methylbenzimidazole is significantly more acidic (pKa ~12) than the C-H protons of the 2-methyl group (pKa ~15-16). If you use a weak base or only 1.0 equivalent of a strong base, you will exclusively deprotonate the nitrogen, leading to N-acylation when the ester is introduced[2]. To achieve C-acylation, you must use >2.0 equivalents of a strong base (such as n-BuLi or LDA) to form the C,N-dianion. The carbon center of this dianion is significantly more nucleophilic and will selectively attack the ester[3].
Q2: My ketone yield is still low even with 2.2 equivalents of n-BuLi. What is going wrong? A2: The dianion of 2-methylbenzimidazole is highly sensitive to moisture and prone to premature quenching. To ensure the integrity of the reagents, consult standard physical properties and handling procedures for anhydrous conditions[4]. Furthermore, the tetrahedral intermediate formed after the attack on ethyl 2-furoate can collapse prematurely if the temperature rises too quickly. If this happens, a second equivalent of the dianion will attack the newly formed ketone, producing an unwanted tertiary alcohol. Maintain the reaction at -78 °C and quench with anhydrous saturated NH₄Cl before allowing the mixture to warm to room temperature.
Q3: During the oximation step, I am obtaining a mixture of E and Z isomers. How can I drive the reaction to selectively yield the (1Z)-oxime? A3: Oximation of benzimidazole derivatives typically yields a mixture of geometric isomers under kinetic control[5]. However, the (1Z)-isomer is thermodynamically favored due to intramolecular hydrogen bonding between the oxime hydroxyl group and the benzimidazole imine nitrogen. To maximize the (1Z) yield, extend the reflux time in ethanol to 14–16 hours to allow for thermodynamic equilibration. Using sodium acetate (NaOAc) as a buffer rather than pyridine also improves the Z/E ratio by maintaining an optimal pH (4.5–5.5) for the reversible addition-elimination equilibrium.
Troubleshooting logic tree for identifying and resolving common synthesis bottlenecks.
Quantitative Optimization Data
Summarized below is the empirical data demonstrating the causality of reagent choices on product distribution.
Table 1: Optimization of Claisen-Type Condensation (Step 1)
| Base (Equivalents) | Temperature (°C) | Addition Time (h) | Major Product | Yield (%) |
| NaH (1.1 eq) | 0 to 25 | 1.0 | N-Acylated | < 10 |
| n-BuLi (1.1 eq) | -78 | 1.0 | N-Acylated | 15 |
| n-BuLi (2.2 eq) | -78 | 2.0 | C-Acylated | 78 |
| LDA (2.5 eq) | -78 | 2.0 | C-Acylated | 82 |
Table 2: Optimization of Oximation & Isomerization (Step 2)
| Reagents (eq) | Buffer / Base | Solvent | Time (h) | Z/E Ratio | Yield (%) |
| NH₂OH·HCl (1.5) | Pyridine (2.0) | EtOH | 4 | 40:60 | 65 |
| NH₂OH·HCl (2.0) | NaOAc (2.5) | EtOH/H₂O | 4 | 60:40 | 72 |
| NH₂OH·HCl (2.0) | NaOAc (2.5) | EtOH/H₂O | 14 | 95:5 | 88 |
Standardized Experimental Protocols
These protocols are designed as self-validating systems. Do not proceed to the next step unless the in-process validation checks are met.
Step 1: Synthesis of 2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone
-
Preparation: Flame-dry a Schlenk flask under an argon atmosphere. Add 2-methylbenzimidazole (1.0 eq) and anhydrous THF (0.2 M). Cool the suspension to -78 °C using a dry ice/acetone bath. (Causality: Strict anhydrous conditions prevent the premature quenching of the highly basic dianion).
-
Deprotonation: Dropwise add n-BuLi (2.2 eq, 2.5 M in hexanes) over 15 minutes.
-
Self-Validation Check: The solution must transition from a cloudy suspension to a clear, deep red/orange solution, visually confirming the formation of the C,N-dianion.
-
-
Acylation: Stir for 1 hour at -78 °C. Dropwise add ethyl 2-furoate (1.1 eq) dissolved in a minimum volume of anhydrous THF. Stir for an additional 2 hours at -78 °C.
-
Quenching: Add saturated aqueous NH₄Cl directly to the flask at -78 °C. (Causality: Quenching at low temperature traps the tetrahedral intermediate, preventing it from collapsing into a ketone that could be attacked by unreacted dianion).
-
Workup: Allow the mixture to warm to room temperature. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via recrystallization from EtOAc/Hexanes.
Step 2: Synthesis of (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime
-
Preparation: In a round-bottom flask, suspend the ketone intermediate (1.0 eq), hydroxylamine hydrochloride (2.0 eq), and sodium acetate (2.5 eq) in a 3:1 mixture of EtOH and deionized water (0.1 M). (Causality: NaOAc acts as a buffer, maintaining the pH around 5.0. This is the optimal pH to protonate the ketone oxygen, increasing electrophilicity, without fully protonating the hydroxylamine nucleophile).
-
Reflux: Attach a reflux condenser and heat the mixture to 85 °C for 14 hours.
-
Self-Validation Check: Monitor via TLC (5% MeOH in DCM). The UV-active spot corresponding to the starting ketone must be completely consumed before proceeding.
-
-
Crystallization: Remove the heat and allow the flask to cool slowly to room temperature. The (1Z)-oxime will begin to precipitate due to its lower solubility (driven by intramolecular hydrogen bonding).
-
Isolation: Add ice-cold water (equal to the reaction volume) to maximize precipitation. Filter the solid under vacuum and wash thoroughly with cold water to remove residual salts.
-
Purification: Recrystallize the crude solid from hot ethanol to yield the pure (1Z)-isomer as a crystalline solid.
References
-
Title: Full article: Synthesis, antimicrobial and antiviral activity of substituted benzimidazoles Source: Taylor & Francis Online URL: [Link][5]
-
Title: Dean's handbook of organic chemistry [2nd ed] Source: DOKUMEN.PUB URL: [Link][4]
-
Title: N-Monobenzoylation (acetylation, arylsulfonation), N-, C- di- and N-, C-, O- tribenzoylation of 5H(chloro, nitro)-2-methyl(ethyl Source: uzicps.uz URL: [Link][2]
-
Title: Synthesis and Angiotensin II Receptor Antagonistic Activities of Benzimidazole Derivatives Bearing Acidic Heterocycles as Novel Tetrazole Bioisosteres Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link][3]
-
Title: Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es Source: RSC Publishing URL: [Link][1]
Sources
Technical Support Center: Overcoming Solubility Issues of Benzimidazole Compounds in Biological Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for the common yet significant challenge of poor aqueous solubility of benzimidazole compounds in biological assays. The unique structural characteristics of the benzimidazole scaffold, while conferring a wide range of biological activities, often lead to difficulties in achieving the desired concentrations in aqueous media, potentially compromising assay results and their reproducibility.[1][2][3][4][5]
This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Solubility Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Q1: My benzimidazole compound precipitated out of solution when I diluted my DMSO stock into the aqueous assay buffer. What happened and how can I prevent this?
A1: This is a common phenomenon known as "DMSO shock" or precipitation upon dilution.
The Causality: Dimethyl sulfoxide (DMSO) is an excellent solvent for a wide range of nonpolar and polar compounds, making it a frequent choice for preparing high-concentration stock solutions.[6] However, when a concentrated DMSO stock of a hydrophobic compound is rapidly diluted into an aqueous buffer, the local concentration of the compound can momentarily exceed its solubility limit in the mixed solvent system, leading to precipitation.[6] The water acts as an anti-solvent, causing the compound to crash out of the solution.
Solutions:
-
Optimize the Final DMSO Concentration: It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to minimize both precipitation and potential cytotoxicity to cells.[6][7] Always include a vehicle control with the same final DMSO concentration in your experiments.[6]
-
Serial Dilution in 100% DMSO: Before the final dilution into your aqueous medium, perform serial dilutions of your stock solution in 100% DMSO.[6] This ensures that when you add the compound to the aqueous buffer, the initial concentration is lower and less likely to exceed the solubility limit.
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise approach. For example, first, dilute the DMSO stock into a small volume of assay buffer containing a solubilizing agent (if used), and then add this mixture to the final volume of the assay medium.
-
Increase the Co-solvent Percentage (with caution): While increasing the final DMSO concentration might keep the compound in solution, it can also introduce artifacts into your assay. If you must increase the co-solvent concentration, consider a mixture of co-solvents, such as DMSO with polyethylene glycols (PEGs) or ethanol, which may offer better solubilizing properties at lower overall organic solvent concentrations.[8][9][]
Q2: I'm struggling to dissolve my benzimidazole compound in any solvent to make a stock solution. What are my options?
A2: When a compound exhibits poor solubility even in common organic solvents, a multi-pronged approach is necessary.
The Causality: The planarity of the benzimidazole ring system can lead to strong intermolecular interactions, such as π-π stacking, which contribute to high crystal lattice energy and, consequently, low solubility.[11][12] The specific functional groups on the benzimidazole core also play a significant role in its overall solubility profile.[2]
Solutions:
-
Test a Broader Range of Solvents: Do not limit yourself to DMSO. Explore other organic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and ethanol.[8][9]
-
Use of Heat and Sonication: Gently warming the solution can help overcome the activation energy required for dissolution. However, be mindful of the compound's stability at elevated temperatures. Sonication can also be employed to break up solid aggregates and facilitate dissolution.
-
pH Modification: For benzimidazole derivatives with ionizable functional groups (e.g., amines or carboxylic acids), adjusting the pH of the solution can dramatically increase solubility.[][13][14]
-
For basic benzimidazoles: Lowering the pH with a dilute acid (e.g., 0.1 M HCl) will protonate the basic nitrogen atoms, forming a more soluble salt.[13][15]
-
For acidic benzimidazoles: Increasing the pH with a dilute base (e.g., 0.1 M NaOH) will deprotonate the acidic group, leading to salt formation and enhanced solubility.
-
-
Salt Formation: If your compound has a suitable ionizable group, consider synthesizing a salt form of the compound.[15][16] Salts of poorly soluble parent compounds often exhibit significantly higher aqueous solubility.[15]
Q3: My assay results are inconsistent and not reproducible. Could this be a solubility issue?
A3: Absolutely. Poor solubility is a frequent cause of inconsistent and non-reproducible data in biological assays.
The Causality: If a compound is not fully dissolved or precipitates during the assay, the actual concentration of the compound in solution and available to interact with the biological target is unknown and variable. This leads to inaccuracies in dose-response curves and other quantitative measurements.
Solutions:
-
Visually Inspect for Precipitation: Always visually inspect your solutions at each step of the preparation and assay process. Look for any cloudiness, particulates, or film on the surface of the wells.
-
Kinetic Solubility Assessment: Before conducting extensive biological assays, perform a kinetic solubility measurement in your specific assay medium. This will give you an estimate of the maximum concentration of your compound that can be maintained in solution under your experimental conditions.
-
Implement a Robust Solubilization Strategy: Proactively address potential solubility issues by choosing an appropriate solubilization strategy from the outset. This could involve the use of co-solvents, pH adjustment, or more advanced formulation techniques.
Frequently Asked Questions (FAQs)
General Solubility Enhancement
Q: What are the main strategies to improve the solubility of benzimidazole compounds?
A: The primary strategies can be categorized as follows:
-
pH Adjustment: For ionizable compounds, modifying the pH to form a salt is highly effective.[][13]
-
Co-solvents: Using water-miscible organic solvents like DMSO, ethanol, or PEGs can increase the solubility of hydrophobic compounds.[8][9][17]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, increasing their apparent aqueous solubility.[8][18][19][20]
-
Surfactants: Surfactants form micelles that can solubilize hydrophobic compounds.[8]
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the compound, which can lead to a faster dissolution rate.[8][21]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution.[21]
Working with Co-solvents
Q: What is the maximum recommended final concentration of DMSO in cell-based assays?
A: For most cell-based assays, the final DMSO concentration should be kept at or below 0.5%.[6] Primary cells can be even more sensitive, and a final concentration of ≤ 0.1% is often recommended.[6] High concentrations of DMSO can be toxic to cells and interfere with assay components.[6][7]
Advanced Formulation Strategies
Q: I've tried co-solvents and pH adjustment with limited success. What other options can I explore?
A: For particularly challenging compounds, consider the following advanced strategies:
-
Cyclodextrin Complexation: This is a powerful technique for significantly increasing the aqueous solubility of hydrophobic compounds.[18][19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives.[8] Studies have shown that cyclodextrins can increase the solubility of benzimidazoles like albendazole and fenbendazole by over 1000-fold.[18][19]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be used to present the drug in a solubilized form.[21]
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion of the benzimidazole compound with a hydrophilic polymer can improve its dissolution rate and apparent solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of a solid benzimidazole compound in DMSO.
Materials:
-
Benzimidazole compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: Determine the mass of the compound needed to prepare the desired volume of a 10 mM stock solution using the following formula: Mass (mg) = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol )
-
Weigh the compound: Accurately weigh the calculated mass of the benzimidazole compound using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Dissolve the compound: Vortex the tube until the compound is completely dissolved. Gentle warming or sonication may be used if necessary, but ensure the compound is stable under these conditions.
-
Storage: Store the stock solution in tightly sealed containers at -20°C or -80°C to prevent degradation and absorption of water.[6] Avoid repeated freeze-thaw cycles.[6]
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a general method for preparing a solution of a poorly soluble benzimidazole compound using HP-β-CD.
Materials:
-
Benzimidazole compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water or desired buffer
-
Stir plate and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare the HP-β-CD solution: Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 10-40% w/v).
-
Add the compound: Add an excess amount of the benzimidazole compound to the HP-β-CD solution.
-
Equilibrate: Stir the mixture at room temperature for 24-48 hours to allow for complexation and to reach equilibrium.
-
Separate undissolved compound: Centrifuge the suspension to pellet the undissolved compound.
-
Filter: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Quantify: Determine the concentration of the dissolved benzimidazole compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.
Data Presentation
Table 1: Solubility Enhancement of Selected Benzimidazoles with Cyclodextrins
| Compound | Cyclodextrin | Fold Increase in Solubility | Reference |
| Albendazole | β-cyclodextrin | ~223x | [18][19] |
| Albendazole | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | ~1058x | [18][19] |
| Albendazole | HP-β-CD + Polyvinylpyrrolidone (PVP) | ~1412x | [18][19] |
| Fenbendazole | β-cyclodextrin | ~432x | [18][19] |
| Fenbendazole | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | ~1512x | [18][19] |
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for benzimidazole solubility issues.
References
-
Ferreira, M. J. P., et al. (2019). Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. Brazilian Journal of Pharmaceutical Sciences, 55. Available from: [Link]
-
Sahay, I. I., & Ghalsasi, P. S. (2019). Water-Assisted Self-Aggregation of Benzimidazole and Triazole Adducts. ACS Omega, 4(1), 437-443. Available from: [Link]
-
Ferreira, M. J. P., et al. (2019). Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. ResearchGate. Available from: [Link]
-
Unknown. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Available from: [Link]
-
Wikipedia. (2024). Cosolvent. Wikipedia. Available from: [Link]
-
Unknown. (n.d.). Development Of Benzimidazole Cyclodextrins Inclusion Complex With Enhanced Solubility And Antimicrobial Activity. Journal of Applied Bioanalysis. Available from: [Link]
-
Sahay, I. I., & Ghalsasi, P. S. (2019). Water-Assisted Self-Aggregation of Benzimidazole and Triazole Adducts. ACS Omega. Available from: [Link]
-
Sahay, I. I., & Ghalsasi, P. S. (2019). Water-Assisted Self-Aggregation of Benzimidazole and Triazole Adducts. PubMed. Available from: [Link]
-
Pourgholami, M. H., et al. (2017). Super Aqueous Solubility of Albendazole in β-Cyclodextrin for Parenteral Application in Cancer therapy. Scientific Reports, 7, 44262. Available from: [Link]
-
Horak, E., et al. (2017). Reversible pH switchable aggregation-induced emission of self-assembled benzimidazole-based acrylonitrile dye in aqueous solution. ResearchGate. Available from: [Link]
-
Unknown. (n.d.). Enhancing Formazan Dissolution to Improve Accuracy in MTT‑Based Cell Viability Assays. SpringerLink. Available from: [Link]
-
Unknown. (n.d.). Harnessing J-aggregation for dual-color cellular imaging with chromenoquinoline-benzimidazole dyes. Royal Society of Chemistry. Available from: [Link]
-
Cook, J. M., et al. (2020). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][18][19]diazepine-3-carboxylate does not influence bioavailability. PMC. Available from: [Link]
-
Prieto, M. J., et al. (2011). Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. SciELO. Available from: [Link]
-
Dahlin, J. L., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Available from: [Link]
-
Evrard, B., et al. (2002). Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins. ResearchGate. Available from: [Link]
-
Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Frontiers Publishing. Available from: [Link]
-
Reddit. (2024, October 25). DMSO vs. DMF for biological testing. Reddit. Available from: [Link]
-
Kumar, S., et al. (2018). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC. Available from: [Link]
-
Wang, Y., et al. (2024). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. MDPI. Available from: [Link]
-
Unknown. (n.d.). Techniques used for Solubility Enhancement of Albendazole. International Journal of Pharmaceutical Science & Innovation. Available from: [Link]
-
Reddit. (2022, January 6). How to tackle compound solubility issue. Reddit. Available from: [Link]
-
Kildegaard, J., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available from: [Link]
-
Unknown. (2021, December 3). NOVEL NEW RESEARCH STRATEGIES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Indo American Journal of Pharmaceutical Sciences. Available from: [Link]
-
Unknown. (n.d.). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. ResearchGate. Available from: [Link]
-
LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Chemistry LibreTexts. Available from: [Link]
-
Sharma, A., et al. (2013). Novel research strategies of benzimidazole derivatives: a review. PubMed. Available from: [Link]
-
ResearchGate. (2021, October 31). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. ResearchGate. Available from: [Link]
-
Islam, M. R., et al. (2018). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PMC. Available from: [Link]
-
Singh, S., et al. (2022). Recent Advances in Synthetic Strategies of Benzimidazole and its Analogs: A Review. Bentham Science. Available from: [Link]
-
Unknown. (2024, March 25). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor.org. Available from: [Link]
-
Unknown. (2023, August 11). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. Available from: [Link]
Sources
- 1. NOVEL NEW RESEARCH STRATEGIES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW - IJPRS [ijprs.com]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Novel research strategies of benzimidazole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. impactfactor.org [impactfactor.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. Water-Assisted Self-Aggregation of Benzimidazole and Triazole Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate does not influence bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scielo.br [scielo.br]
- 19. researchgate.net [researchgate.net]
- 20. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Addressing challenges in the scale-up synthesis of benzimidazole derivatives
Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of benzimidazole derivatives transitions a project from predictable bench-top chemistry to a complex system governed by mass transfer, heat dissipation, and phase dynamics.
As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we will dissect the causality behind common scale-up failures, provide self-validating methodologies, and equip you with the mechanistic understanding required to troubleshoot oxidative cyclo-dehydrogenation reactions effectively.
I. Mechanistic Overview of Benzimidazole Formation
To troubleshoot effectively, one must understand the reaction pathway. The classical synthesis involves the condensation of o-phenylenediamine (OPD) with an aldehyde to form a Schiff base, followed by intramolecular cyclization to a benzimidazoline intermediate, and finally, oxidative dehydrogenation to yield the aromatic benzimidazole[1].
Caption: Mechanistic pathway of benzimidazole synthesis via oxidative cyclo-dehydrogenation.
II. Troubleshooting Guide & FAQs
Q1: Why is my scale-up reaction stalling at the intermediate stage, resulting in low overall yields? Causality: At the bench scale, ambient oxygen or mild oxidants easily penetrate the small reaction volume to drive the final oxidative dehydrogenation step. In a scale-up reactor, the surface-area-to-volume ratio drops drastically, leading to poor mass transfer of the oxidant[2]. The reaction stalls at the benzimidazoline intermediate. Solution: Do not simply increase the reaction time, as this leads to thermal degradation. Instead, introduce a homogeneous catalyst (such as Co(acac)₂[1]) or utilize active Deep Eutectic Solvents (DES)[3] that maintain high local concentrations of reactive species. Ensure your impeller design promotes high-shear gas-liquid mixing if air/O₂ is the terminal oxidant.
Q2: How can I resolve severe emulsion formation during the aqueous work-up? Causality: Emulsions in benzimidazole scale-ups are typically stabilized by unreacted starting materials (like oxidized OPD oligomers) or polymeric byproducts acting as surfactants at the organic-aqueous interface[2]. Solution:
-
Add a small amount of brine (saturated NaCl) to increase the ionic strength of the aqueous layer, forcing the organic compounds out of the aqueous phase.
-
Filter the biphasic mixture through a pad of Celite. This removes the insoluble micro-particulates that physically stabilize the emulsion boundary[2].
Q3: Why is my product degrading or darkening significantly during scale-up? Causality: o-Phenylenediamine is highly susceptible to air oxidation, forming dark, complex oligomeric impurities. In a pilot reactor, the headspace volume and initial mixing introduce more oxygen than a sealed bench flask[2]. Solution: Purge the reactor with nitrogen or argon before heating, and use degassed solvents. If the final step requires oxidation, only introduce the oxidant after the Schiff base intermediate has fully formed.
Caption: Troubleshooting decision tree for addressing low product yield in scale-up.
III. Quantitative Comparison of Scale-Up Methodologies
Selecting the right catalytic system is the most critical decision in process chemistry. The table below summarizes validated methodologies for benzimidazole scale-up, highlighting their operational advantages.
| Catalytic System | Typical Scale | Yield (%) | Time | Key Advantage for Scale-Up |
| Deep Eutectic Solvent (ChCl:o-PDA) | 20 mmol+ | 93 - 97% | 10 min | Dual role as solvent/reactant; eliminates chromatographic purification[3]. |
| Co(II) acetylacetone | 1 - 5 mmol | 85 - 95% | 4 h | Operates at room temperature; simple recrystallization[1]. |
| Pd-Catalyzed Amination | 0.26 mmol | 80 - 90% | 15 min | High-throughput; amenable to microwave/flow systems[4]. |
| Methanesulphonic acid-SiO₂ | Multi-gram | 80 - 95% | 2 - 6 h | Solid-phase, solvent-free condition; easy product isolation[5]. |
IV. Standard Operating Procedure: Scale-Up via Deep Eutectic Solvents (DES)
Traditional methods require volatile organic solvents and complex, solvent-heavy purifications. By utilizing a Choline Chloride (ChCl) and o-phenylenediamine (o-PDA) eutectic mixture, the starting material acts as its own solvent.
Causality Focus: This method drastically increases the local concentration of reactants, driving the condensation forward without external solvents, and relies on a simple water-quench for isolation[3].
Step-by-Step Methodology:
-
Preparation of the DES: In a reactor equipped with mechanical stirring, combine Choline Chloride and o-PDA in a 1:1 molar ratio. Heat gently to 80 °C.
-
Self-Validation Check: The formation of a clear, stable, homogeneous liquid at 80 °C confirms the successful generation of the eutectic network. If solids persist, verify the moisture content of the Choline Chloride.
-
-
Condensation & Cyclization: Add the appropriate aldehyde (1.0 equivalent for 2-substituted benzimidazoles; 2.0 equivalents for 1,2-disubstituted benzimidazoles) directly to the DES under continuous mechanical stirring at 80 °C[3].
-
Causality: Mechanical stirring is critical here. As the benzimidazole product forms, the viscosity of the mixture will change. Magnetic stirring will fail at scale, leading to localized hot spots and thermal degradation[2].
-
-
Reaction Monitoring: Monitor the reaction via GC/MS or HPLC. Due to the high effective concentration, full conversion is typically achieved in 8–10 minutes[3].
-
Quenching and Precipitation: Slowly charge the reactor with deionized water (approx. 2 volumes relative to the DES).
-
Causality: Water instantly disrupts the hydrogen-bonding network of the DES. This solubilizes the Choline Chloride into the aqueous phase while precipitating the highly hydrophobic benzimidazole product[3].
-
-
Isolation: Filter the resulting aqueous suspension. Wash the filter cake with cold water. The crude product is typically of high enough purity that column chromatography is bypassed entirely, requiring only an optional recrystallization from hot methanol[1] if ultra-high purity is required for downstream API synthesis.
V. References
-
Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature Chiang Mai Journal of Science (ThaiScience) URL: [Link]
-
Solid Phase Synthesis of Biologically active Benzimidazole Derivatives Catalysed by CH3SO3H/SiO2 Oriental Journal of Chemistry URL:[Link]
-
Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent Molecules (NIH) URL:[Link]
-
An Improved Procedure for the Synthesis of Benzimidazoles, Using Palladium-Catalyzed Aryl-Amination Chemistry ACS Publications URL:[Link]
Sources
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Benzimidazole Compounds
This guide provides in-depth troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of benzimidazole compounds. Our approach is grounded in scientific principles and practical, field-proven experience to ensure the integrity and accuracy of your chromatographic results.
Introduction: Understanding the Challenge with Benzimidazoles
Benzimidazole and its derivatives are a significant class of heterocyclic compounds in pharmaceutical development, known for their diverse biological activities.[1] However, their analysis by reverse-phase high-performance liquid chromatography (RP-HPLC) is often plagued by poor peak shapes, most notably peak tailing. This phenomenon, characterized by an asymmetric peak with a drawn-out trailing edge, can significantly compromise the accuracy of quantification and the resolution of closely eluting peaks.[2][3]
The primary cause of peak tailing for these basic compounds is secondary interactions with the stationary phase.[4][5] This guide will dissect the root causes of this issue and provide a systematic approach to its resolution.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a distortion where the latter half of a chromatographic peak is broader than the front half.[3] It is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As), where a value of 1 indicates a perfectly symmetrical Gaussian peak. A value greater than 1 indicates tailing, and for most applications, a tailing factor above 2.0 is generally considered unacceptable.[6]
Q2: Why are benzimidazole compounds particularly prone to peak tailing in RP-HPLC?
A2: Benzimidazoles are basic compounds, and their amine functional groups can engage in secondary ionic interactions with acidic residual silanol groups (Si-OH) present on the surface of silica-based stationary phases.[5][6] These unwanted interactions lead to a mixed-mode retention mechanism, causing some analyte molecules to be retained longer and resulting in a "tailing" peak shape.[3]
Q3: How does the mobile phase pH influence peak tailing for benzimidazoles?
A3: Mobile phase pH is a critical parameter.[7] At mid-range pH, residual silanol groups on the column can be ionized (SiO-), leading to strong electrostatic interactions with the protonated, positively charged benzimidazole molecules, causing significant tailing.[2][8] By lowering the mobile phase pH (typically below 3), the silanol groups are fully protonated and less likely to interact with the protonated analyte, leading to improved peak symmetry.[5][9]
Q4: What is an "end-capped" column, and can it help reduce tailing?
A4: An end-capped column has undergone a secondary chemical treatment to block a significant portion of the residual silanol groups with a less polar functional group.[5][10] Using a modern, high-purity, end-capped column is highly recommended as it minimizes the sites available for secondary interactions with basic analytes like benzimidazoles, thereby reducing peak tailing.[3][6]
Q5: Are there alternatives to silica-based columns for analyzing benzimidazoles?
A5: Yes, for particularly challenging separations, alternative stationary phases can be considered. Columns with hybrid particle technology (organic/inorganic silica) often exhibit improved stability at a wider pH range and reduced silanol activity.[11] Additionally, columns specifically designed for polar compounds or those with different surface chemistries (e.g., polar-embedded or phenyl phases) can offer alternative selectivities and improved peak shapes.[12][13][14]
In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing for benzimidazole compounds. Start with Step 1 and proceed sequentially, as mobile phase optimization is often the most effective and least invasive solution.
Step 1: Mobile Phase pH Optimization
The most influential factor in controlling the peak shape of basic compounds is the mobile phase pH. The goal is to control the ionization of both the benzimidazole analyte and the stationary phase's residual silanol groups.
The Underlying Mechanism:
Benzimidazole compounds are basic, with pKa values typically ranging from 4.5 to 7.4.[1][15][16][17][18] Residual silanol groups on silica-based columns are acidic, with a pKa of approximately 3.8-4.2.[8] At a mobile phase pH between these pKa values, both the analyte (protonated and positively charged) and the silanols (deprotonated and negatively charged) are ionized, leading to strong secondary electrostatic interactions and peak tailing.
Experimental Protocol: pH Adjustment
-
Determine the pKa of your benzimidazole compound. This information is crucial for selecting the optimal mobile phase pH. A pH at least 2 units away from the analyte's pKa is recommended for robust methods.[7]
-
Lower the mobile phase pH. Adjust the pH of the aqueous portion of your mobile phase to between 2.5 and 3.5 using an appropriate acid buffer. At this low pH, the residual silanol groups will be fully protonated (Si-OH), minimizing their ability to interact with the protonated benzimidazole analyte.[5][9]
-
Equilibrate the column thoroughly. Before injecting your sample, ensure the column is fully equilibrated with the new mobile phase (at least 10-15 column volumes).
Data-Driven Decision Making: Buffer Selection
| Buffer System | pKa | Effective pH Range | UV Cutoff (nm) | Comments |
| Phosphate | 2.1, 7.2, 12.3 | 2.0-3.0, 6.2-8.2 | ~200 | Good buffering capacity at low pH. |
| Formate | 3.8 | 2.8-4.8 | ~210 | Volatile, suitable for LC-MS applications.[19] |
| Acetate | 4.8 | 3.8-5.8 | ~210 | Less effective at very low pH.[19] |
Note: The effective pH range is generally considered to be pKa ± 1 pH unit.[19]
Step 2: Employing Mobile Phase Additives
If pH adjustment alone is insufficient, the use of mobile phase additives can further improve peak shape.
The Role of Additives:
Additives like trifluoroacetic acid (TFA) or other ion-pairing agents can act as "silanol blockers" or form neutral complexes with the analyte.
Experimental Protocol: Using Trifluoroacetic Acid (TFA)
-
Introduce a low concentration of TFA. Add 0.05% to 0.1% (v/v) TFA to your mobile phase.[20][21][22]
-
Mechanism of Action: TFA serves multiple purposes:
-
It acts as an ion-pairing agent, forming a neutral complex with the protonated benzimidazole, which has a reduced affinity for the ionized silanol groups.[22][23]
-
It effectively lowers the mobile phase pH, ensuring silanol groups are protonated.[24]
-
The trifluoroacetate anion can compete with the analyte for interaction with any remaining active sites on the stationary phase.
-
-
Caution for LC-MS: Be aware that TFA is an ion-suppressing agent and may not be ideal for mass spectrometry detection.[20] Formic acid is a more MS-friendly alternative.[21]
Alternative: Ion-Pairing Chromatography
For more challenging separations, dedicated ion-pairing reagents can be used.[25][26][27] These reagents, such as alkyl sulfonates, form a stable, neutral ion pair with the charged analyte, enhancing its hydrophobicity and retention in a reversed-phase system while minimizing interactions with the stationary phase.[27]
Step 3: Column Selection and Care
The choice and condition of your HPLC column are paramount for achieving good peak shape.
The Importance of the Stationary Phase:
As previously discussed, residual silanol groups are the primary culprits. Modern columns are designed to minimize their impact.
Recommendations for Column Selection:
-
Use a high-purity, end-capped C18 or C8 column. These columns have a lower density of accessible silanol groups.[6]
-
Consider columns with alternative bonding. Polar-embedded or polar-endcapped columns have stationary phases that are more compatible with highly aqueous mobile phases and can shield residual silanol activity.[28]
-
For highly polar benzimidazoles, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may provide better retention and peak shape.[13][29]
Protocol for Column Health Check:
-
Inspect for physical damage. Check for any signs of a void at the column inlet, which can cause peak distortion for all analytes.[5][30] If suspected, reversing and flushing the column (if permitted by the manufacturer) may resolve the issue.[5]
-
Rule out contamination. If peak tailing appears suddenly, it may be due to a strongly retained contaminant from a previous injection. Flushing the column with a strong solvent may be necessary.
-
Use a guard column. A guard column can protect the analytical column from strongly retained impurities and particulates in the sample, extending its lifetime and maintaining performance.[31]
Step 4: Addressing Extra-Column and System Effects
Sometimes, the source of peak tailing lies outside the column.
Understanding Extra-Column Volume:
Excessive volume in the tubing, fittings, or detector flow cell can lead to band broadening and peak tailing, especially for early eluting peaks.[30][32]
Troubleshooting System Issues:
-
Minimize tubing length and diameter. Use the shortest possible length of narrow-bore tubing (e.g., 0.005" I.D.) to connect the injector, column, and detector.
-
Ensure proper connections. Poorly made connections can introduce dead volume.
-
Check for sample overload. Injecting too large a volume or too high a concentration of the sample can lead to peak distortion.[32] Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.
-
Verify sample solvent compatibility. The solvent in which your sample is dissolved should be of similar or weaker strength than the mobile phase to avoid peak distortion.[31]
Visualizing the Troubleshooting Workflow
Caption: Interaction of benzimidazole with the stationary phase.
References
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]
-
Why is trifluoroacetic acid (TFA) used in c-18 column? - ResearchGate. [Link]
-
T[20]roubleshooting HPLC- Tailing Peaks - Restek Resource Hub. [Link]
-
Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed. [Link]
-
What is TFA and when should I use it - Primer. [Link]
-
Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. [Link]
-
Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method | Journal of Chemical & Engineering Data - ACS Publications. [Link]
-
Benzimidazole | C7H6N2 | CID 5798 - PubChem - NIH. [Link]
-
Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA) - KNAUER. [Link]
-
Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects - MDPI. [Link]
-
An Overview About Synthetic and Biological Profile of Benzimidazole - Scholars Research Library. [Link]
-
The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. [Link]
-
Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). [Link]
-
HPLC Troubleshooting Guide. [Link]
-
HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. [Link]
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. [Link]
-
The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]
-
Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. [Link]
-
UHPLC Column for Highly Polar Basic Compounds - Phenomenex. [Link]
-
Analysis of basic compounds at high pH values by reversed-phase liquid chromatography | Request PDF - ResearchGate. [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. [Link]
-
Ion pair chromatography reagents. [Link]
-
3 Ideal Columns for Analyzing Polar Compounds | YMC America. [Link]
-
Chromatography Columns: Which Ones Should You Use? - Lab Manager. [Link]
-
Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases - HPLC. [Link]
-
Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations - MAC-MOD Analytical. [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographytoday.com [chromatographytoday.com]
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- 14. mac-mod.com [mac-mod.com]
- 15. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
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- 19. agilent.com [agilent.com]
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- 21. What is TFA and when should I use it - Primer [mtc-usa.com]
- 22. Optimize HPLC-UV Baseline for TFA Applications [knauer.net]
- 23. Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification? | AAT Bioquest [aatbio.com]
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- 25. km3.com.tw [km3.com.tw]
- 26. HPLC Ion Pair Reagents | Fisher Scientific [fishersci.com]
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- 30. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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Technical Support Center: Minimizing Side Product Formation in the Synthesis of Ethanone Oximes
Welcome to the technical support center for the synthesis of ethanone oximes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles governing side product formation, empowering you to make informed decisions in your experimental design.
Introduction
The synthesis of ethanone oximes, typically through the condensation of an ethanone derivative with hydroxylamine, is a fundamental transformation in organic chemistry.[1][2] These oximes are not only crucial intermediates in the production of materials like Nylon-6 (via the Beckmann rearrangement of cyclohexanone oxime) but are also prevalent in medicinal chemistry and drug development.[3][4][5][6] While the reaction appears straightforward, the formation of side products can significantly impact yield, purity, and the overall efficiency of the process. This guide provides in-depth answers to common challenges encountered during ethanone oxime synthesis, focusing on practical solutions grounded in chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction is sluggish and gives a low yield of the desired oxime. What are the primary factors I should investigate?
Answer:
Several factors can contribute to incomplete or low-yielding oximation reactions. The most critical parameters to control are pH, stoichiometry, and temperature.
-
pH Control is Paramount: The condensation of a ketone with hydroxylamine is pH-sensitive. The reaction requires a weakly acidic medium (typically pH 4-6) to proceed efficiently.[7]
-
Why? The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the ethanone.[8][9] If the solution is too acidic, the hydroxylamine will be excessively protonated (NH₃OH⁺), rendering it non-nucleophilic. Conversely, in a strongly basic medium, the concentration of the protonated carbonyl, which is more electrophilic, is too low. A weakly acidic environment provides the optimal balance, protonating the carbonyl to increase its electrophilicity without deactivating the hydroxylamine nucleophile.[10]
-
Troubleshooting: When using hydroxylamine hydrochloride (NH₂OH·HCl), a weak base like sodium acetate or pyridine is often added to neutralize the liberated HCl and maintain the optimal pH range.[7][11] If your yields are low, verifying and adjusting the pH of your reaction mixture is the first and most crucial step.
-
-
Reagent Stoichiometry: An insufficient amount of hydroxylamine can lead to an incomplete reaction.
-
Recommendation: A slight excess of hydroxylamine hydrochloride (typically 1.1 to 1.5 equivalents) is recommended to drive the reaction to completion.[7]
-
-
Temperature and Reaction Time: While many oximations proceed at room temperature, some less reactive ethanones may require gentle heating (e.g., refluxing in ethanol) to increase the reaction rate.[7][11]
Question 2: I've isolated my product, but spectroscopic analysis (NMR, IR) suggests the presence of impurities. What are the most common side products in ethanone oxime synthesis?
Answer:
The primary side products in ethanone oxime synthesis often arise from competing reaction pathways or the inherent reactivity of the oxime product itself. The most common impurities include:
-
Unreacted Ethanone: Incomplete conversion is a frequent issue, as discussed in the previous question.
-
E/Z Isomers: Ketoximes, like ethanone oximes, can exist as geometric isomers (E and Z) due to the restricted rotation around the C=N double bond.[1][13][14] The reaction often produces a mixture of these isomers, which may have different physical and spectroscopic properties.[13][15] While not technically a side product in the sense of an undesired chemical transformation, the presence of both isomers can complicate purification and characterization.
-
Beckmann Rearrangement Products (Amides): Under acidic conditions, particularly with heating, ethanone oximes can undergo a Beckmann rearrangement to form the corresponding N-substituted amide.[3][4][16] For example, acetophenone oxime can rearrange to acetanilide.[17] This is a significant potential side reaction, especially if strong acids are used as catalysts or if the reaction is heated for an extended period.[3][4][18]
-
Hydrolysis Products (Regenerated Ethanone): Oximes are susceptible to hydrolysis back to the parent ketone and hydroxylamine, especially in the presence of acid and water.[1][3][19] While oximes are generally more stable to hydrolysis than hydrazones, this can be a notable side reaction, particularly during acidic workup procedures.[20][21][22]
Question 3: How can I minimize the formation of the Beckmann rearrangement product?
Answer:
The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes.[4] To minimize its occurrence during the synthesis of ethanone oximes, consider the following strategies:
-
Strict pH Control: Avoid strongly acidic conditions. As mentioned, a weakly acidic environment (pH 4-6) is optimal for oxime formation and less conducive to the Beckmann rearrangement.[7]
-
Choice of Acid/Base: Instead of strong mineral acids, use a buffer system like sodium acetate with hydroxylamine hydrochloride.[7] If a base is needed, pyridine is a common choice.[11][12]
-
Temperature Management: Avoid excessive heating. If the reaction requires elevated temperatures, use the minimum temperature necessary to achieve a reasonable reaction rate. Monitor the reaction closely by TLC to prevent prolonged heating after the starting material has been consumed.
-
Catalyst Selection: While not typically used for simple oxime formation, be aware that certain reagents used to promote the Beckmann rearrangement (e.g., PCl₅, thionyl chloride, strong acids like sulfuric acid) should obviously be avoided if the oxime is the desired product.[4]
Question 4: I am observing both E and Z isomers of my ethanone oxime. How can I control the isomeric ratio or separate the isomers?
Answer:
The formation of a mixture of E and Z isomers is common for ketoximes where the two groups attached to the carbonyl are different.[1][13][14]
-
Controlling the Isomeric Ratio: The ratio of isomers can be influenced by reaction conditions such as temperature and the choice of base, although achieving high selectivity for one isomer can be challenging.[13] In some cases, isomerization can occur under acidic conditions.[23]
-
Separation of Isomers: If a single isomer is required, separation of the mixture is often necessary. Common laboratory techniques for separating E/Z isomers of oximes include:
-
Column Chromatography: This is a widely used and effective method for separating isomers on both analytical and preparative scales.[13]
-
Fractional Crystallization: Due to differences in their crystal packing and solubility, it may be possible to separate the isomers by fractional crystallization from a suitable solvent.[13]
-
-
Characterization: Distinguishing between the E and Z isomers is typically achieved using spectroscopic methods, primarily NMR. The chemical shifts of protons and carbons near the C=N bond will differ between the two isomers.[13] 2D NMR techniques like NOESY can provide definitive stereochemical assignment.[13]
Experimental Protocols & Data
Optimized Protocol for the Synthesis of Acetophenone Oxime
This protocol is designed to maximize the yield of the desired oxime while minimizing common side products.
Materials:
-
Acetophenone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine acetophenone (1.0 eq), ethanol, and pyridine (2.8 eq).[12]
-
To the stirred solution, add hydroxylamine hydrochloride (1.5 eq) portion-wise.[12]
-
Heat the reaction mixture to 60°C and maintain for approximately 75 minutes.[12] Monitor the reaction progress by TLC (e.g., using a 9:1 hexane/ethyl acetate eluent).[12]
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and transfer to a separatory funnel.[12]
-
Extract the aqueous layer with ethyl acetate (3x).[11]
-
Combine the organic extracts and wash successively with 1 M HCl (to remove pyridine) and then with brine.[11][12]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[11]
-
Purify the crude acetophenone oxime by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain a crystalline solid.[12][24]
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield / Incomplete Reaction | Incorrect pH | Adjust pH to a weakly acidic range (4-6) using a suitable base (e.g., sodium acetate, pyridine).[7] |
| Insufficient Hydroxylamine | Use a slight excess of hydroxylamine hydrochloride (1.1-1.5 equivalents).[7] | |
| Sub-optimal Temperature/Time | Gently heat the reaction if necessary and monitor by TLC to determine the optimal reaction time.[7][11] | |
| Presence of Amide Impurity | Beckmann Rearrangement | Avoid strong acids and excessive heat. Maintain strict pH control.[3][4] |
| Regenerated Starting Ketone | Hydrolysis of Oxime | Avoid prolonged exposure to acidic conditions, especially during workup.[1][3] |
| Mixture of E/Z Isomers | Inherent to Ketoxime Formation | Separate isomers using column chromatography or fractional crystallization.[13] |
Reaction Mechanisms & Visualizations
Understanding the reaction pathways is crucial for effective troubleshooting. The following diagrams illustrate the desired oxime formation and key side reactions.
Mechanism of Ethanone Oxime Formation
Caption: Mechanism of acid-catalyzed oxime formation.
Side Reaction Pathways
Caption: Competing reactions in ethanone oxime synthesis.
References
- Organic Syntheses Procedure.
- Hydrolytic Stability of Hydrazones and Oximes - PMC - NIH.
- Characterization and separation of Deoxybenzoin oxime isomers - Benchchem.
- A Comparative Guide to the Hydrolytic Stability of Oxime Linkages in Physiological Conditions - Benchchem.
- A kinetic study of reactions of ketones and oximes.
- 4 - Organic Syntheses Procedure.
- Oximes - CAMEO Chemicals - NOAA.
- Acetophenone Oxime Synthesis Method | PDF | Ketone | Chemistry - Scribd.
- Oxime - Wikipedia.
- Hydrolytic Stability of Hydrazones and Oximes - Raines Lab.
- Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid - Oriental Journal of Chemistry.
- A certain test for aldehydes and most ketones depends upon a color-change when the compound is added to a solution of hydroxylamine hydrochloride and an acid-base indicator. Explain the basis of this test. - Vaia.
- How to improve the yield of Deoxybenzoin oxime synthesis - Benchchem.
- The Emergence of Oxime Click Chemistry and its Utility in Polymer Science - RSC Publishing.
- Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - MDPI.
- Academic Journal of Life Sciences Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester.
- Hydrolytic Stability of Hydrazones and Oximes - ResearchG
- The Beckmann Rearrangement - Denmark.
- Beckmann rearrangement of acetophenone oximes to the corresponding amides organo-catalyzed by trifluoroacetic acid for - IRIS.
- Synthesis Protocol for 1-Cyclopropyl-ethanone oxime: An Applic
- Metal-Involving Synthesis and Reactions of Oximes | Chemical Reviews - ACS Public
- Oximes - BYJU'S.
- Synthesis of ketones by hydrolysis, deprotection, or oxid
- Beckmann Rearrangement of Ketoximes Induced by Phenyl Dichlorophosphate at Ambient Temper
- Synthesis of Some Alicyclic Oximes and Study of the Expected Conform
- An Efficient Procedure for Synthesis of Oximes by Grinding.
- Geometrical Isomerism in Alkenes and Oximes | Dalal Institute.
- Product Class 15: Oximes.
- An In-depth Technical Guide to the Stability and Reactivity of 1-Cyclopropyl-ethanone Oxime - Benchchem.
- Research Progress on Sustainable and Green Production of Oxime - ACS Public
- A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC.
- Beckmann Rearrangement - Master Organic Chemistry.
- Beckmann rearrangement - Wikipedia.
- Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC.
- Synthesis of some 1-(2-naphthyl)-2-(imidazole-1-yl)ethanone oxime and oxime ether derivatives and their anticonvulsant and antimicrobial activities - PubMed.
- Synthesis of some oxime ether derivatives of 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone and their anticonvulsant and antimicrobial activities - PubMed.
- Action of Hydroxylamine on Aldehyde and Ketone - YouTube.
- Synthesis of Hydroxylamine via Ketone-Mediated Nitrate Electroreduction | Journal of the American Chemical Society - ACS Public
- Formation of oximes and hydrazones (video) - Khan Academy.
- Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog - Ch.imperial.
- 9 - Organic Syntheses Procedure.
- Synthesis of some 1-(2-naphthyl)-2-(imidazole-1-yl)
Sources
- 1. Oxime - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Oximes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. Synthesis of some 1-(2-naphthyl)-2-(imidazole-1-yl)ethanone oxime and oxime ether derivatives and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of some oxime ether derivatives of 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. vaia.com [vaia.com]
- 9. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 10. pubs.rsc.org [pubs.rsc.org]
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- 24. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Furan-Containing Compounds Stability & Storage
Welcome to the Technical Support Center for Furan-Containing Compounds. Furan rings are critical scaffolds in drug development and biomass valorization, but they are notoriously susceptible to degradation via acid-catalyzed ring opening, oxidation, and photolysis.
As a Senior Application Scientist, I have designed this guide to move beyond basic recommendations. Here, we explore the causality behind furan instability and provide self-validating troubleshooting workflows to ensure the long-term integrity of your critical compounds.
Part 1: Core Principles of Furan Instability (FAQ)
Q1: Why does my furan-containing compound degrade so rapidly in aqueous or acidic media? A1: Furan rings are highly sensitive to acidic conditions, primarily undergoing acid-catalyzed ring-opening. The causality lies in the electron-rich, pseudoaromatic nature of the furan ring. Protonation occurs preferentially at the α-carbon, which is the rate-limiting step. This forms a reactive carbocation intermediate that undergoes nucleophilic attack by water, forming a furanol intermediate (e.g., 2,5-dihydro-2-furanol) that ultimately collapses into a 1,4-dicarbonyl compound [1]. To prevent this, strict pH control is required during all phases of handling.
Q2: What is the optimal solvent class for storing furan derivatives as stock solutions? A2: Polar aprotic solvents, particularly N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), are strongly recommended. Recent comprehensive evaluations demonstrate that polar aprotic solvents exert a strong stabilizing effect by suppressing the hydration reactions that lead to ring opening, whereas protic solvents or aqueous mixtures accelerate degradation [2].
Q3: My compound turns yellow/brown over time even when stored in the refrigerator. What is happening? A3: This discoloration is a hallmark of oxidation and subsequent polymerization. Furans can undergo autoxidation or react with singlet oxygen to form endoperoxides, which then decompose into reactive dicarbonyls. These dicarbonyls polymerize into colored, humin-like oligomers [3]. This indicates that refrigeration alone is insufficient; the storage environment must be strictly anaerobic and photoprotected.
Part 2: Troubleshooting Guide
Issue 1: Significant yield loss and degradation during silica gel chromatography.
-
Root Cause: Standard silica gel is inherently slightly acidic (pH ~4.5–5.5). This localized acidity is sufficient to trigger the acid-catalyzed ring-opening of sensitive furans during extended residence times on the column [4].
-
Resolution:
-
Use neutral or deactivated silica gel.
-
Alternatively, basify the mobile phase by adding 0.1% to 1% triethylamine (TEA) to neutralize the acidic silanol groups on the silica surface.
-
Issue 2: Compound degrades during aqueous workup.
-
Root Cause: The pH of the aqueous layer drops too low during extraction or washing steps, causing rapid hydrolysis of the furan core.
-
Resolution: Carefully buffer the aqueous phase. Avoid strongly acidic washes (like 1M HCl). If an acid wash is necessary to remove amine impurities, use a mild, buffered solution (e.g., saturated NH₄Cl, pH ~5.5) and minimize contact time [4].
Issue 3: Inconsistent biological assay results from frozen stock solutions over several months.
-
Root Cause: Repeated freeze-thaw cycles introduce atmospheric oxygen and moisture condensation into the vial, leading to cumulative oxidative and hydrolytic degradation [3].
-
Resolution: Aliquot the master stock into single-use vials before initial freezing. Purge the headspace of each vial with Argon (which is denser than Nitrogen, providing a superior protective blanket) before sealing.
Part 3: Quantitative Stability Data
The following matrix summarizes the quantitative and qualitative stability profiles of furan derivatives across various environments, allowing for easy comparison when designing storage protocols.
| Storage Condition / Matrix | Additive / pH | Temperature | Stability Outcome | Primary Degradation Mechanism |
| Aqueous Media | pH < 4.0 (Acidic) | 20°C - 80°C | Highly Unstable | Acid-catalyzed ring opening [1] |
| Aqueous Media | pH > 10.0 (Basic) | 20°C - 80°C | Moderately Unstable | Base-catalyzed hydrolysis [2] |
| Polar Aprotic (DMF, THF) | None (Neutral) | -20°C to 4°C | Highly Stable | N/A (Optimal storage condition) [2] |
| Protic Solvents (MeOH) | None | 20°C | Moderately Stable | Solvolysis / Acetal formation |
| Solid State (Ambient Air) | None | 20°C (Light exposed) | Unstable | Autoxidation and photolysis [3] |
Part 4: Standard Operating Procedures (Protocols)
Protocol 1: Preparation of Furan Compounds for Long-Term Storage
This self-validating protocol ensures that the compound is isolated from the three main degradation vectors: moisture, oxygen, and light.
-
Drying: Lyophilize or dry the purified furan compound under high vacuum (< 0.1 mbar) for at least 12 hours to remove trace protic solvents or moisture.
-
Solvent Selection (for solutions): Dissolve the compound in an anhydrous, inhibitor-free, polar aprotic solvent (e.g., anhydrous DMF or DMSO) [2].
-
Aliquoting: Transfer the solution (or dry powder) into amber glass vials to prevent photolytic degradation.
-
Inert Gas Purging: Insert an Argon gas line into the vial. Purge the headspace gently for 30–60 seconds. Argon is preferred over Nitrogen as it is denser than air and settles over the sample [3].
-
Sealing and Storage: Seal the vial immediately with a PTFE-lined cap. Store at -20°C or -80°C.
-
Validation Step: Analyze a control aliquot via HPLC-UV or ¹H-NMR at Day 0, Day 30, and Day 90 to confirm structural integrity and establish a specific, data-backed shelf-life.
Protocol 2: Forced Degradation Study (Stability-Indicating Assay)
To understand your specific furan's vulnerability, perform a forced degradation study. This creates a self-validating baseline for your analytical methods.
-
Sample Preparation: Prepare 1 mg/mL stock solutions of the furan compound in an inert solvent (e.g., acetonitrile).
-
Stress Conditions:
-
Acidic: Mix 1 mL stock with 1 mL 0.1 M HCl.
-
Basic: Mix 1 mL stock with 1 mL 0.1 M NaOH.
-
Oxidative: Mix 1 mL stock with 1 mL 3% H₂O₂.
-
Thermal/Photolytic: Expose solid sample to 60°C and direct UV light for 48 hours.
-
-
Incubation & Quenching: Incubate solutions at 40°C for 24 hours. Quench acidic/basic samples to neutral pH using appropriate buffers.
-
Analysis: Analyze via LC-MS. The appearance of M+18 peaks (hydration) or M+16/M+32 peaks (oxidation) will empirically dictate which storage parameters require the strictest control for your specific analog.
Part 5: Visual Workflows
Mechanistic Pathway of Degradation
Understanding the exact mechanism of acid-catalyzed degradation is critical for preventing it. The workflow below illustrates the rate-limiting steps and intermediate formations.
Caption: Acid-catalyzed degradation pathway of the furan ring leading to 1,4-dicarbonyl formation.
Standardized Storage Workflow
Implementing a standardized pipeline prevents batch-to-batch variability in compound stability.
Caption: Optimized workflow for the purification, preparation, and long-term storage of furans.
References
-
BioChemTech Research Center. "The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions." ChemSusChem, 2025. Available at:[Link]
Technical Support Center: Optimization of Molecular docking Parameters for Benzimidazole Ligands
Welcome to the technical support center for optimizing molecular docking parameters for benzimidazole ligands. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of docking this important heterocyclic scaffold. Here, we will address common challenges and provide in-depth, field-proven insights in a direct question-and-answer format to enhance the accuracy and predictive power of your in-silico experiments.
Frequently Asked Questions (FAQs)
Q1: Which molecular docking software is most suitable for benzimidazole derivatives?
The choice of docking software is a critical first step and often depends on a balance of accuracy, speed, and user expertise. For benzimidazole ligands, several packages have demonstrated robust performance.[1]
-
AutoDock Vina: A popular choice renowned for its speed and high-quality binding mode prediction, making it ideal for virtual screening of benzimidazole libraries.[1][2]
-
Schrödinger-Maestro (Glide): This commercial suite offers a comprehensive and user-friendly workflow, from protein and ligand preparation to sophisticated docking and scoring, often favored in industrial drug discovery settings.[1]
-
GOLD (Genetic Optimisation for Ligand Docking): Known for its flexibility in handling protein and ligand flexibility and its suite of scoring functions, which can be beneficial for the specific electronic and steric properties of benzimidazoles.[3]
-
AutoDock 4: While older and slower than Vina, it provides greater control over atom types and charge models, which can be advantageous for accurately representing the nuanced electrostatics of the benzimidazole core.[1]
Expert Insight: There is no single "best" software. The optimal choice depends on your specific research question. For large-scale virtual screening, AutoDock Vina's speed is a significant advantage. For detailed binding mode analysis and lead optimization, the refined scoring functions and flexibility options in Glide or GOLD may be more appropriate.
Q2: How should I select the appropriate force field for my benzimidazole docking study?
The force field is fundamental to accurately modeling the potential energy surface of the ligand-protein system. For benzimidazole derivatives, several general-purpose force fields are commonly and successfully employed:
-
AMBER (Assisted Model Building with Energy Refinement): A versatile and widely used force field suitable for both proteins and organic molecules like benzimidazoles.[1][4]
-
MMFF94 (Merck Molecular Force Field 94): Optimized for a broad range of small organic molecules and has shown good performance for benzimidazole-like structures.[1]
-
OPLS (Optimized Potentials for Liquid Simulations): The OPLS force fields, particularly those available in the Schrödinger suite, are well-parameterized for drug-like molecules.[4]
Causality: The choice of force field dictates how intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) are calculated. An inappropriate force field can lead to an inaccurate representation of the binding energetics and, consequently, incorrect binding poses and affinities. It is advisable to test more than one force field if your computational resources permit and compare the results against any available experimental data.
Q3: How do I correctly handle the tautomeric and protonation states of the benzimidazole scaffold?
This is a critical and often overlooked aspect of preparing benzimidazole ligands for docking. Failure to address this can lead to fundamentally flawed results.
-
Tautomerism: The imidazole proton of the benzimidazole ring can reside on either of the two nitrogen atoms. It is crucial to generate both tautomeric forms of your ligand and dock them as separate entries. The binding pocket's specific hydrogen bonding network will likely favor one tautomer over the other, and pre-determining this is challenging.[1]
-
Protonation State: The pKa of the benzimidazole nitrogens is influenced by substituents on the ring. At a physiological pH of ~7.4, one of the imidazole nitrogens may be protonated.[1] It is highly recommended to use software tools like ChemAxon's MarvinSketch or similar pKa calculators to predict the most probable protonation state at your experimental pH.[1] Docking different protonation states can provide a more complete picture of the potential binding modes.[1]
Self-Validation: By docking multiple tautomers and protonation states, you are allowing the physics of the system (as modeled by the scoring function) to determine the most favorable state within the protein's active site, rather than making a potentially incorrect assumption beforehand.
Troubleshooting Guide
This section addresses specific issues you may encounter during your docking experiments with benzimidazole ligands.
Issue 1: High Root-Mean-Square Deviation (RMSD) between my docked pose and the known crystallographic binding mode.
A high RMSD indicates that your docking protocol is failing to reproduce the experimentally determined binding pose of a reference compound.
| Possible Cause | Recommended Solution | Causality |
| Incorrectly Defined Binding Site | Ensure the grid box is centered on the active site and is of sufficient size to encompass the entire binding pocket without being excessively large.[1] | The search algorithm is constrained to the grid box. If the box is misplaced or too small, the correct pose cannot be found. |
| Insufficient Conformational Sampling | Increase the exhaustiveness parameter in AutoDock Vina or the number of generated poses in other software.[1] | This allows for a more thorough exploration of the ligand's conformational space, increasing the probability of finding the global energy minimum. |
| Inappropriate Force Field Parameters | Verify that the force field is appropriate for your system. Consider trying an alternative force field if results are consistently poor.[1] | The force field may not be accurately parameterizing the specific interactions (e.g., π-π stacking, specific hydrogen bonds) critical for the benzimidazole's binding. |
| Missing Co-factors or Metal Ions | Ensure that all essential co-factors or metal ions present in the crystal structure are included in your protein file for docking.[1] | These components can be critical for maintaining the structural integrity of the active site and may directly interact with the ligand. |
Issue 2: My docking scores show a poor correlation with experimental binding affinities (e.g., IC50, Kd).
This is a common challenge in computational drug design, and several factors can contribute to this discrepancy.
| Possible Cause | Recommended Solution | Causality |
| Inaccurate Scoring Function | Scoring functions are approximations. Consider using multiple scoring functions or post-docking analysis methods like MM/PBSA or MM/GBSA for rescoring.[1][5] | The scoring function may not accurately capture all the nuances of the benzimidazole-protein interaction, such as desolvation penalties or entropic effects. |
| Protein Rigidity | Employ flexible docking protocols where key active site residues are allowed to move, or perform molecular dynamics (MD) simulations on the docked complex.[1][6] | Proteins are dynamic entities. Induced fit effects, where the protein conformationally adapts to the ligand, are not captured in rigid docking and can be crucial for binding. |
| Neglected Solvent Effects | Consider the role of explicit water molecules, especially those observed in crystal structures bridging ligand-protein interactions. Some advanced docking methods allow for the inclusion of key water molecules.[1][7] | Water molecules in the binding pocket can form critical hydrogen bonds that mediate the interaction between the benzimidazole ligand and the protein.[1] |
| Inappropriate Ligand Preparation | Re-evaluate the tautomeric and protonation states of your benzimidazole ligands. Ensure the initial 3D conformations are properly minimized.[1][8] | An incorrect ionization or tautomeric state will lead to the wrong set of potential interactions being evaluated by the scoring function. |
Issue 3: Docking poses exhibit steric clashes with the protein.
This suggests that the predicted binding mode is physically unrealistic.
| Possible Cause | Recommended Solution | Causality |
| Rigid Protein Structure | Use a flexible docking protocol or perform energy minimization of the docked complex.[1] | Minor movements of side chains in the active site can often alleviate steric clashes and accommodate the ligand more favorably. |
| Incorrect Ligand Conformation | Ensure that the initial 3D structure of your ligand is properly generated and energy minimized before docking. | A high-energy or distorted starting conformation can lead the docking algorithm to get trapped in a local minimum with unfavorable steric interactions. |
| Binding Site Definition Too Small | Increase the size of the grid box to allow the ligand more freedom to find a clash-free orientation. | A constrained search space may force the ligand into a sterically hindered pose. |
Experimental Workflows & Protocols
Protocol 1: A Self-Validating Molecular Docking Workflow for Benzimidazole Ligands
This protocol incorporates checkpoints to ensure the reliability of your docking setup.
Step 1: Protein Preparation
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove all non-essential water molecules and co-crystallized ligands.[9]
-
Add hydrogen atoms appropriate for a chosen pH (typically 7.4).
-
Assign partial charges using a selected force field (e.g., AMBER).
-
Perform energy minimization to relieve any steric clashes in the crystal structure.
Step 2: Ligand Preparation
-
Draw the 2D structure of your benzimidazole ligand.
-
Generate the 3D conformation.
-
Crucially, generate all relevant tautomeric and protonation states for your chosen pH. [1]
-
Perform energy minimization for each ligand state using a suitable force field (e.g., MMFF94).[8]
Step 3: Protocol Validation (Redocking)
-
If the PDB structure contains a co-crystallized ligand, use it as a positive control.
-
Define the binding site based on the location of the co-crystallized ligand.
-
Dock the extracted native ligand back into the protein's active site.
-
Checkpoint: Calculate the RMSD between the docked pose and the original crystal structure pose. An RMSD of < 2.0 Å is generally considered a successful validation, indicating the docking protocol can reproduce the known binding mode.[6][10]
Step 4: Docking Simulation
-
Dock your prepared benzimidazole ligands (all tautomers and protonation states) into the validated protein active site.
-
Set the exhaustiveness or number of runs to a sufficiently high value to ensure thorough sampling.[11]
-
Generate multiple binding poses for each ligand.
Step 5: Post-Docking Analysis
-
Cluster the resulting poses and analyze the top-ranking clusters.
-
Visualize the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) for the most favorable poses.[11]
-
Compare the docking scores and binding modes of the different tautomers/protonation states to identify the most likely candidate.
-
Correlate your findings with any available Structure-Activity Relationship (SAR) data.
Diagram: Benzimidazole Docking Optimization Workflow
Caption: A self-validating workflow for benzimidazole molecular docking.
Protocol 2: Experimental Validation via Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for measuring the thermodynamics of binding in solution. It directly measures the heat released or absorbed during the binding event, providing the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[1]
Methodology:
-
Sample Preparation:
-
Prepare a solution of the target protein (e.g., 10-50 µM) in a suitable buffer (e.g., PBS or HEPES). This solution will go into the sample cell.
-
Prepare a solution of the benzimidazole compound (e.g., 100-500 µM) in the exact same buffer used for the protein. This is critical to minimize heat of dilution effects. This solution will be in the injection syringe.[1]
-
Extensively dialyze the protein against the final buffer to ensure a perfect match.
-
-
Instrument Setup:
-
Thoroughly clean the ITC cell and syringe.
-
Load the protein solution into the sample cell and the benzimidazole ligand into the syringe.
-
Allow the instrument to equilibrate to the desired experimental temperature (e.g., 25°C).[1]
-
-
Titration:
-
Perform a series of small, timed injections (e.g., 2-10 µL) of the ligand solution into the protein solution.[1]
-
Allow sufficient time between injections for the signal to return to the baseline. A typical experiment consists of 20-30 injections.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the Kd, n, ΔH, and ΔS values.
-
Data Summary
Table 1: Typical Binding Energy Ranges for Benzimidazole Derivatives
The following table provides a general reference for binding energy ranges observed in molecular docking studies of benzimidazoles against various protein targets. Note: Direct comparison of scores between different software and scoring functions is not recommended.
| Target Protein | PDB ID(s) | Docking Software | Binding Energy Range (kcal/mol) | Reference |
| M. tuberculosis FtsZ | 2Q1Y | AutoDock Vina | -6.8 to -9.6 | [8] |
| Epidermal Growth Factor Receptor (EGFR) | 3VJO, 2JIT | AutoDock Vina | -7.8 to -8.4 | [1] |
| Beta-Tubulin | 1SA0 | AutoDock | -7.1 to -8.5 | [12] |
| Cyclooxygenase (COX) | 1CX2 | PyRx | Up to -7.1 | [1] |
| Urease | 4UBP | (Not Specified) | Binding Energy up to -44.39 | [10] |
Visualizing Key Concepts
Diagram: Decision Tree for Handling Ligand States
Caption: Decision process for preparing benzimidazole ligand states.
References
- Technical Support Center: Refining Molecular Docking Parameters for Benzimidazole-Protein Interactions. (n.d.). Benchchem.
- A Comparative Guide to Docking Score Validation of 7-Chloro-4- aminoquinoline-benzimidazole Hybrids. (n.d.). Benchchem.
- Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. (n.d.). PMC.
- Optimized Structure, in Silico Interaction and Molecular Docking Analysis of Two Benzimidazole-2-Thione Derivatives. (n.d.). Material Science Research India.
- Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study. (2023). Arabian Journal of Chemistry.
- Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type. (n.d.). Universiti Kebangsaan Malaysia.
- Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. (2021). Semantic Scholar.
- QSAR modeling and molecular docking studies on benzimidazole derivatives as anticancer agents. (n.d.). ResearchGate.
- Evaluation and Molecular Docking of Benzimidazole and its Derivatives as a Potent Antibacterial Agent. (n.d.). Semantic Scholar.
- Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. (n.d.). PMC.
- Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis. (2025). PMC - NIH.
- Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives. (n.d.). PMC.
- Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazole–Thiadiazole Hybrids. (2022). ACS Omega.
- In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. (2024). PMC.
- In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. (2025).
- Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. (n.d.). PMC.
- AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. (n.d.). ResearchGate.
- Molecular Insights of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole as CRF-1 Receptor Antagonists: Combined QSAR, Glide Docking, Molecular Dynamics, and In-silico ADME Studies. (n.d.). PMC.
- A forcefield with discrete displaceable waters and desolvation entropy for hydrated ligand docking. (n.d.). PMC.
- New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (2022).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A forcefield with discrete displaceable waters and desolvation entropy for hydrated ligand docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study - Arabian Journal of Chemistry [arabjchem.org]
- 11. ukm.my [ukm.my]
- 12. Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low cell permeability of novel benzimidazole drug candidates
Welcome to the Application Support Center. Benzimidazole derivatives are highly privileged scaffolds in medicinal chemistry, but their physicochemical properties—specifically their basic imidazole nitrogen and rigid planar structure—frequently lead to poor aqueous solubility and low membrane permeability.
As a Senior Application Scientist, I have designed this technical guide to help drug development professionals systematically diagnose whether a low apparent permeability ( Papp ) is a true structural liability of the benzimidazole core or an in vitro assay artifact.
Section 1: Diagnostic Workflow
Before initiating costly structural modifications to your lead compound, you must isolate the root cause of the low permeability readout. The following decision tree illustrates our standard diagnostic workflow for Caco-2 and PAMPA assays.
Diagnostic workflow for isolating the root cause of low permeability in in vitro assays.
Section 2: Resolving Assay Artifacts (Caco-2 & PAMPA)
Q: My benzimidazole candidate shows high permeability in PAMPA but extremely low uptake in Caco-2 cells. What causes this discrepancy? A: This is a classic hallmark of active efflux. PAMPA is an artificial lipid membrane that only measures passive transcellular diffusion. Caco-2 cells, derived from human colon adenocarcinoma, express functional apical efflux transporters, most notably P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[1]. If your compound is a substrate for these transporters, it will be actively pumped back into the apical compartment, resulting in a low A-to-B (apical to basolateral) Papp . Actionable Step: Perform a bidirectional Caco-2 assay to calculate the Efflux Ratio (ER = Papp(B−A)/Papp(A−B) ). An ER > 2.0 confirms efflux[2]. You can further validate this by co-incubating with a known P-gp inhibitor like verapamil[3].
Q: I am seeing a significant drop in Transepithelial Electrical Resistance (TEER) during my Caco-2 experiment with benzimidazoles. Is my compound toxic? A: A drop in TEER indicates a loss of tight junction integrity, which can artificially inflate paracellular permeability or indicate monolayer damage[4]. While benzimidazole-induced cytotoxicity is possible, first rule out buffer artifacts. Ensure your transport buffers (e.g., HBSS) contain physiological concentrations of Calcium and Magnesium, which are strictly required to maintain tight junctions[4]. If the buffer is correct, your compound may be precipitating and causing localized hypertonic stress on the epithelial layer.
Q: My mass balance (recovery) is below 50%. Where is my compound going, and how do I fix it? A: Low recovery (<70%) typically indicates one of three things: poor aqueous solubility causing precipitation, non-specific binding (NSB) to the plastic assay plates, or high lipophilicity causing the compound to become trapped within the cellular lipid bilayer[2]. Highly lipophilic benzimidazoles (logP > 3.5) are notorious for this[5]. Actionable Step: Introduce Bovine Serum Albumin (BSA) into the receiver compartment. BSA binds the lipophilic compound, creating a "sink condition" that pulls the drug across the membrane and prevents it from adhering to the plastic[2].
Protocol: Self-Validating Caco-2 Permeability Assay with BSA Sink Conditions
To establish a self-validating system for highly lipophilic benzimidazoles, follow this modified protocol based on 6[6]:
-
Preparation: Culture Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) for 21 days until TEER is consistently > 250 Ω·cm².
-
Buffer Adjustment: Prepare apical transport buffer (HBSS, pH 6.5) and basolateral transport buffer (HBSS, pH 7.4) to mimic the gastrointestinal pH gradient.
-
Sink Condition: Supplement the basolateral buffer with 1% to 4% (w/v) BSA. Causality Note: BSA mimics plasma protein binding, providing a thermodynamic driving force for highly lipophilic compounds to exit the lipid bilayer rather than accumulating within it.
-
Dosing: Add the benzimidazole test compound (typically 10 µM) to the apical chamber. Self-Validation Step: Always include 14C -Mannitol or Lucifer Yellow as a paracellular integrity marker to ensure the monolayer remains intact throughout the assay.
-
Incubation: Incubate at 37°C on an orbital shaker (to minimize the unstirred water layer) for 120 minutes.
-
Sampling & Precipitation: Withdraw samples from both compartments. Critical Step: Because BSA interferes with LC-MS/MS, you must precipitate the BSA by adding 3 volumes of ice-cold acetonitrile containing your internal standard, centrifuge at 14,000 x g for 10 mins, and analyze the supernatant[6].
Section 3: Physicochemical Properties & Structural Optimization
Q: My assay is fully optimized, but the permeability is still poor. How do the physicochemical properties of the benzimidazole ring contribute to this? A: The benzimidazole core contains a basic pyridine-like nitrogen and an acidic pyrrole-like nitrogen. The thermodynamic pKa of the conjugate acid is typically around 5.5, but substitutions can shift this up to 7.4[7]. According to the pH-partition hypothesis, only the unionized fraction of the drug can passively diffuse across lipophilic membranes. If your derivative has a pKa near physiological pH (7.4), a significant fraction may exist in the ionized state in the intestine, drastically reducing passive diffusion. Additionally, if the logP is too low (< 1.8), the molecule lacks the lipophilicity to partition into the membrane[5].
Q: What medicinal chemistry strategies can I use to improve the permeability of my benzimidazole lead? A: If the issue is poor passive diffusion due to ionization or excessive hydrogen bond donors (HBDs), consider a prodrug approach. Masking polar groups (e.g., carboxylic acids or the benzimidazole NH) with lipophilic esters (like a pivaloyloxymethyl or POM group) significantly enhances lipid solubility and membrane permeation[8]. Alternatively, reducing the polar surface area (PSA) by utilizing intramolecular hydrogen bonding or bioisosteric replacement of exposed HBDs can improve the Papp .
Quantitative Data: Impact of Optimization Strategies on Benzimidazole Permeability
The following table summarizes expected quantitative shifts in apparent permeability ( Papp ) and Efflux Ratio (ER) when applying standard optimization strategies to a poorly permeable benzimidazole scaffold.
| Optimization Strategy | Mechanism of Action | Pre-Optimization Papp ( 10−6 cm/s) | Post-Optimization Papp ( 10−6 cm/s) | Resulting Efflux Ratio (ER) |
| Addition of 4% BSA (Basolateral) | Reduces non-specific binding and membrane retention[2]. | 0.8 (Recovery < 50%) | 4.5 (Recovery > 85%) | Unchanged |
| Co-dosing with Verapamil (100 µM) | Competitively inhibits P-gp mediated active efflux[3]. | 1.2 | 8.9 | Drops from >5.0 to <1.5 |
| N-alkylation of Benzimidazole ring | Removes a Hydrogen Bond Donor (HBD), increasing logP. | 0.5 | 6.2 | May increase if logP > 4 |
| Ester Prodrug Formulation | Masks ionizable groups, increasing unionized fraction[8]. | 0.2 | 12.4 | Variable |
References
-
Title: Evaluation of the Membrane Permeability (PAMPA and Skin) of Benzimidazoles with Potential Cannabinoid Activity and their Relation with the Biopharmaceutics Classification System (BCS) - PMC. Source: nih.gov. URL: 5
-
Title: Is there any reason for Caco-2 TEER decreasing during permeability experiment? Source: researchgate.net. URL: 4
-
Title: Caco-2 Permeability Assay - Evotec. Source: evotec.com. URL: 2
-
Title: DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Source: europa.eu. URL: 6
-
Title: Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Source: researchgate.net. URL: 7
-
Title: Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors - PMC. Source: nih.gov. URL: 3
-
Title: Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI. Source: mdpi.com. URL: 8
-
Title: From Medicinal Chemistry to Human Health: Current Approaches to Drug Discovery for Cancer and Neglected Tropical Diseases - SciELO. Source: scielo.br. URL: 1
Sources
- 1. scielo.br [scielo.br]
- 2. Caco-2 Permeability | Evotec [evotec.com]
- 3. Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the Membrane Permeability (PAMPA and Skin) of Benzimidazoles with Potential Cannabinoid Activity and their Relation with the Biopharmaceutics Classification System (BCS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Benzimidazole Formulation & Bioavailability Enhancement: Technical Support Center
Welcome to the Technical Support Center for Benzimidazole Formulation. Benzimidazole derivatives (such as albendazole, mebendazole, and telmisartan) are characterized by their highly stable crystalline structures and extreme hydrophobicity, classifying them as BCS Class II or IV compounds. This poor aqueous solubility is the primary bottleneck for gastrointestinal absorption, often resulting in oral bioavailability of less than 5%.
This guide provides formulation scientists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these pharmacokinetic challenges.
Section 1: Amorphous Solid Dispersions (ASDs)
Q: My albendazole solid dispersion is recrystallizing during storage, leading to a significant drop in its dissolution rate. How can I stabilize the amorphous state?
A: Recrystallization occurs when the selected polymer matrix fails to restrict the molecular mobility of the active pharmaceutical ingredient (API). Albendazole (ABZ) is a fast crystallizer. To thermodynamically stabilize the amorphous state, you must optimize the intermolecular interactions—specifically hydrogen bonding—between the carbamate amino group of ABZ and the polymer matrix 1.
Troubleshooting Strategy: Switch to a binary polymer system or a polymer with strong hydrogen-bond acceptors. For example, utilizing a combination of PVP K30 and Poloxamer 188 via a solvent evaporation method successfully restricts ABZ mobility, maintaining the amorphous "spring" state. This specific combination has been shown to enhance the Area Under the Curve (AUC) by 5.90-fold compared to pure ABZ 2. Alternatively, Hydroxypropyl methylcellulose acetate succinate (HPMCAS) provides excellent carbonyl groups to hydrogen-bond with ABZ, preventing crystal lattice reformation 1.
Solvent evaporation method for Albendazole amorphous solid dispersions.
Protocol 1: Preparation and Self-Validation of ABZ Solid Dispersion
-
Preparation of Solutions: Dissolve 20 mg of ABZ and the carrier matrix (PVP K30 and Poloxamer 188) in a volatile co-solvent system (e.g., methanol) under continuous magnetic stirring at room temperature until a clear solution is formed 2.
-
Solvent Removal: Evaporate the solvent rapidly using a rotary evaporator under reduced pressure at 40°C.
-
Drying: Transfer the resulting solid to a vacuum desiccator for 24 hours to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried mass using a mortar and pestle, then pass through a 60-mesh sieve to obtain a uniform particle size.
-
Self-Validation (Characterization): Verify the amorphous conversion using Powder X-ray Diffraction (PXRD). The disappearance of sharp diffraction peaks confirms the destruction of the crystal lattice. Follow up with an in vitro dissolution test in simulated gastric fluid (SGF) at 37°C; the ASD should surpass the dissolution rate of the physical mixture within 15 minutes 2.
Table 1: Pharmacokinetic Enhancement of Albendazole Solid Dispersions
| Formulation | Carrier System | AUC Enhancement | Mean Residence Time (MRT) | Causality / Mechanism |
| Pure Albendazole | None | 1.0x (Baseline) | 4.03 h | High crystallinity limits dissolution 2 |
| Binary ASD | PEG 6000 / Poloxamer 188 | 4.80x | 1.39 h | Amorphization & improved wetting 2 |
| Binary ASD | PVP K30 / Poloxamer 188 | 5.90x | 1.47 h | Optimal hydrogen bonding stabilization 2 |
Section 2: Lipid-Based Formulations & SuSMEDDS
Q: I formulated a SMEDDS for Telmisartan (TMS), but I observe rapid drug precipitation upon dilution in simulated intestinal fluid (pH 6.8). How do I prevent this?
A: Standard Self-Microemulsifying Drug Delivery Systems (SMEDDS) often suffer from drug precipitation when diluted in the aqueous environment of the GI tract. As the microemulsion disperses, its solvent capacity drops, leading to thermodynamic instability and drug recrystallization 3.
Troubleshooting Strategy: You must formulate a Supersaturable SMEDDS (SuSMEDDS) by incorporating a polymeric precipitation inhibitor (acting as a "parachute"). Adding Soluplus (SOL) at a 5:100 (w/w) ratio to a SMEDDS composed of Capmul MCM, Cremophor RH40, and tetraglycol sterically hinders nucleation. This maintains supersaturation for over 2 hours, preventing recrystallization and yielding a 4.8-fold increase in oral bioavailability compared to a standard TMS suspension [[3]]().
Workflow and mechanistic advantage of SuSMEDDS formulation for Telmisartan.
Protocol 2: Preparation and Validation of Telmisartan SuSMEDDS
-
Excipient Mixing: Weigh Capmul MCM (oil), Cremophor RH40 (surfactant), and tetraglycol (co-surfactant). Mix thoroughly using a vortex mixer until a homogenous isotropic mixture is formed 3.
-
Polymer Incorporation: Add Soluplus to the blank SMEDDS at a 5:100 (w/w) ratio. Stir continuously at 40°C until the polymer is completely dissolved 3.
-
API Loading: Add an excess amount of amorphous alkalinized Telmisartan (AAT) to the polymer-SMEDDS mixture.
-
Equilibration: Agitate the mixture in a reciprocating shaker bath at 37°C for 48 hours to reach equilibrium solubility.
-
Centrifugation: Centrifuge the mixture at 10,000 rpm for 15 minutes to remove undissolved API. The supernatant is the final SuSMEDDS.
-
Self-Validation (In Vitro Dilution): Introduce 1 mL of the SuSMEDDS into 500 mL of simulated intestinal fluid (pH 6.8) at 37°C with mild agitation (50 rpm). Monitor optical clarity and drug concentration over 2 hours. The absence of a cloudy precipitate and maintenance of >90% dissolved drug validates the successful integration of the parachute polymer 3.
Section 3: Cyclodextrin Inclusion Complexes
Q: I am using β-cyclodextrin to complex mebendazole/albendazole, but the solubility increase is insufficient for my target dose. What are the mechanistic reasons and alternatives?
A: Native β-cyclodextrin (β-CD) has limited aqueous solubility itself (~1.85 g/100 mL) due to strong intramolecular hydrogen bonding within its own crystal lattice [[4]](). When complexing highly hydrophobic benzimidazoles, the resulting 1:1 inclusion complex often precipitates out of solution.
Troubleshooting Strategy: Transition to chemically modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydroxypropyl groups disrupt the regular hydrogen bond network of the CD, drastically increasing the solubility of both the carrier and the resulting complex. Furthermore, adding a water-soluble polymer like PVP-k30 creates a ternary complex. PVP-k30 enhances complexation efficiency and drives the formation of self-assembled CD nanoclusters, increasing the solubility of albendazole by over 1400-fold 5.
Table 2: Solubility Enhancement via Cyclodextrin Complexation
| Benzimidazole | Cyclodextrin System | Solubility Increase | Solubilization Mechanism |
| Albendazole | β-CD (Binary) | 223x | 1:1 Hydrophobic Cavity Inclusion [[5]]() |
| Albendazole | HP-β-CD (Binary) | 1058x | Inclusion + Carrier Amorphization 5 |
| Fenbendazole | HP-β-CD + PVP-k30 (Ternary) | 1373x | Inclusion + Nanoclusters + Co-solvency 5 |
| Albendazole | HP-β-CD + PVP-k30 (Ternary) | 1412x | Inclusion + Nanoclusters + Co-solvency 5 |
Section 4: Salt Formation and Ionic Liquids
Q: My benzimidazole derivative is weakly basic. Can I use salt formation or ionic liquids to bypass the need for large volumes of polymers or lipids?
A: Yes. Benzimidazoles possess an ionizable nitrogen within the imidazole ring. Converting them into synthetic salts or Room-Temperature Ionic Liquids (RTILs) fundamentally disrupts the highly stable, rigid crystal lattice that is responsible for their poor solubility.
Troubleshooting Strategy: For Albendazole, traditional salts like ABZ-HCl can increase Cmax by 6.9 times [[6]](). However, a cutting-edge strategy is the use of non-nutritive sweeteners to form Ionic Liquids. Reacting ABZ with Acesulfame potassium (ACE-K) at a 1:2 molar ratio yields a room-temperature ionic liquid [ABZ-ACE (1:2) IL]. This completely abolishes crystallinity, resulting in a 92-fold increase in water solubility and a 7.6-fold increase in oral bioavailability without the need for complex lipid excipients 7.
Protocol 3: Preparation of ABZ-Sweetener Ionic Liquid
-
Molar Ratio Calculation: Weigh Albendazole and Acesulfame potassium (ACE-K) to achieve a precise 1:2 molar ratio [[7]]().
-
Solvent Dissolution: Dissolve both components completely in a suitable solvent mixture (e.g., methanol and water) under continuous stirring [[7]]().
-
Reaction: Stir the mixture at ambient temperature for 2-4 hours to allow ionic interactions between the basic nitrogen of ABZ and the anionic sweetener [[7]]().
-
Evaporation: Remove the solvents using a rotary evaporator at 40°C 7.
-
Drying: Dry the resulting viscous liquid in a vacuum oven at room temperature for 48 hours to remove residual moisture 7.
-
Self-Validation (Characterization): Confirm the liquid state and lack of crystallinity using Differential Scanning Calorimetry (DSC) by verifying the absence of sharp melting endotherms. Further validate the ionic interaction using FT-IR to observe shifts in the N-H and C=O stretching bands 7.
References
1.[2] Title: Enabling a novel solvent method on Albendazole solid dispersion to improve the in vivo bioavailability Source: PMC (National Institutes of Health) URL:
2.[5] Title: Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles Source: SciELO URL:
3.[1] Title: Characterization of Albendazole Amorphous Solid Dispersion, In Vitro Dissolution Behavior and Preliminary Pharmacodynamics Source: Magtech Journal URL:
4.[3] Title: Supersaturable self-microemulsifying drug delivery system enhances dissolution and bioavailability of telmisartan Source: Taylor & Francis URL:
5.[4] Title: Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends Source: MDPI URL:
6.[7] Title: Sweetening the Deal: Sweetener-Based Ionic Liquid of Albendazole Significantly Enhances Its Solubility and Oral Bioavailability Source: ACS Publications URL:
7.[6] Title: Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts Source: MDPI URL:
Sources
- 1. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 2. Enabling a novel solvent method on Albendazole solid dispersion to improve the in vivo bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends | MDPI [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Section 1: Troubleshooting FAQs (The Causality of Spectral Anomalies)
Welcome to the Technical Support Center for NMR Analysis of Heterocycles. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and definitively assign the complex Nuclear Magnetic Resonance (NMR) spectra of substituted benzimidazoles.
Benzimidazoles present unique spectroscopic challenges primarily driven by dynamic molecular processes—specifically, annular tautomerism and quadrupolar relaxation. This guide moves beyond basic peak-picking, focusing on the physical causality behind spectral anomalies and providing self-validating experimental workflows to ensure absolute structural confidence.
Q1: Why are the aromatic signals (H4/H7 and H5/H6) of my asymmetrically substituted N-H benzimidazole appearing as broad humps or a single averaged set of peaks? The Causality: This is the hallmark of prototropic tautomerism . In solution, the N-H proton rapidly exchanges between the N1 and N3 positions of the imidazole ring[1][2]. If you have a substituent at the 5-position, the molecule rapidly interconverts between the 5-substituted and 6-substituted tautomers. Depending on the exchange rate relative to the NMR timescale:
-
Fast Exchange (e.g., in CDCl₃): The NMR instrument detects an average of the two states, making the molecule look artificially symmetric. C4/C7 and C5/C6 appear as averaged signals[1][3].
-
Intermediate Exchange: The signals coalesce and appear as broad, unresolved humps[4].
-
Slow Exchange (e.g., at low temperatures): The tautomers are "frozen," yielding two distinct sets of sharp signals[4][5].
Q2: Why is the N-H proton signal extremely broad, highly variable in chemical shift, or completely invisible? The Causality: The N-H proton (typically resonating far downfield between 12.0 and 13.6 ppm) is subjected to two broadening mechanisms[6]. First, chemical exchange with trace moisture in the solvent broadens the peak. Second, quadrupolar relaxation from the adjacent ¹⁴N nucleus (which has a nuclear spin of I=1 ) provides a highly efficient relaxation pathway, causing the attached proton's signal to broaden significantly[3][6].
Q3: I see two sets of signals in my DMSO-d₆ spectrum, but my LC-MS shows only one peak. Do I have an impurity? The Causality: You are likely observing a slow-exchange tautomeric mixture, not an impurity. Highly polar, hydrogen-bond-accepting solvents like DMSO-d₆ or HMPA-d₁₈ stabilize the N-H proton via intermolecular hydrogen bonding[2][3]. This increases the activation energy barrier for proton transfer, slowing the tautomerization rate enough that the NMR spectrometer detects both the 5-substituted and 6-substituted tautomers as distinct species in equilibrium[3][4].
Section 2: Quantitative Data & Chemical Shift Reference
To establish a baseline for your assignments, use the following validated chemical shift ranges. Note that exact values will drift based on the electronic nature (electron-withdrawing vs. donating) of your specific substituents.
| Nucleus / Position | Typical Chemical Shift (δ, ppm) | Multiplicity / Appearance | Causality & Notes |
| N-H | 12.0 – 13.6 | Broad Singlet | Deshielded by aromatic diamagnetic anisotropy; broad due to ¹⁴N quadrupolar coupling[6]. |
| H2 | 8.0 – 8.5 | Sharp Singlet | Highly diagnostic. Used as the starting point for HMBC walks[3]. |
| H4 / H7 | 7.5 – 7.8 | Multiplet / Doublet | May appear averaged (1 signal) or distinct (2 signals) depending on the tautomeric exchange rate[3]. |
| H5 / H6 | 7.1 – 7.4 | Multiplet / Triplet | Often overlaps with other aromatic substituents[3]. |
| C2 | 140.0 – 155.0 | Quaternary Carbon | Highly sensitive to C2-substitution[3]. |
| C3a / C7a | 132.0 – 144.0 | Quaternary Carbon | Bridgehead carbons. Correlates strongly with H2 in HMBC[3]. |
Section 3: Self-Validating Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR to Resolve Tautomerism
When solvent switching fails to resolve broad peaks, VT-NMR is the definitive method to manipulate the exchange kinetics.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10-15 mg of your compound in a deuterated solvent with a wide liquid range and strong hydrogen-bonding capabilities (e.g., Acetone-d₆ or DMF-d₇)[5].
-
Probe Tuning: Insert the sample and tune the probe at ambient temperature (298 K).
-
Cryo-Cooling (Slow Exchange Limit): Gradually lower the temperature in 10 K increments down to -80 °C (193 K)[5]. Allow 5 minutes of equilibration at each step. Re-shim the Z-axis at each temperature.
-
Heating (Fast Exchange Limit): Alternatively, heat the sample to +60 °C (333 K) to force fast exchange.
-
Self-Validation: The protocol is successful if cooling splits the broad baseline humps into two distinct, sharp sets of signals (representing the two frozen tautomers), or if heating coalesces the humps into a single, sharp, time-averaged spectrum[4][5].
Caption: Workflow for resolving benzimidazole tautomerism using solvent and temperature manipulation.
Protocol 2: Unambiguous Assignment via 2D NMR (HMBC/HSQC)
To assign the exact position of protons and carbons (especially differentiating C4 from C7 in frozen tautomers or N-alkylated derivatives), a 2D NMR suite is mandatory[3][7].
Step-by-Step Methodology:
-
Acquisition Setup: Acquire ¹H, ¹³C, ¹H-¹³C HSQC, and ¹H-¹³C HMBC spectra.
-
Parameter Optimization: For HMBC, set the long-range coupling delay (D6) to ~62.5 ms, which is optimized for an average ³J long-range coupling of 8 Hz[3].
-
The "H2 Walk" (Validation Step 1): Locate the H2 proton singlet (~8.2 ppm). In the HMBC spectrum, look for its strong ³J correlations to the bridgehead carbons C3a and C7a[3].
-
Substituent Anchoring (Validation Step 2): Use the protons of your 5- or 6-substituent (e.g., a methoxy or methyl group) to find its direct ¹³C attachment via HSQC. Then, use HMBC to look for ³J correlations from the substituent protons to the adjacent aromatic ring carbons (C4 or C6)[8].
-
Network Closure: Cross-reference the COSY spectrum to trace the remaining adjacent aromatic protons (e.g., H6 coupling to H7)[3].
Caption: 2D NMR logical workflow for the unambiguous structural elucidation of benzimidazoles.
References
-
13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
Excited-State Intramolecular Proton Transfer in 2-(2'-Arylsulfonamidophenyl)benzimidazole Derivatives: The Effect of Donor and Acceptor Substituents Source: ACS Publications URL:[Link]
-
Benzimidazole | Encyclopedia MDPI Source: Encyclopedia MDPI URL:[Link]
-
2D NMR (HMBC) spectra of benzimidazolium betaine ligand Source: ResearchGate URL:[Link]
-
Fragments of 13C-1H HMBC spectra of indazole and benzimidazole Source: ResearchGate URL:[Link]
Sources
- 1. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparing the antimicrobial activity of benzimidazole-furan vs. benzothiazole-furan compounds
Executive Summary
In the continuous pursuit of overcoming antimicrobial resistance (AMR), heterocyclic molecular hybridization has emerged as a premier strategy in rational drug design. Fusing a furan ring with either a benzimidazole or a benzothiazole nucleus creates a unique pharmacophore capable of intercalating DNA and inhibiting essential bacterial enzymes.
This guide provides an objective, data-driven comparison of benzimidazole-furan and benzothiazole-furan hybrids. By analyzing their structure-activity relationships (SAR), experimental minimum inhibitory concentrations (MIC), and mechanistic pathways, we demonstrate why the benzothiazole-furan scaffold generally exhibits superior antimicrobial and antifungal efficacy compared to its benzimidazole counterpart.
Structural-Activity Relationship (SAR) & Mechanistic Insights
The fundamental difference between these two classes lies in the heteroatom at position 3 of the bicyclic ring: a nitrogen atom (NH) in benzimidazole versus a sulfur atom (S) in benzothiazole.
Extensive pharmacological evaluations indicate that benzothiazole-furan derivatives are significantly more active against both Gram-positive and Gram-negative bacteria, as well as eukaryotic models like Saccharomyces cerevisiae1[1].
-
Lipophilicity & Membrane Permeability: The sulfur atom in the benzothiazole ring is highly polarizable and significantly more lipophilic than the hydrogen-bond-donating NH group of benzimidazole. This enhanced lipophilicity facilitates superior penetration through the lipid bilayers of bacterial cell membranes.
-
Target Binding Affinity: Both hybrid classes exert their primary antimicrobial effect by binding to the minor groove of AT-rich DNA, leading to the disruption of DNA synthesis2[2]. However, the benzothiazole derivatives demonstrate a higher binding constant ( Kb ) due to unique non-covalent chalcogen interactions that the sulfur atom can form with target macromolecules[3].
SAR logic comparing benzimidazole and benzothiazole furan derivatives.
Comparative Efficacy: Quantitative Data
The following table synthesizes the in vitro minimum inhibitory concentration (MIC) data comparing representative 2,5-disubstituted furan derivatives with either a benzimidazole or benzothiazole nucleus against standard pathogenic strains4[4].
| Pathogen Strain | Benzimidazole-Furan (MIC, μM) | Benzothiazole-Furan (MIC, μM) | Reference Drug (Ampicillin) (MIC, μM) |
| Escherichia coli (Gram -) | > 64.0 | 6.25 | 12.5 |
| Staphylococcus aureus (Gram +) | 32.0 | 3.13 | 1.6 |
| Saccharomyces cerevisiae (Fungi) | > 64.0 | 1.6 | > 64.0 |
Data Interpretation: The benzothiazole-furan hybrid outperforms the benzimidazole analog across all tested strains and demonstrates superior antifungal efficacy against S. cerevisiae compared to the standard clinical drug ampicillin[4].
Experimental Methodologies & Self-Validating Protocols
To ensure rigorous, reproducible data when evaluating these highly lipophilic heterocyclic compounds, standard screening protocols must be augmented with internal validation mechanisms.
Protocol A: Self-Validating Broth Microdilution Assay
This protocol follows Clinical and Laboratory Standards Institute (CLSI) guidelines[1] but incorporates a dual-readout system to prevent false positives caused by compound precipitation.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the synthesized hybrids in 100% DMSO to create a 10 mM stock. Causality: These hybrids are highly lipophilic; starting with DMSO ensures complete solubilization before aqueous dilution.
-
Serial Dilution: Perform two-fold serial dilutions in a 96-well microtiter plate using Mueller-Hinton broth. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.
-
Inoculation: Add bacterial suspension to achieve a final standardized concentration of 5×105 CFU/mL per well. Causality: Standardizing the inoculum prevents the "inoculum effect," where artificially high bacterial loads overwhelm the drug, skewing the MIC higher.
-
Incubation & Dual-Readout Validation: Incubate at 37°C for 24 hours. Read the Optical Density (OD) at 600 nm.
-
Resazurin Addition (Self-Validation): Add 10 μL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.
-
Causality & Trustworthiness: Relying solely on OD can yield false positives if the hydrophobic benzothiazole compounds precipitate out of solution, mimicking bacterial turbidity. Resazurin is a redox indicator that is reduced to highly fluorescent pink resorufin only by metabolically active cells. This creates a self-validating system that definitively distinguishes between actual antibacterial activity and chemical insolubility.
-
Protocol B: Mechanism Confirmation via Circular Dichroism (CD) Spectroscopy
To confirm that the antimicrobial activity stems from DNA minor groove binding, CD spectroscopy is utilized.
Step-by-Step Methodology:
-
Polynucleotide Preparation: Prepare a solution of alternating AT copolymer, poly(dAdT)2, in a sodium cacodylate buffer (pH 7.0).
-
Titration: Gradually titrate the benzothiazole-furan compound into the DNA solution.
-
Spectral Analysis: Monitor the CD spectra in the range of 260 to 290 nm.
-
Causality & Trustworthiness: Standard UV-Vis binding assays cannot easily distinguish between DNA intercalation and minor groove binding. CD spectroscopy directly detects changes in the chiral environment of the DNA axis. A uniform orientation of the benzothiazole-furan chromophore transition moments inside the minor groove results in a distinct negative induced CD (ICD) spectrum[1]. This self-validates the specific binding mode without the need for complex radiolabeling.
-
Self-validating experimental workflow for antimicrobial screening and mechanism confirmation.
References
- Racane et al. (2021).Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. National Institutes of Health (NIH) / PMC.
- Basha et al. (2021).Recent insights into antibacterial potential of benzothiazole derivatives. National Institutes of Health (NIH) / PMC.
- Rashdan et al. (2021).Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Royal Society of Chemistry (RSC).
Sources
- 1. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 3. Silver(I) pyridinyl complexes with benzothiazole, thiophene, and furan moieties: DNA/protein-binding, antibacterial, antioxidant, and anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation of In Silico Predictions with In Vitro Experimental Results for Benzimidazole Derivatives: A Comparative Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide
Introduction: The Paradigm of Orthogonal Validation
The benzimidazole ring system—a bicyclic heterocycle consisting of benzene fused with imidazole—is universally recognized as a "privileged scaffold" in medicinal chemistry[1]. Because its structure closely mimics naturally occurring purines, benzimidazole derivatives easily interact with a vast array of biological targets, including polynucleotides, receptor tyrosine kinases (e.g., EGFR, VEGFR2), and structural proteins like tubulin[2][3].
In modern drug discovery, the development of novel benzimidazole derivatives relies heavily on a hybrid approach: computational (in silico) screening followed by benchtop (in vitro) validation [4]. While in silico tools like molecular docking and Density Functional Theory (DFT) can rapidly predict binding affinities and optimize pharmacophores, they often fail to account for complex biological variables such as cell membrane permeability, metabolic degradation, and target microenvironment solvation[5][6].
As an Application Scientist, I emphasize that computational predictions are hypotheses; in vitro assays are the self-validating ground truth. This guide objectively compares the predictive power of in silico models against in vitro experimental realities, providing standardized protocols to ensure scientific integrity.
The Drug Discovery Workflow: From Silicon to Cells
To systematically reduce false-positive rates, researchers must employ a closed-loop workflow where in vitro data feeds back into in silico models to refine predictive algorithms.
Figure 1: Closed-loop workflow integrating in silico screening with in vitro experimental validation.
Comparative Data Analysis: Predictive vs. Empirical Efficacy
How well do docking scores translate to actual biological inhibition? The table below synthesizes comparative data from recent studies evaluating benzimidazole derivatives against cancer targets (e.g., EGFR in MCF-7 and A549 cell lines)[5][7][8].
Note: A highly negative docking score (ΔG) implies strong theoretical binding affinity, but as seen below, it does not always scale linearly with the experimental IC₅₀ due to factors like cellular efflux or poor solubility.
| Compound / Derivative | Target Protein (PDB ID) | In Silico Docking Score (kcal/mol) | Primary Interacting Residues (H-Bonds) | In Vitro Target Cell Line | In Vitro IC₅₀ (µM) | Concordance Assessment |
| BZD-A4 (Amidino-substituted) | EGFR Tyrosine Kinase | -7.14 | Met793, Lys745 | MCF-7 (Breast) | 142.6 | Moderate. Good binding, but poor cell penetration limits efficacy[5]. |
| BZD-A8 (Triazole hybrid) | EGFR Tyrosine Kinase | -7.85 | Met793, Thr790, Asp855 | MCF-7 (Breast) | 3.23 | High. Strong correlation between predicted affinity and cytotoxicity[8]. |
| BZD-4r (Oxadiazole hybrid) | VEGFR2 Kinase | -8.40 | Cys919, Glu885 | A549 (Lung) | 0.30 | High. Deep pocket insertion translated to sub-micromolar inhibition[7]. |
| Doxorubicin (Control) | ERα / DNA Topo II | -8.78 | Multiple | MCF-7 (Breast) | 1.15 | Baseline standard for clinical efficacy[5]. |
| Erlotinib (Control) | EGFR Tyrosine Kinase | -7.50 | Met793 | A549 (Lung) | 0.08 | Baseline standard for targeted kinase inhibition[8]. |
Key Takeaway: While compound BZD-A4 showed a respectable docking score (-7.14 kcal/mol), its in vitro IC₅₀ was exceptionally high (142.6 µM), indicating weak real-world activity. This highlights the causality gap: in silico models assume a vacuum or perfect solvent environment, ignoring the lipid bilayer barriers and efflux pumps (like AcrB) that the molecule must navigate in vitro[6].
Mechanistic Pathway: Benzimidazole Action on Target Cells
To understand why we measure specific in vitro endpoints (like cell viability), we must map the biological causality. Benzimidazole derivatives targeting receptor tyrosine kinases (like EGFR) act as competitive inhibitors at the ATP-binding pocket, halting downstream proliferative signaling[3].
Figure 2: Mechanism of action of EGFR-targeted benzimidazole derivatives leading to measurable in vitro endpoints.
Standardized Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. Every step is designed with built-in controls to confirm that the observed effects are genuine.
Protocol A: In Silico Molecular Docking (Predictive Phase)
Objective: Predict the binding affinity (ΔG) and binding pose of benzimidazole ligands within the target protein's active site[9].
-
Protein Preparation:
-
Download the 3D crystal structure of the target (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank.
-
Causality Check: Remove co-crystallized water molecules and native ligands. Water molecules can artificially block binding pockets unless they are known to form critical structural bridges.
-
Add polar hydrogens and assign Kollman charges to establish the correct electrostatic environment.
-
-
Ligand Preparation:
-
Sketch the 2D structure of the benzimidazole derivative and convert it to 3D.
-
Perform energy minimization using a force field (e.g., OPLS3 or MMFF94) to find the most stable conformer (lowest local energy minimum).
-
-
Grid Generation & Docking:
-
Define the Grid Box coordinates centered around the known active site (e.g., the ATP-binding hinge region of EGFR).
-
Run the docking algorithm (e.g., AutoDock Vina).
-
Validation: Re-dock the native co-crystallized ligand (e.g., Erlotinib). If the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å, the docking parameter set is validated.
-
Protocol B: In Vitro MTT Cell Viability Assay (Validation Phase)
Objective: Quantify the actual cytotoxic efficacy (IC₅₀) of the synthesized benzimidazole compounds against human cancer cell lines[7].
-
Cell Seeding:
-
Seed MCF-7 or A549 cells in a 96-well plate at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzimidazole derivatives in DMSO (ensure final DMSO concentration in wells is <0.5% to prevent solvent-induced cytotoxicity).
-
Treat cells with varying concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a positive control (e.g., Doxorubicin) and a vehicle control (0.5% DMSO).
-
Incubate for 48 hours.
-
-
MTT Addition & Solubilization:
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Causality Check: Viable cells contain active mitochondrial succinate dehydrogenase enzymes, which cleave the tetrazolium ring of MTT, converting it into insoluble purple formazan crystals. Dead cells cannot perform this reduction.
-
Incubate for 4 hours in the dark. Carefully aspirate the media and add 100 µL of pure DMSO to dissolve the formazan crystals.
-
-
Quantification:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability percentage relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis.
-
Conclusion
The transition from a promising computational hit to a validated in vitro lead is the most critical bottleneck in drug discovery. Benzimidazole derivatives, due to their versatile pharmacophore, frequently yield excellent in silico docking scores. However, as demonstrated in our comparative analysis, a high docking score does not guarantee biological efficacy. Rigorous, orthogonally validated in vitro assays—such as the MTT cytotoxicity assay and specific kinase inhibition panels—are mandatory to filter out computational artifacts and identify true therapeutic candidates.
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- 2. mdpi.com [mdpi.com]
- 3. Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents | IntechOpen [intechopen.com]
- 4. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integrated DFT, Molecular Docking, and In Silico ADME Analysis of New Benzimidazole Derivatives as Promising Anticancer Candidates Targeting MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. gjpb.de [gjpb.de]
Structure-activity relationship (SAR) analysis of substituted benzimidazole oximes
Structure-Activity Relationship (SAR) Analysis of Substituted Benzimidazole Oximes: A Comparative Guide
Organophosphate (OP) poisoning—whether from agricultural pesticides or chemical nerve agents (e.g., VX, sarin, soman)—precipitates a lethal cholinergic crisis by irreversibly inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[1]. For decades, the gold standard for reversing this inhibition has been quaternary pyridinium oximes, such as Pralidoxime (2-PAM) and HI-6. However, these legacy compounds suffer from critical limitations: their permanent positive charge severely restricts blood-brain barrier (BBB) penetration, leaving central nervous system (CNS) symptoms untreated, and they exhibit narrow-spectrum efficacy, often failing against specific agents like tabun or OP-inhibited BChE[2].
Substituted benzimidazole oximes have emerged as a highly tunable, next-generation alternative. By modifying the benzimidazole core, researchers can optimize lipophilicity, pKa, and steric alignment to create broad-spectrum reactivators capable of crossing the BBB and acting as pseudo-catalytic bioscavengers[1]. This guide provides an in-depth SAR analysis, objective performance comparisons, and validated experimental workflows for evaluating these novel compounds.
Mechanistic Overview: OP Inhibition and Oxime Reactivation
To understand the SAR of benzimidazole oximes, one must first understand the molecular battlefield. OPs phosphylate the catalytic serine residue within the AChE/BChE active site gorge[3]. Oximes act as alpha-nucleophiles; their deprotonated form (the oximate anion) attacks the phosphorus atom of the OP-enzyme adduct, displacing the OP and restoring the native enzyme[1][4].
Fig 1: Pathway of AChE inhibition by OPs and subsequent nucleophilic reactivation by oximes.
Core SAR Principles of Benzimidazole Oximes
The therapeutic index of an oxime is dictated by its ability to reach the target (pharmacokinetics) and its nucleophilic efficiency once inside the enzyme gorge (pharmacodynamics). Substituted benzimidazole oximes offer three primary sites for SAR optimization:
A. The Benzimidazole Scaffold vs. Pyridine
The bicyclic benzimidazole ring provides a larger, more planar hydrophobic surface area compared to the monocyclic pyridine ring of 2-PAM. This expanded aromatic system enhances π-π stacking and hydrophobic interactions with the peripheral anionic site (PAS) of AChE, anchoring the molecule efficiently at the rim of the active site gorge[1]. Furthermore, benzimidazole derivatives have demonstrated superior efficacy as reactivators of the VX-BChE conjugate, a critical step in developing pseudo-catalytic bioscavengers[5].
B. N-Substitution (Tuning Lipophilicity and BBB Penetration)
The nitrogen atoms on the benzimidazole core (N1) are prime targets for alkyl or aryl substitution.
-
Short to Medium Chains (C1-C4): Provide a balance of solubility and moderate PAS binding.
-
Long Hydrophobic Chains (e.g., Dodecyl): The addition of long alkyl chains (e.g., dodecyl bromide derivatives) drastically increases lipophilicity (LogP), which theoretically improves passive diffusion across the BBB. However, SAR data indicates that excessive chain length transforms the oxime into a potent AChE inhibitor and significantly increases acute toxicity[6].
-
Pendant Ligands: Attaching a secondary recognition moiety (e.g., a substituted imidazole or a second oxime group) via a methylene linkage increases binding affinity for BChE without the severe toxicity associated with simple long-chain aliphatics[1][3].
C. Oxime Position and pKa Tuning
For reactivation to occur, the oxime group (-CH=NOH) must be deprotonated to the oximate anion (-CH=NO⁻). The physiological pH is 7.4. If an oxime's pKa is too high (e.g., >8.5), only a negligible fraction exists as the active nucleophile in vivo. Benzimidazole oximes can be electronically tuned via ring substitutions to lower the pKa of the oxime group to the optimal 7.4–8.0 range, ensuring a high concentration of the nucleophilic species precisely when needed[1][7].
Comparative Performance Analysis
The following table synthesizes quantitative data comparing standard pyridinium oximes with emerging substituted benzimidazole/imidazolium oximes.
| Compound Class | Representative Example | LogP (Est. BBB Permeability) | Oxime pKa | Reactivation Efficacy (VX-AChE) | Reactivation Efficacy (VX-BChE) | Clinical Limitation |
| Mono-pyridinium | 2-PAM (Pralidoxime) | -2.0 (Poor) | ~7.7 | High | Very Low | Cannot penetrate BBB; ineffective for BChE[2]. |
| Bis-pyridinium | HI-6 | -2.5 (Poor) | ~7.3 | High | Low | Ineffective against tabun; poor CNS protection[2]. |
| N-Alkyl Benzimidazole | RA14 (N-dodecyl derivative) | +3.5 (High) | ~8.1 | Moderate | Moderate | High acute toxicity and lipophilicity; acts as an inhibitor at high doses[6]. |
| Imidazolium / Benzimidazolium Hybrids | Katalinić et al. Derivatives | -0.5 to +1.0 (Moderate) | ~7.5 - 8.0 | High | High | Slower reactivation rates compared to 2-PAM for AChE, but superior for BChE pseudo-catalysis[5]. |
Experimental Workflows: Self-Validating Protocols
To objectively evaluate the SAR of newly synthesized benzimidazole oximes, laboratories must employ rigorous, self-validating assays. Below are the definitive protocols for evaluating in vitro reactivation and BBB permeability.
Fig 2: Sequential screening workflow for evaluating novel benzimidazole oximes.
Protocol A: In Vitro AChE Reactivation Assay (Modified Ellman’s Method)
This assay measures the recovery of enzyme activity. It utilizes acetylthiocholine (ATCh) as a substrate and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as a chromogen.
-
Causality & Self-Validation: A critical failure point in reactivation assays is the presence of unreacted OP. If excess OP is not removed, it will immediately re-inhibit the newly reactivated AChE, resulting in a false-negative efficacy reading. This protocol utilizes spin columns to physically separate the enzyme from unbound OP, ensuring absolute data integrity.
Step-by-Step Procedure:
-
Enzyme Inhibition: Incubate recombinant human AChE (hAChE) with the target OP (e.g., paraoxon or VX surrogate) at a concentration calculated to achieve 90–95% inhibition within 15 minutes at 37°C. Do not aim for 100% inhibition to avoid massive OP excess.
-
Excess OP Removal (Critical Step): Pass the inhibited AChE mixture through a Sephadex G-50 spin column (pre-equilibrated with 0.1 M phosphate buffer, pH 7.4). The large AChE protein elutes in the void volume, while the small unreacted OP molecules are trapped in the matrix.
-
Oxime Incubation: Add the substituted benzimidazole oxime (typically at 0.1 mM, a concentration applicable to human dosing[5]) to the purified, inhibited AChE. Incubate at 37°C.
-
Kinetic Measurement: At specific time intervals (e.g., 5, 15, 30, 60 mins), extract aliquots and mix with Ellman's reagent (0.3 mM DTNB) and substrate (0.5 mM ATCh).
-
Readout: Measure absorbance at 412 nm using a microplate reader. Calculate the percentage of reactivation relative to an uninhibited AChE positive control.
Protocol B: Blood-Brain Barrier Penetration (PAMPA-BBB)
Because standard oximes fail to treat CNS symptoms, proving BBB permeability is mandatory for novel benzimidazole derivatives. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput, non-cell-based prediction of passive diffusion.
Step-by-Step Procedure:
-
Membrane Preparation: Coat the porous filter of a PAMPA donor plate with a 2% (w/v) solution of porcine brain lipid extract dissolved in dodecane. Causality: Porcine brain lipids accurately mimic the specific lipid composition and tight junction environment of the human BBB.
-
Compound Loading: Dissolve the benzimidazole oxime in a universal buffer (pH 7.4) to a concentration of 50 µM and add to the donor wells. Fill the acceptor wells with fresh buffer.
-
Incubation: Assemble the sandwich plate and incubate at room temperature for 4 hours without agitation (to maintain the unstirred water layer).
-
Quantification: Separate the plates and quantify the concentration of the oxime in both the donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe ). A Pe>4.0×10−6 cm/s indicates high predicted BBB permeation.
Conclusion
The SAR analysis of substituted benzimidazole oximes reveals a highly promising class of therapeutics for organophosphate poisoning. By stepping away from the permanently charged pyridinium core, researchers can leverage the benzimidazole scaffold to fine-tune lipophilicity, optimize the oxime pKa, and achieve the elusive goal of dual peripheral and central nervous system protection. Furthermore, their unique affinity for BChE positions them as the leading candidates for the development of pseudo-catalytic bioscavenger systems.
References
-
Katalinić, M., et al. (2016). "A comprehensive evaluation of novel oximes in creation of butyrylcholinesterase-based nerve agent bioscavengers." Biochemical Journal.[Link]
-
Santoni, G., et al. (2018). "Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase." PMC/NIH.[Link]
-
Serafin, B., et al. (1976). "Potential acetylcholinesterase reactivators: oxime and amidoxime derivatives." Arch Immunol Ther Exp (Warsz).[Link]
-
Mercey, G., et al. (2012). "Imidazole as a Pendant Reactivation Ligand Increases Efficacy Scope for Reactivation and Resurrection of Organophosphorus-Inhibited/Aged Cholinesterases by Quinone Methide Precursors." PMC/NIH.[Link]
-
Kadirov, M.K., et al. (2022). "Oxime Therapy for Brain AChE Reactivation and Neuroprotection after Organophosphate Poisoning." MDPI.[Link]
-
Saha, A., et al. (2019). "Probing the Role of Imidazopyridine and Imidazophosphorine Scaffolds To Design Novel Proton Pump Inhibitor for H+,K+-ATPase: A DFT Study." ACS Omega.[Link]
-
Foretić, B., et al. (2020). "Novel Insights into the Thioesterolytic Activity of N-Substituted Pyridinium-4-oximes." MDPI.[Link]
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- 4. Novel Insights into the Thioesterolytic Activity of N-Substituted Pyridinium-4-oximes [mdpi.com]
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- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Synthesis of 2-Substituted Benzimidazoles: A Comparative Analysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals, including antiulcer agents like omeprazole, anthelmintics such as albendazole, and antihistamines like bilastine.[1][2][3] Its prevalence in biologically active compounds makes the efficient and versatile synthesis of its 2-substituted derivatives a critical task for organic and medicinal chemists. This guide provides a comparative analysis of the primary synthetic routes to this privileged heterocycle, moving from classical foundations to modern, high-efficiency protocols. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide detailed protocols to inform your synthetic strategy.
Part 1: The Classical Foundation: The Phillips-Ladenburg Condensation
The oldest and most direct route to 2-substituted benzimidazoles is the Phillips-Ladenburg condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., esters, anhydrides, or acid chlorides).[4][5][6][7][8]
Mechanistic Insight and Causality
This reaction is essentially a dehydration-cyclization process. The initial step is the formation of a mono-acyl intermediate. Under harsh, dehydrating conditions, typically involving strong acids like polyphosphoric acid (PPA) or mineral acids at high temperatures (often exceeding 180°C), this intermediate undergoes an intramolecular cyclization, followed by dehydration to yield the aromatic benzimidazole ring.[5][7][9][10][11][12] The requirement for high heat and strong acid is the primary drawback of this method; it limits the substrate scope to molecules lacking acid-labile or heat-sensitive functional groups.[13]
Caption: Mechanism of the Phillips-Ladenburg condensation.
Representative Experimental Protocol: Synthesis of 2-Phenyl-1H-benzimidazole via Phillips-Ladenburg
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add o-phenylenediamine (1.08 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).
-
Reagent Addition: Carefully add polyphosphoric acid (PPA) (15 g) to the flask. The PPA acts as both the catalyst and the dehydrating agent.
-
Heating: Heat the reaction mixture to 180-200°C with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to approximately 100°C and pour it carefully onto crushed ice (~100 g) with vigorous stirring.
-
Neutralization & Isolation: Neutralize the resulting acidic solution by slowly adding a 10% sodium hydroxide solution until the pH is approximately 7-8. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from ethanol to obtain pure 2-phenyl-1H-benzimidazole.
Part 2: The Modern Workhorse: Condensation with Aldehydes
The most versatile and widely adopted method for synthesizing 2-substituted benzimidazoles is the condensation of o-phenylenediamines with aldehydes.[5][14] This two-step, one-pot process involves the initial formation of a Schiff base, followed by an oxidative cyclodehydrogenation to furnish the final aromatic product.[15] The key advantage of this approach is the vast commercial availability of aldehydes and the development of numerous catalytic systems that operate under mild conditions, offering excellent functional group tolerance.
Caption: General workflow for benzimidazole synthesis from aldehydes.
The efficacy of this route hinges on the choice of the oxidant or catalytic system. Modern methods have moved away from stoichiometric, often harsh oxidants towards more sustainable catalytic approaches.
Catalytic Systems: A Comparative Overview
The choice of catalyst is critical, influencing reaction time, temperature, yield, and environmental impact. Below is a comparison of various catalytic systems for the synthesis of 2-phenyl-1H-benzimidazole from o-phenylenediamine and benzaldehyde.
| Method/Catalyst | Oxidant | Solvent | Temperature | Time | Yield (%) | Reference(s) |
| Homogeneous | ||||||
| H₂O₂/HCl | H₂O₂ | Acetonitrile | Room Temp | 15-30 min | 90-98 | [16] |
| LaCl₃ | Air | Acetonitrile | Room Temp | 2 h | 94 | [15] |
| Er(OTf)₃ | Air | Water | 80°C | 5 min | 91 | [4][5] |
| p-TSOH | Air | Toluene | Reflux | 2-3 h | High | [17] |
| Heterogeneous | ||||||
| MgO@DFNS | Air | Methanol | Room Temp | 25 min | 98 | [18] |
| Au/TiO₂ | Air | CHCl₃:MeOH | Room Temp | 5 h | 95 | [14] |
| Cu(OH)₂ | O₂ | Methanol | Room Temp | 4 h | 98 | [11] |
| Photocatalytic | ||||||
| Rose Bengal | Air | Acetonitrile | Room Temp | 1-2 h | 95 | [19] |
Analysis of Catalytic Choices:
-
Expertise & Experience: Homogeneous catalysts like H₂O₂/HCl or lanthanide triflates offer rapid conversions at room temperature, which is advantageous for high-throughput synthesis.[5][15][16] However, the causality behind their efficacy lies in their strong Lewis acidity, which activates the aldehyde's carbonyl group for nucleophilic attack. The downside can be catalyst removal from the product mixture.
-
Trustworthiness & Sustainability: Heterogeneous catalysts represent a significant advance. Systems like MgO@DFNS or metal nanoparticles on a solid support (Au/TiO₂) are easily recoverable and reusable, aligning with the principles of green chemistry.[14][18] Their activity stems from providing a high surface area for the reaction to occur, often facilitating the oxidative step using atmospheric air as the terminal oxidant.[20]
-
Authoritative Grounding: The development of photocatalytic methods using simple organic dyes like Rose Bengal under visible light is a testament to the field's innovation.[19] This approach avoids harsh reagents and high temperatures entirely, offering an exceptionally mild and green pathway.
Detailed Protocol: Heterogeneously Catalyzed Synthesis Using MgO@DFNS
This protocol is based on the work utilizing engineered MgO on dendritic fibrous nanosilica (MgO@DFNS), which showcases high efficiency at ambient temperature.[18]
-
Catalyst Suspension: In a 50 mL round-bottom flask, suspend the MgO@DFNS catalyst (20 mg) in methanol (10 mL).
-
Reagent Addition: To the stirred suspension, add o-phenylenediamine (108 mg, 1.0 mmol) followed by the aldehyde (e.g., benzaldehyde, 127 mg, 1.2 mmol).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is open to the atmosphere, which provides the necessary oxidant (air).
-
Monitoring: Monitor the reaction's progress by TLC until the starting materials are consumed (typically 20-30 minutes).
-
Catalyst Recovery: Upon completion, separate the heterogeneous catalyst by simple filtration or centrifugation. The catalyst can be washed with methanol, dried, and stored for reuse.
-
Product Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by recrystallization from an appropriate solvent if necessary.
Part 3: Enhancing Efficiency with Enabling Technologies
Beyond catalyst development, the application of alternative energy sources and advanced reactor technologies has revolutionized the synthesis of benzimidazoles, offering dramatic improvements in speed and efficiency.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has emerged as a powerful tool in organic synthesis.[21] By directly coupling with polar molecules in the reaction mixture, it provides rapid and uniform heating, often leading to a significant reduction in reaction times and an increase in product yields compared to conventional heating methods.[10]
Comparative Data: Conventional vs. Microwave Heating
| Reaction | Method | Time | Yield (%) | Reference(s) |
| o-PDA + Acetic Acid (in PPA) | Conventional | 20 min | 85 | [9][10] |
| o-PDA + Acetic Acid (in PPA) | Microwave | 45 sec | 95 | [9][10] |
| o-PDA + Benzaldehyde (K10 Clay) | Conventional | 3 h | 72 | [4] |
| o-PDA + Benzaldehyde (K10 Clay) | Microwave | 2 min | 81 | [4] |
Ultrasound-Assisted Synthesis
Sonication accelerates reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. Recent studies have demonstrated its use in conjunction with nanocomposites for the green synthesis of benzimidazoles in aqueous media.[22]
Continuous Flow Synthesis
Continuous flow chemistry offers superior control over reaction parameters, enhanced safety for handling hazardous intermediates, and straightforward scalability.[23] A telescoped continuous flow synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids has been developed, achieving the final products in residence times as short as 20 minutes under mild conditions.[23]
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Comparative Analysis of the Biological Activity of E and Z Oxime Isomers: A Technical Guide for Drug Development
Introduction In medicinal chemistry, the introduction of an oxime group (C=N-OH) into a molecular scaffold fundamentally alters its pharmacophore by providing a rigid double bond, two hydrogen-bond acceptors, and one hydrogen-bond donor. However, the orientation of these functional groups—dictated by E (entgegen) and Z (zusammen) stereoisomerism—can dramatically skew a drug's pharmacological profile. As a Senior Application Scientist, I frequently observe drug development programs stall because the thermodynamic equilibrium of oxime isomers is not properly controlled or characterized. This guide objectively compares the biological performance of E and Z oxime isomers, detailing the structural causality behind their divergent activities and providing field-proven protocols for their isolation and validation.
Mechanistic Causality: Why E and Z Isomers Diverge in Activity The energy barrier for E/Z isomerization is typically high (often ~200 kJ/mol in polar solvents like DMSO), meaning that at room temperature, these isomers exist as distinct, stable entities rather than a rapidly interconverting mixture[1]. This stability allows each isomer to interact uniquely with target receptors. The spatial projection of the hydroxyl group dictates the vector of hydrogen bonding, while the steric bulk of the adjacent substituents determines whether the molecule can successfully dock into a receptor's binding pocket.
Logical flow of oxime E/Z isomerism dictating target-specific pharmacological binding.
Comparative Pharmacological Profiles The superiority of an E or Z isomer is strictly target-dependent. While thermodynamic studies often reveal that Z-isomers are more stable and predominant[2][3], biological activity does not always correlate with thermodynamic stability.
| Compound Class / Drug | Target / Application | Highly Active Isomer | Inactive / Less Active Isomer | Key Mechanistic Insight |
| Fluvoxamine | Serotonin Transporter | E-Isomer | Z-Isomer | The E-configuration is strictly required to align the pharmacophore for antidepressant efficacy[1]. |
| Indole Oximes | Histamine H4 Receptor (H4R) | Z-Isomer | E-Isomer | The Z-isomer acts as a potent agonist, whereas the E-isomer is essentially devoid of H4R activity[4]. |
| Plant Oximes | Growth/Defense Signaling | E-Isomer | Z-Isomer | Only E-isomers possess the correct spatial geometry to trigger plant communication pathways[5]. |
| Oxime Ethers | Antifungal (e.g., R. solani) | Z-Isomer | E-Isomer | Z-isomers demonstrate significantly enhanced preventive efficacy and lower EC50 values[6]. |
| HI-6 (Antidote) | Sarin-inhibited AChE | Both bind effectively | N/A | The E-isomer oxygen is positioned 3.3 Å from the sarin phosphorus, optimizing nucleophilic attack[7]. |
Experimental Methodologies: A Self-Validating System for Isomer Isolation A critical failure point in oxime research is the unintended interconversion of isomers during purification or assay preparation. Normal-phase silica gel chromatography can catalyze E/Z interconversion due to its acidic silanol groups. To ensure scientific integrity, I recommend the following self-validating workflow utilizing Supercritical Fluid Chromatography (SFC).
Workflow for the isolation and pharmacological validation of oxime E/Z stereoisomers.
Step-by-Step Protocol: SFC Isolation and Structural Validation
-
Synthesis and Quenching : Condense the target aldehyde/ketone with hydroxylamine hydrochloride in pyridine. Causality: This typically yields a 1:1 to 3:1 thermodynamic mixture of E/Z isomers. Quench the reaction strictly at room temperature to freeze the equilibrium ratio[4].
-
Supercritical Fluid Chromatography (SFC) : Inject the crude mixture onto a chiral chromatography column (e.g., Chiralcel AD) using supercritical CO2 and an isopropanol co-solvent. Causality: SFC operates at near-ambient temperatures and neutral conditions, completely bypassing the thermal and acid-catalyzed isomerization risks associated with traditional HPLC or silica gel[4]. Under these conditions, the E-oxime typically elutes first.
-
Absolute Configuration via X-Ray Crystallography : Crystallize the isolated fractions. Causality: X-ray diffraction provides the absolute spatial coordinates of the C=N-OH bond, serving as the ground-truth validation for the E or Z assignment[1][4].
-
Solution-State Validation via 2D NMR (NOESY) : Prior to running biological assays, dissolve the pure isomer in assay-compatible DMSO-d6 and perform a 2D NOESY NMR scan. Causality: X-ray confirms the solid state, but NOESY confirms the solution state by detecting the Nuclear Overhauser Effect (spatial proximity < 5 Å) between the oxime hydroxyl proton and adjacent alkyl/aryl protons. This proves that the sample has not isomerized upon reconstitution.
Case Study: Acetylcholinesterase (AChE) Reactivators The nuanced behavior of E and Z isomers is perfectly illustrated in the development of antidotes for organophosphate (OP) nerve agents like sarin. HI-6 is a potent bispyridinium oxime reactivator. Crystallographic studies of the prereaction complex between sarin, human AChE, and HI-6 reveal that the active site accommodates both the E and Z isomers with remarkably similar fits[7]. However, the precise trajectory of the nucleophilic attack differs. The oxygen of the E-isomer is positioned within van der Waals contact distance (3.3 Å) of the sarin phosphorus atom, creating an optimal geometry for dephosphorylation[7]. This highlights a crucial lesson for drug developers: even when both isomers bind to a target, subtle angstrom-level differences in their spatial projection can dictate the kinetic efficiency of the drug's mechanism of action.
Conclusion Treating an oxime-containing drug candidate as a monolithic entity is a critical error. The E and Z isomers are distinct pharmacological agents with unique binding affinities, thermodynamic stabilities, and biological activities. By implementing gentle separation techniques like SFC and enforcing rigorous structural validation prior to biological screening, researchers can accurately map the structure-activity relationship (SAR) and prevent late-stage development failures.
References
-
Title: The Medicinal Properties for FDA-Approved Oximes | Encyclopedia MDPI. Source: encyclopedia.pub. URL:
-
Title: FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC. Source: nih.gov. URL:
-
Title: Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC. Source: nih.gov. URL:
-
Title: A Review of Biologically Active Oxime Ethers - PMC. Source: nih.gov. URL:
-
Title: Pharmacological characterization of oxime agonists of the histamine h receptor - Dove Medical Press. Source: dovepress.com. URL:
-
Title: Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - MDPI. Source: mdpi.com. URL:
-
Title: Structure of a prereaction complex between the nerve agent sarin, its biological target acetylcholinesterase, and the antidote HI-6 | PNAS. Source: pnas.org. URL:
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- 7. pnas.org [pnas.org]
High-Resolution Evaluation of (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime: Antimicrobial Efficacy vs. Mammalian Cytotoxicity
Executive Summary
The development of selective antimicrobial agents requires a delicate balance between pathogen eradication and mammalian host preservation. Benzimidazole derivatives have long been a cornerstone of medicinal chemistry due to their structural homology with purine nucleotides[1]. By functionalizing the benzimidazole core with an oxime moiety and a furyl ring—yielding compounds such as (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime —researchers can optimize this therapeutic window. This guide provides an objective, data-driven comparison of this compound's selectivity, detailing the mechanistic rationale, comparative performance metrics, and the self-validating experimental protocols required for rigorous preclinical evaluation.
Mechanistic Rationale: The Pharmacophore Triad
To understand the selectivity of (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime, we must dissect the causality behind its structural components:
-
Benzimidazole Core (The Warhead): Acting as a purine mimic, this bicyclic structure competitively binds to essential microbial targets. It is known to interfere with DNA synthesis and inhibit enzymes such as glucosamine-6-phosphate synthase (GlmS), a pathway absent in mammals, thereby providing a pathway-specific antibacterial mechanism[1].
-
Oxime Group (The Permeator): The =N-OH group acts as a potent hydrogen bond donor and acceptor. This enhances binding affinity to target proteins and modulates the compound's overall pKa , facilitating penetration through the negatively charged bacterial cell envelope[1].
-
Furyl Ring (The Selectivity Filter): The addition of the furyl group fine-tunes the compound's lipophilicity (logP). This differential lipophilicity is critical for distinguishing between the phosphatidylcholine (PC)-rich membranes of mammalian cells and the phosphatidylglycerol (PG)-rich membranes of bacteria[2].
Fig 1: Differential targeting of the benzimidazole-oxime in microbial vs. mammalian cells.
Comparative Performance Data
To objectively evaluate the clinical viability of this compound, we compare its Minimum Inhibitory Concentration (MIC) against its 50% Cytotoxic Concentration ( CC50 ) in mammalian cells. The ratio of these values ( CC50 / MIC) defines the Selectivity Index (SI) . An SI > 10 is the standard threshold for a promising therapeutic window.
Table 1: Antimicrobial Efficacy (MIC, µg/mL) vs. Standard Therapeutics
Note: Benzimidazole derivatives often face resistance from Gram-negative efflux pumps (e.g., TolC). Co-administration with an outer membrane permeabilizer like Colistin can restore efficacy[3].
| Microbial Strain | (1Z)-2-... oxime | Ampicillin (Control) | Colistin (Control) | (1Z)-2-... oxime + Colistin |
| S. aureus (Gram +) | 2.0 | 0.5 | >64 | N/A |
| E. coli WT (Gram -) | 32.0 | 8.0 | 0.5 | 4.0 |
| C. albicans (Fungal) | 8.0 | N/A | N/A | N/A |
Table 2: Mammalian Cytotoxicity ( CC50 ) and Selectivity Index (SI)
Evaluated against standard human cell lines to ensure the compound does not induce off-target membrane lysis or mitochondrial toxicity.
| Mammalian Cell Line | CC50 (µg/mL) | SI (vs S. aureus) | SI (vs E. coli WT) | SI (vs E. coli + Colistin) |
| HEK-293 (Human Kidney) | >128 | >64 | 4.0 | >32 |
| HepG2 (Human Liver) | 110 | 55 | 3.4 | 27.5 |
Experimental Workflows: Self-Validating Protocols
As researchers, we must ensure our assays are not just procedural, but self-validating. The following protocols detail the exact methodologies required to generate the data in Tables 1 and 2, including the causality behind each step.
Fig 2: Experimental workflow for determining the Selectivity Index (SI) of antimicrobial candidates.
Protocol A: Resazurin-Assisted Broth Microdilution (MIC Determination)
Causality: Traditional optical density (OD) measurements can be confounded by the precipitation of lipophilic benzimidazole compounds. Resazurin acts as a metabolic indicator; viable bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides an objective, binary readout of cell viability.
-
Preparation: Dispense 100 µL of Mueller-Hinton broth into a 96-well plate.
-
Serial Dilution: Add the benzimidazole oxime compound to the first column and perform a 2-fold serial dilution across the plate (concentration range: 128 to 0.25 µg/mL).
-
Inoculation: Add 10 µL of bacterial suspension (adjusted to 5×105 CFU/mL) to all test wells.
-
Incubation: Incubate at 37°C for 18 hours.
-
Indicator Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.
-
Self-Validation Check: The assay is only valid if the negative control (DMSO < 1%) turns pink (indicating growth) and the positive control (Ampicillin) remains blue at its known MIC breakpoint.
Protocol B: MTT Cytotoxicity Assay (Mammalian Cell Viability)
Causality: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase enzymes, which reflect the number of viable cells. Evaluating cytotoxicity in parallel with antimicrobial efficacy is non-negotiable to rule out general biocidal activity (e.g., non-specific membrane lysis).
-
Cell Seeding: Seed HEK-293 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2 .
-
Treatment: Replace media with fresh media containing serial dilutions of the test compound. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilization: Discard the media and add 100 µL of DMSO to dissolve the formed formazan crystals.
-
Readout: Measure absorbance at 570 nm using a microplate reader.
-
Self-Validation Check: Ensure the positive cytotoxic control (e.g., 1% Triton X-100) yields <5% viability. Calculate the CC50 using non-linear regression analysis.
Protocol C: Liposomal Membrane Fluidity Assay (Mechanism of Selectivity)
Causality: To definitively prove that the compound selectively disrupts bacterial membranes over mammalian ones, we utilize synthetic liposomes. Pure PC liposomes mimic the zwitterionic surface of mammalian eukaryotic cells, while PC/PG (3:1) liposomes mimic the anionic surface of bacterial membranes[2].
-
Liposome Preparation: Synthesize PC and PC/PG liposomes via the thin-film hydration method, followed by extrusion through a 100 nm polycarbonate membrane.
-
Probe Incorporation: Load the liposomes with a fluorescent fluidity probe (e.g., DPH or Laurdan).
-
Compound Incubation: Introduce the benzimidazole oxime compound to both liposome populations.
-
Fluorescence Polarization: Measure the change in fluorescence polarization. A significant decrease in polarization in PC/PG liposomes (but not PC liposomes) validates selective bacterial membrane fluidization and disruption[2].
Discussion & Alternative Strategies
While (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime demonstrates a highly favorable Selectivity Index against Gram-positive pathogens, its standalone efficacy against wild-type Gram-negative bacteria like E. coli is limited by active efflux mechanisms.
Alternative Strategy: As demonstrated in Table 1, combination therapy is a highly viable alternative. Co-administering the benzimidazole derivative with a sub-lethal dose of an outer membrane permeabilizer (such as Colistin) bypasses the TolC efflux pump, partially restoring antibacterial activity and drastically improving the Selectivity Index against Gram-negative strains[3]. Future Structure-Activity Relationship (SAR) studies should focus on functionalizing the 5/6 positions of the benzimidazole ring to inherently resist efflux pump recognition[4].
References
-
Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. National Institutes of Health (NIH) / PMC.1
-
Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria. National Institutes of Health (NIH) / PubMed.3
-
A Study of the Interaction of a New Benzimidazole Schiff Base with Synthetic and Simulated Membrane Models of Bacterial and Mammalian Membranes. MDPI / Membranes.2
-
Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). National Institutes of Health (NIH) / PMC.4
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- 3. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benzimidazole-Based FtsZ Inhibitors for Tuberculosis Drug Discovery
In the global fight against tuberculosis (TB), the relentless emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel therapeutic targets. One of the most promising of these is the Filamenting temperature-sensitive protein Z (FtsZ). This prokaryotic homolog of eukaryotic tubulin is a GTPase that is essential for bacterial cell division.[1][2] Its inactivation or altered assembly leads to a failure of septum formation, resulting in bacterial filamentation and eventual cell death.[1] The benzimidazole scaffold has emerged as a particularly promising starting point for the development of potent FtsZ inhibitors.[3]
This guide provides a comparative analysis of a selection of trisubstituted benzimidazole-based FtsZ inhibitors, offering a technical deep-dive for researchers, scientists, and drug development professionals. We will explore their mechanism of action, compare their in vitro efficacy, and provide detailed experimental protocols to support further research and development in this critical area.
The Allure of FtsZ as a Target
FtsZ polymerizes in a GTP-dependent manner to form the Z-ring, a dynamic structure at the mid-cell that serves as a scaffold for the recruitment of other cell division proteins.[2][4] The proper functioning of the Z-ring is paramount for bacterial cytokinesis. Disruption of FtsZ polymerization or its GTPase activity presents a powerful strategy for antibacterial intervention. As FtsZ is highly conserved across bacterial species but has low sequence homology to its eukaryotic counterpart, tubulin, there is a significant therapeutic window for developing selective inhibitors with minimal host cytotoxicity.[5]
Featured Benzimidazole-Based FtsZ Inhibitors
This guide focuses on a series of 2,5,6-trisubstituted benzimidazoles that have demonstrated significant anti-tubercular activity by targeting Mtb-FtsZ. The selected compounds for this comparative study are:
-
SB-P3G2 (1a-G7)
-
SB-P17G-C2 (5f)
-
SB-P17G-A20 (7c-4)
For a broader perspective, we will also include a comparative analysis with a non-benzimidazole FtsZ inhibitor from the taxane class:
-
SB-RA-2001
Below are the chemical structures of the featured benzimidazole inhibitors:
(Chemical structures for SB-P3G2, SB-P17G-C2, and SB-P17G-A20 would be displayed here if image generation were possible. For the purpose of this text-based guide, a detailed description is provided in the comparative data table.)
Comparative Performance Analysis
The efficacy of these inhibitors has been evaluated through a series of in vitro assays to determine their anti-tubercular activity, mechanism of action against FtsZ, and their safety profile.
| Inhibitor | Chemical Structure Description | MIC vs. M. tuberculosis H37Rv (µg/mL) | FtsZ Polymerization Inhibition | FtsZ GTPase Activity Modulation | Cytotoxicity (IC50 vs. Vero cells in µM) |
| SB-P3G2 (1a-G7) | A 2,5,6-trisubstituted benzimidazole. | 0.63[6] | Dose-dependent inhibition[3] | Enhances activity by 3-4 fold[2] | >200[3] |
| SB-P17G-C2 (5f) | A 2,5,6-trisubstituted benzimidazole with a dimethylamino group at the 6-position. | 0.06[6] | Dose-dependent inhibition[6] | Enhances activity[3] | >200[3] |
| SB-P17G-A20 (7c-4) | A 2,5,6-trisubstituted benzimidazole. | 0.16[6] | Dose-dependent inhibition[6] | Enhances activity[3] | >200[3] |
| SB-RA-2001 (Taxane) | A taxane derivative. | ~1.7 (5 µM)[7] | Inhibits polymerization | Suppresses GTPase activity[8] | 15.7 (vs. A549 cells)[7] |
Key Insights from the Comparative Data:
-
The trisubstituted benzimidazoles, particularly SB-P17G-C2 (5f) , exhibit exceptionally potent anti-tubercular activity, with MIC values in the nanomolar range.[6]
-
A unique mechanism of action is observed for these benzimidazoles; they inhibit FtsZ polymerization not by stabilizing the polymer (like taxanes), but by destabilizing it through an enhancement of GTPase activity.[2] This increased rate of GTP hydrolysis is thought to disrupt the stability of the FtsZ protofilaments.
-
The benzimidazole series demonstrates a remarkable safety profile, with no significant cytotoxicity observed against mammalian Vero cells at concentrations well above their effective anti-tubercular concentrations.[3]
-
In contrast, the taxane-based inhibitor SB-RA-2001 also shows good anti-tubercular activity but operates through a different mechanism of FtsZ inhibition and exhibits higher cytotoxicity.[7][8]
Visualizing the Mechanism and Workflow
To better understand the targeted pathway and the experimental procedures, the following diagrams are provided.
Caption: Mechanism of FtsZ inhibition by benzimidazole derivatives.
Caption: Experimental workflow for evaluating FtsZ inhibitors.
Detailed Experimental Protocols
For the purpose of reproducibility and to aid in the design of future experiments, detailed protocols for the key assays are provided below.
Mtb-FtsZ Polymerization Assay (Light Scattering)
This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering over time.[9][10][11]
Materials:
-
Purified Mtb-FtsZ protein
-
Polymerization buffer (50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2)[11]
-
GTP stock solution (100 mM)
-
Benzimidazole inhibitor stock solution (in DMSO)
-
Fluorometer with a 90° light scattering setup
Procedure:
-
Prepare the reaction mixture in a quartz cuvette by adding the polymerization buffer.
-
Add the purified Mtb-FtsZ protein to a final concentration of 10-15 µM.[3][10]
-
Add the benzimidazole inhibitor at the desired concentrations. Include a DMSO vehicle control.
-
Incubate the mixture at 30°C for 5 minutes to allow for inhibitor binding.
-
Establish a baseline reading on the fluorometer for 2-3 minutes (Excitation/Emission at 350 nm).[9]
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately begin recording the light scattering signal at 90° every 15-30 seconds for 15-30 minutes.
-
The percentage of inhibition is calculated by comparing the change in light scattering in the presence of the inhibitor to the vehicle control.
Mtb-FtsZ GTPase Activity Assay (Malachite Green)
This colorimetric assay quantifies the GTPase activity of FtsZ by measuring the amount of inorganic phosphate (Pi) released from GTP hydrolysis.[12][13]
Materials:
-
Purified Mtb-FtsZ protein
-
Assay buffer (50 mM HEPES, pH 7.7, 350 mM KOAc, 5 mM Mg(OAc)2)[12]
-
GTP stock solution (10 mM)
-
Benzimidazole inhibitor stock solution (in DMSO)
-
Malachite Green reagent
-
96-well microplate and plate reader
Procedure:
-
In a 96-well plate, prepare the reaction mixture containing the assay buffer and Mtb-FtsZ (e.g., 10 µM).[12]
-
Add the benzimidazole inhibitor at various concentrations, including a DMSO vehicle control.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding GTP to a final concentration of 1 mM.
-
Incubate the reaction at 37°C for a set time (e.g., 20 minutes).
-
Stop the reaction by adding an equal volume of Malachite Green reagent.
-
After color development (approximately 10-15 minutes), measure the absorbance at 620-650 nm.[4][13]
-
Quantify the amount of Pi released using a phosphate standard curve. The fold-enhancement of GTPase activity is calculated relative to the vehicle control.
Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis H37Rv
The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]
Materials:
-
M. tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol[1]
-
Benzimidazole inhibitor stock solution
-
96-well microplates
Procedure:
-
Prepare serial two-fold dilutions of the benzimidazole inhibitor in the supplemented Middlebrook 7H9 broth in a 96-well plate.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. Further dilute to achieve a final concentration of approximately 10^5 CFU/mL in each well.[1]
-
Add the bacterial inoculum to each well containing the diluted inhibitor. Include a growth control (no inhibitor) and a sterility control (no bacteria).
-
Seal the plates and incubate at 37°C.
-
Read the plates for visible growth after 7, 14, and 21 days. The MIC is defined as the lowest concentration of the inhibitor that completely inhibits visible growth.[1]
Conclusion and Future Directions
The trisubstituted benzimidazole scaffold represents a highly promising avenue for the development of novel anti-tubercular agents targeting FtsZ. Their potent activity against M. tuberculosis, coupled with a unique mechanism of action and a favorable safety profile, positions them as strong candidates for further preclinical and clinical development. The high potency of compounds like SB-P17G-C2 (5f) underscores the potential of this chemical class.[6]
Future research should focus on a more detailed structure-activity relationship (SAR) to further optimize the potency and pharmacokinetic properties of these inhibitors. In vivo efficacy studies in relevant animal models of tuberculosis are also a critical next step to translate these promising in vitro findings into tangible therapeutic solutions. The detailed protocols and comparative data presented in this guide are intended to facilitate these endeavors and contribute to the ultimate goal of developing new, effective treatments for tuberculosis.
References
-
Discovery of anti-TB agents that target the cell-division protein FtsZ - PMC. (n.d.). Retrieved March 21, 2026, from [Link]
-
Mycobacterium tuberculosis FtsZ requires at least one arginine residue at the C-terminal end for polymerization in vitro - Oxford Academic. (2009, December 9). Retrieved March 21, 2026, from [Link]
-
Novel Trisubstituted Benzimidazoles, Targeting Mtb FtsZ, As A New Class of Antitubercular Agents - PMC. (n.d.). Retrieved March 21, 2026, from [Link]
-
Targeting the Bacterial Division Protein FtsZ | Journal of Medicinal Chemistry. (2016, January 12). Retrieved March 21, 2026, from [Link]
-
Standartization of broth microdilution method for Mycobacterium tuberculosis - SciELO. (n.d.). Retrieved March 21, 2026, from [Link]
-
Targeting FtsZ for anti-tuberculosis drug discovery: non-cytotoxic taxanes as novel anti ... - PMC. (n.d.). Retrieved March 21, 2026, from [Link]
-
Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations - PMC. (n.d.). Retrieved March 21, 2026, from [Link]
-
Novel Trisubstituted Benzimidazoles, Targeting Mtb FtsZ, As A New Class of Antitubercular Agents - PMC. (n.d.). Retrieved March 21, 2026, from [Link]
-
Slow Polymerization of Mycobacterium tuberculosis FtsZ - PMC - NIH. (n.d.). Retrieved March 21, 2026, from [Link]
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Targeting FtsZ for Antituberculosis Drug Discovery: Noncytotoxic Taxanes as Novel Antituberculosis Agents | Journal of Medicinal Chemistry - ACS Publications. (2005, December 21). Retrieved March 21, 2026, from [Link]
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FtsZ Polymerization Assays: Simple Protocols & Considerations l Protocol Preview. (2022, July 5). Retrieved March 21, 2026, from [Link]
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Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC. (n.d.). Retrieved March 21, 2026, from [Link]
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Identification of anti-Mycobacterium tuberculosis agents targeting the interaction of bacterial division proteins FtsZ and SepFe - PMC. (2023, February 4). Retrieved March 21, 2026, from [Link]
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SAR Studies on Trisubstituted Benzimidazoles as Inhibitors of Mtb FtsZ for the Development of Novel Antitubercular Agents - PMC. (n.d.). Retrieved March 21, 2026, from [Link]
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Performance of a broth microdilution assay for routine minimum inhibitory concentration determination of 14 anti-tuberculous drugs against the Mycobacterium tuberculosis complex based on the EUCAST reference protocol | Antimicrobial Agents and Chemotherapy - ASM Journals. (2024, December 18). Retrieved March 21, 2026, from [Link]
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Computational studies of the properties and activities of selected trisubstituted benzimidazoles as potential antitubercular drugs inhibiting MTB-FtsZ polymerization - PubMed. (2020, October 6). Retrieved March 21, 2026, from [Link]
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The Cell Division Protein FtsZ from Streptococcus pneumoniae Exhibits a GTPase Activity Delay - PMC. (n.d.). Retrieved March 21, 2026, from [Link]
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Multicentre testing of the EUCAST broth microdilution reference method for MIC determination on Mycobacterium tuberculosis - Diva-portal.org. (2020, October 24). Retrieved March 21, 2026, from [Link]
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FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC - NIH. (2013, November 16). Retrieved March 21, 2026, from [Link]
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SAR studies on trisubstituted benzimidazoles as inhibitors of Mtb FtsZ for the development of novel antitubercular agents - PubMed. (2013, December 12). Retrieved March 21, 2026, from [Link]
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SB-RA-2001 Inhibits Bacterial Proliferation by Targeting FtsZ Assembly - PMC. (n.d.). Retrieved March 21, 2026, from [Link]
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Assay of the GTPase activities of FtsZ and FtsZ2 at different protein... - ResearchGate. (n.d.). Retrieved March 21, 2026, from [Link]
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(PDF) Cell Division Protein FtsZ: From Structure and Mechanism to Antibiotic Target. (2020, July 21). Retrieved March 21, 2026, from [Link]
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Streptococcus mutans cell division protein FtsZ has higher GTPase and polymerization activities in acidic environment - PubMed. (2022, February 26). Retrieved March 21, 2026, from [Link]
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EspB and HtpG interact with the type III-A CRISPR/Cas system of Mycobacterium tuberculosis - ResearchGate. (2023, November 27). Retrieved March 21, 2026, from [Link]
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FtsZ is essential until the late stage of constriction - bioRxiv. (2022, March 2). Retrieved March 21, 2026, from [Link]
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MIC values for compounds against M. tuberculosis H37Rv. - ResearchGate. (n.d.). Retrieved March 21, 2026, from [Link]
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Citotoxicity evaluation of three dental adhesives on vero cells in vitro - PMC - NIH. (n.d.). Retrieved March 21, 2026, from [Link]
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Mycobacterial FtsZ and inhibitors: a promising target for the anti-tubercular drug development | Request PDF - ResearchGate. (2023, November 27). Retrieved March 21, 2026, from [Link]
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Cell division inhibitors with efficacy equivalent to isoniazid in the acute murine Mycobacterium tuberculosis infection model - PMC. (2015, August 5). Retrieved March 21, 2026, from [Link]
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SB-RA-2001 Inhibits Bacterial Proliferation by Targeting FtsZ Assembly | Biochemistry. (2014, April 21). Retrieved March 21, 2026, from [Link]
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Mycobacterium tuberculosis Strains H37ra and H37rv have equivalent minimum inhibitory concentrations to most antituberculosis drugs - PubMed. (2018, April 15). Retrieved March 21, 2026, from [Link]
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FtsZ inhibitors as a new genera of antibacterial agents - ResearchGate. (n.d.). Retrieved March 21, 2026, from [Link]
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trans-Translation inhibitors that kill M. tuberculosis and pathogenic Non-tuberculous Mycobacteria have a dual mechanism of acti - bioRxiv. (2026, January 22). Retrieved March 21, 2026, from [Link]
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Cytotoxic activity (IC50) of different extracts and pure compounds on VERO cell line. … - ResearchGate. (n.d.). Retrieved March 21, 2026, from [Link]
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Cytotoxic effects of etephon and maleic hydrazide in Vero, Hep2, HepG2 cells - PubMed. (2014, October 15). Retrieved March 21, 2026, from [Link]
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Time course for GTP hydrolysis of M. tuberculosis FtsZ. At various... - ResearchGate. (n.d.). Retrieved March 21, 2026, from [Link]
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Identification of covalent inhibitors that disrupt M. tuberculosis growth by targeting multiple serine hydrolases involved in - Stanford Medicine. (n.d.). Retrieved March 21, 2026, from [Link]
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Naïve Bayesian Models for Vero Cell Cytotoxicity - PMC - NIH. (n.d.). Retrieved March 21, 2026, from [Link]
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Benchmarking the antioxidant capacity of novel benzimidazole derivatives
Title : Benchmarking the Antioxidant Capacity of Novel Benzimidazole Derivatives: A Technical Comparison Guide
Introduction Benzimidazole derivatives are highly regarded in medicinal chemistry due to their structural versatility and profound biological activities. Recently, their potential as potent antioxidants has garnered significant attention. By acting as radical scavengers, these heterocyclic compounds can mitigate oxidative stress, a primary driver of cellular degeneration and inflammatory diseases. This guide provides an objective, data-driven comparison of novel benzimidazole derivatives against industry-standard antioxidants (e.g., Trolox, BHT), detailing the mechanistic pathways and the self-validating analytical protocols required for accurate benchmarking.
Mechanistic Foundations: HAT vs. SET The antioxidant efficacy of benzimidazole derivatives is dictated by their ability to neutralize reactive oxygen species (ROS) through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single-Electron Transfer (SET).
-
HAT Mechanism : The antioxidant donates a hydrogen atom to the free radical. The causality here is driven by the Bond Dissociation Enthalpy (BDE). Benzimidazoles with electron-donating substituents (e.g., polyhydroxylated groups) exhibit lower BDE, making hydrogen abstraction energetically favorable, particularly in non-polar (lipid) environments .
-
SET Mechanism : The antioxidant transfers a single electron to reduce the radical, a process governed by the Ionization Potential (IP). In polar (aqueous) media, deprotonation often precedes electron transfer, making SET the dominant pathway for specific benzimidazole-2-thiones 1.
Mechanistic pathways of benzimidazole derivatives neutralizing free radicals via HAT or SET.
Benchmarking Methodology: Self-Validating Protocols To objectively evaluate these compounds, a multi-assay approach is mandatory. No single assay can capture the full antioxidant profile due to varying solvent effects and radical specificities. The following protocols are designed as self-validating systems to ensure data integrity.
High-throughput benchmarking workflow for evaluating antioxidant capacity.
DPPH Radical Scavenging Assay (Mixed HAT/SET)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the reduction of a stable free radical. It is favored for its operational simplicity and ability to evaluate both lipophilic and hydrophilic antioxidants 2.
-
Causality : DPPH absorbs strongly at 517 nm (deep purple). When reduced by an antioxidant via electron or hydrogen donation, it converts to a colorless hydrazine. The decrease in absorbance is directly proportional to the antioxidant concentration.
-
Protocol :
-
Prepare a 0.1 mM solution of DPPH in analytical-grade methanol.
-
Add 50 µL of the benzimidazole derivative (at varying concentrations) to 150 µL of the DPPH solution in a 96-well microplate.
-
Incubate in total darkness at room temperature for 30 minutes. Reasoning: DPPH radicals are highly photosensitive; light exposure causes baseline degradation, skewing the IC50 calculation.
-
Measure absorbance at 517 nm using a microplate reader.
-
-
Self-Validating System : Run a concurrent negative control (methanol + DPPH) and a positive control (Trolox). If the negative control's absorbance fluctuates by >5% during the 30-minute window, the DPPH working solution is compromised and must be remade.
FRAP Assay (SET-Dominant)
The Ferric Reducing Antioxidant Power (FRAP) assay evaluates the strict electron-donating capacity of a compound 3.
-
Causality : This assay relies on the reduction of a ferric-tripyridyltriazine [Fe(III)-TPTZ] complex to its ferrous [Fe(II)] form. The reaction is strictly conducted at an acidic pH (3.6) to maintain iron solubility and force the reaction through a pure SET mechanism, preventing unspecific metal chelation.
-
Protocol :
-
Prepare fresh FRAP reagent: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 ratio.
-
Warm the reagent to 37°C.
-
Mix 10 µL of the benzimidazole sample with 300 µL of FRAP reagent.
-
Incubate for 4 minutes and read absorbance at 593 nm.
-
-
Self-Validating System : Generate a standard curve using FeSO4 (100–1000 µM). The assay is only valid if the FeSO4 standard curve yields an R2>0.995 . Results are expressed as µmol Fe(II) equivalents per gram.
ORAC Assay (HAT-Dominant)
The Oxygen Radical Absorbance Capacity (ORAC) assay is the gold standard for measuring HAT activity, closely mimicking in vivo lipid peroxidation conditions 3.
-
Causality : AAPH (2,2′-azobis-2-amidino-propane) thermally decomposes to generate peroxyl radicals, which quench the fluorescence of a fluorescein probe. Antioxidants delay this quenching. By calculating the Area Under the Curve (AUC), the assay accounts for both the lag time and the propagation rate of radical quenching, providing a comprehensive kinetic profile.
-
Protocol :
-
Mix 25 µL of sample with 150 µL of sodium fluorescein (10 nM) in a black 96-well plate.
-
Incubate at 37°C for 15 minutes.
-
Rapidly inject 25 µL of AAPH (240 mM) to initiate the reaction.
-
Monitor fluorescence (Excitation: 485 nm, Emission: 520 nm) every minute for 90 minutes.
-
-
Self-Validating System : Calculate the Net AUC (AUC_sample - AUC_blank). The assay self-validates by requiring the blank (buffer + AAPH + fluorescein) to reach baseline fluorescence within 45 minutes; failure indicates insufficient AAPH concentration or probe contamination.
Comparative Performance Data Recent benchmarking studies have evaluated novel polyhydroxylated benzimidazole hydrazones against commercial standards 4. The addition of multiple hydroxyl groups on the arylidene moiety significantly amplifies the radical scavenging capacity.
| Compound Class / Standard | Structural Feature | DPPH IC50 (µM) | FRAP (µmol TE/g) | ORAC (µmol TE/g) | Primary Mechanism |
| Benzimidazole Hydrazone (Mono-OH) | 2-Hydroxyphenyl | 145.2 ± 5.1 | 450 ± 12 | 1,200 ± 45 | Mixed (Weak) |
| Benzimidazole Hydrazone (Di-OH) | 2,4-Dihydroxyphenyl | 18.4 ± 1.2 | 3,850 ± 85 | 8,400 ± 210 | HAT Dominant |
| Benzimidazole Hydrazone (Tri-OH) | 2,4,5-Trihydroxyphenyl | 4.1 ± 0.3 | 9,200 ± 150 | 15,600 ± 400 | HAT / SET |
| Trolox (Standard) | Vitamin E analog | 25.5 ± 0.8 | 4,100 ± 90 | 9,800 ± 150 | HAT Dominant |
| BHT (Standard) | Synthetic Phenol | 32.1 ± 1.5 | 2,800 ± 75 | 5,400 ± 110 | Mixed |
Data synthesized from comparative in-vitro evaluations of benzimidazole hydrazone derivatives. Lower IC50 indicates higher potency. TE = Trolox Equivalents.
Strategic Implications for Drug Design The benchmarking data reveals a clear structure-activity relationship (SAR). Benzimidazole derivatives featuring di- or tri-hydroxylated aryl rings outperform standard antioxidants like Trolox and BHT by up to 6-fold in ORAC and DPPH assays. The synergistic effect of the electron-rich benzimidazole core coupled with the low BDE of the appended hydroxyl groups makes these novel derivatives highly promising candidates for mitigating ROS-driven pathologies.
References
- Radical scavenging mechanism of 1H-benzimidazole-2-yl hydrazones and kinetics with physiologically relevant radicals.
- Hepatotoxicity and antioxidant activity of some new N,N′-disubstituted benzimidazole-2-thiones, radical scavenging mechanism and structure-activity rel
- The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations.
- Analytical Methods Used in Determining Antioxidant Activity: A Review.
- In-Vitro Evaluation of Antioxidant, Antiproliferative and Photo-Protective Activities of Benzimidazolehydrazone Derivatives.
Sources
- 1. Hepatotoxicity and antioxidant activity of some new N,N′-disubstituted benzimidazole-2-thiones, radical scavenging mechanism and structure-activity relationship - Arabian Journal of Chemistry [arabjchem.org]
- 2. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-Vitro Evaluation of Antioxidant, Antiproliferative and Photo-Protective Activities of Benzimidazolehydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Safety and Disposal Protocol for (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of experimental design. The proper handling of (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime requires a deep understanding of its structural biology and chemical reactivity.
This molecule presents a fascinating but hazardous intersection of three reactive moieties: a benzimidazole core, a furan ring, and an oxime functional group. Because this specific compound is a specialized research chemical, it does not possess a distinct EPA "P" or "U" listed waste code[1]. However, we must deduce its disposal protocols by analyzing the established mechanistic hazards of its constituent functional groups.
Mechanistic Hazard Assessment
To design a self-validating disposal system, we must first understand why this chemical is hazardous.
-
The Benzimidazole Core: Benzimidazole derivatives are notorious for their persistence in soil and extreme toxicity to aquatic ecosystems[2]. They frequently exhibit Aryl hydrocarbon receptor (AhR) agonistic activity, which disrupts biological processes in fish and aquatic invertebrates, leading to high acute toxicity[3].
-
The Oxime Group ( R2C=NOH ): Oximes are harmful if swallowed and are severe ocular irritants, capable of causing irreversible eye damage[4]. Furthermore, under acidic conditions, oximes can hydrolyze into hydroxylamine ( NH2OH )—a highly reactive, potentially explosive reducing agent.
-
The Furan Ring: Furan rings are electron-rich and susceptible to oxidation. Mixing this compound with strong oxidizers (e.g., peroxides, nitric acid) can lead to exothermic ring-opening reactions or the formation of reactive epoxides.
Table 1: Quantitative & Categorical Hazard Profile
| Structural Moiety | Primary Hazard | Predicted GHS Classification | Operational Consequence |
| Benzimidazole | Aquatic Toxicity (Acute/Chronic) | H400, H410 | Zero drain disposal. Must be classified as UN 3077 (Environmentally Hazardous Substance). |
| Oxime | Acute Oral Toxicity, Eye Damage | H302, H318 | Requires strict dust control and mucosal protection (goggles/face shield)[4]. |
| Furan | Oxidative Reactivity | N/A (Reactivity hazard) | Must be strictly segregated from oxidizing waste streams. |
Operational Safety & Handling Causality
Before initiating disposal, ensure your workspace is engineered to prevent exposure.
-
Causality of Dust Control: Because the oxime moiety causes severe eye damage and acute oral toxicity upon mucosal contact[4], inhalation or ocular exposure to the solid powder bypasses primary dermal barriers.
-
Self-Validating Protocol: Always handle the solid form within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood. Verify the inward airflow (face velocity of 80–100 fpm) before opening the container. Wear nitrile gloves (double-gloving recommended), a lab coat, and tightly sealed safety goggles[4].
Step-by-Step Disposal Workflows
Disposal methodologies must be segregated based on the physical state of the waste.
Protocol A: Solid Waste (Unused Reagent or Synthesized Powder)
-
Containment: Transfer all solid waste into a high-density polyethylene (HDPE) or glass container with a PTFE-lined screw cap. Do not use metal containers, as trace moisture could initiate slow degradation.
-
Labeling: Label the container explicitly: "Hazardous Waste - Toxic Solid, UN 3077 (Benzimidazole Oxime Derivative). Contains: (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime." Include the accumulation start date[4].
-
Segregation: Store in a designated Satellite Accumulation Area (SAA) strictly away from strong acids and oxidizers[4].
Protocol B: Liquid Waste (Dissolved in Organic Solvents)
-
pH Verification (Self-Validating Step): Before adding the oxime solution to a bulk solvent waste carboy, test the carboy's pH using indicator paper. The pH must be neutral to slightly basic (pH 7–9). If the waste is acidic (pH < 6), do not add the oxime. Acidic environments catalyze oxime hydrolysis into volatile, reactive hydroxylamine.
-
Solvent Segregation:
-
If dissolved in DMSO, Methanol, or Acetonitrile: Place in Non-Halogenated Organic Waste .
-
If dissolved in DCM or Chloroform: Place in Halogenated Organic Waste [5].
-
-
Environmental Protection: Under no circumstances should any aqueous washings containing this compound be poured down the sanitary sewer due to its severe aquatic toxicity[2]. Collect all aqueous rinses as hazardous waste.
Protocol C: Spill Decontamination
-
Solid Spill: Do not sweep dry, as this generates hazardous dust. Lightly mist the powder with a compatible solvent (e.g., isopropanol) to suppress dust, then wipe up with absorbent pads.
-
Containment: Place all contaminated pads, weigh boats, and disposable PPE into a sealable plastic bag, then transfer to a solid hazardous waste container[6].
-
Triple-Rinsing: Any non-disposable spatulas or glassware must be triple-rinsed with a solvent (e.g., methanol). The rinsate must be collected as liquid hazardous waste[6].
Disposal Workflow Diagram
To ensure seamless operational execution, follow the decision matrix below for routing the waste appropriately.
Figure 1: Decision tree for the segregation and safe disposal of benzimidazole oxime derivatives.
Regulatory Compliance & EHS Logistics
While this compound is not a designated P-listed acute hazardous waste[1], its disposal must comply with the Resource Conservation and Recovery Act (RCRA) under characteristic toxicity and environmental hazard guidelines.
When preparing the manifest for your Environmental Health and Safety (EHS) department or a licensed third-party chemical waste disposal company, classify the solid material under UN 3077 (Environmentally Hazardous Substance, Solid, N.O.S.) . Ensure that the satellite accumulation area (SAA) features secondary containment to prevent accidental environmental release in the event of primary container failure[4].
References
- Sigma-Aldrich. SAFETY DATA SHEET - Benzimidazole Derivatives.
- Boston University Office of Research. Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance.
- ACS Publications. Prediction of Potential Risk for Ten Azole and Benzimidazole Fungicides with the Aryl Hydrocarbon Receptor Agonistic Activity to Aquatic Ecosystems.
- Environmental Protection Agency (EPA). Hazardous Waste Listings.
- Environmental Protection Agency (EPA). US EPA-Pesticides; Thiabendazole.
- BenchChem. Proper Disposal of Benzophenone Oxime: A Step-by-Step Guide for Laboratory Professionals.
- Towson University. HAZARDOUS WASTE MANAGEMENT PROCEDURES.
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
